Product packaging for 2-Methyl-2H-indazole-3-carboxylic acid(Cat. No.:CAS No. 34252-44-3)

2-Methyl-2H-indazole-3-carboxylic acid

Cat. No.: B018126
CAS No.: 34252-44-3
M. Wt: 176.17 g/mol
InChI Key: ABRISPFTOZIXMP-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazole-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B018126 2-Methyl-2H-indazole-3-carboxylic acid CAS No. 34252-44-3

Properties

IUPAC Name

2-methylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10-11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRISPFTOZIXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427620
Record name 2-Methyl-2H-indazole-3-carboxylic acid
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34252-44-3
Record name 2-Methyl-2H-indazole-3-carboxylic acid
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Record name 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID
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Record name 2-Methyl-2H-indazole-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, synthesis, and known biological relevance, to support its application in research and drug development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Appearance White to off-white solid (predicted)
pKa Data not available
Solubility Data not available

Synthesis

The primary synthetic route to this compound involves the hydrolysis of its corresponding methyl ester, methyl 2-methyl-2H-indazole-3-carboxylate. While a specific, detailed protocol for this exact transformation is not widely published, a general experimental procedure can be adapted from the synthesis of structurally similar 2-aryl-2H-indazole-3-carboxylic acids.[2]

Experimental Protocol: Hydrolysis of Methyl 2-Methyl-2H-indazole-3-carboxylate

This protocol is a generalized procedure and may require optimization for the specific substrate.

Materials:

  • Methyl 2-methyl-2H-indazole-3-carboxylate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve methyl 2-methyl-2H-indazole-3-carboxylate in methanol.

  • Add an aqueous solution of sodium hydroxide to the methanolic solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid product.

  • Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

The following diagram illustrates the general workflow for the synthesis of this compound from its methyl ester.

G cluster_synthesis Synthesis Workflow start Methyl 2-methyl-2H- indazole-3-carboxylate hydrolysis Base-mediated Hydrolysis (e.g., NaOH in MeOH/H2O) start->hydrolysis Reactant acidification Acidification (e.g., HCl) hydrolysis->acidification Intermediate product 2-Methyl-2H-indazole- 3-carboxylic acid acidification->product Final Product

A generalized workflow for the synthesis of this compound.

Biological Properties and Relevance

While direct biological activity data for this compound is limited in publicly accessible literature, the broader class of 2H-indazole derivatives has shown significant pharmacological potential.

Derivatives of 2H-indazole-3-carboxamide have been identified as potent and selective antagonists of the prostanoid EP4 receptor.[3] The EP4 receptor is a key mediator in inflammatory pathways and has been implicated in the progression of certain cancers, such as colorectal cancer.[3] Antagonism of the EP4 receptor can modulate the tumor microenvironment and enhance anti-tumor immune responses.[3]

The general structure-activity relationship (SAR) studies on these derivatives indicate that the 2H-indazole scaffold is crucial for maintaining antagonist potency.[3] This suggests that this compound could serve as a valuable building block or starting material for the synthesis of novel EP4 receptor antagonists and other potential therapeutic agents.

The following diagram illustrates the potential role of 2H-indazole derivatives in the context of EP4 receptor signaling.

G cluster_pathway Potential Biological Relevance ligand Prostaglandin E2 (PGE2) receptor EP4 Receptor ligand->receptor Activates downstream Downstream Signaling (e.g., cAMP production, Gene expression) receptor->downstream Initiates response Immunosuppression & Tumor Progression downstream->response Leads to antagonist 2H-Indazole-3-carboxamide Derivatives antagonist->block

Inhibition of the EP4 receptor signaling pathway by 2H-indazole derivatives.

Conclusion

This compound represents a molecule of interest for medicinal chemistry and drug development, primarily as a scaffold for the synthesis of pharmacologically active compounds. While detailed experimental data on its intrinsic basic properties are currently sparse, its structural relationship to known bioactive molecules, particularly EP4 receptor antagonists, highlights its potential as a valuable research chemical. Further investigation into its physicochemical properties and biological activities is warranted to fully elucidate its potential applications.

References

An In-depth Technical Guide to 2-Methyl-2H-indazole-3-carboxylic acid (CAS: 34252-44-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2H-indazole-3-carboxylic acid (CAS: 34252-44-3), a key chemical intermediate and a known impurity in the synthesis of the antiemetic drug, Granisetron. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis based on established methodologies for indazole alkylation, and summarizes its known spectroscopic data. Furthermore, this guide discusses the compound's primary role in the pharmaceutical industry and touches upon the broader biological significance of the indazole scaffold.

Chemical and Physical Properties

PropertyValueReference
CAS Number 34252-44-3[1]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
IUPAC Name This compound
Synonyms Granisetron Impurity G[2]

Synthesis

The synthesis of this compound typically involves the N-alkylation of indazole-3-carboxylic acid. The key challenge in this synthesis is to achieve regioselective methylation at the N2 position of the indazole ring over the N1 position. Literature on the alkylation of indazoles suggests that the choice of base, solvent, and alkylating agent can significantly influence the N1/N2 ratio.[3][4][5]

Experimental Protocol: Regioselective N2-Methylation of Indazole-3-carboxylic Acid

This protocol is a proposed method based on general principles of indazole chemistry and may require optimization.

Materials:

  • Indazole-3-carboxylic acid

  • Methyl iodide (or dimethyl sulfate)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1M)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Deprotonation: Add cesium carbonate (2-3 equivalents) to the solution. The use of a cesium salt has been shown in some cases to favor N2-alkylation.[6] Stir the suspension at room temperature for 30-60 minutes.

  • Methylation: Cool the reaction mixture in an ice bath. Slowly add methyl iodide (1.1-1.5 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the N1 and N2 isomers.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Acidify the aqueous mixture to pH 3-4 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

  • Purification: Separate the N1 and N2 isomers by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent. The polarity difference between the two isomers should allow for their separation.

  • Characterization: Characterize the purified this compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Isomer Indazole-3-carboxylic acid Indazole-3-carboxylic acid Deprotonation Deprotonation Indazole-3-carboxylic acid->Deprotonation Methyl Iodide Methyl Iodide Methylation Methylation Methyl Iodide->Methylation Cesium Carbonate Cesium Carbonate Cesium Carbonate->Deprotonation DMF (Solvent) DMF (Solvent) DMF (Solvent)->Deprotonation Deprotonation->Methylation Workup & Extraction Workup & Extraction Methylation->Workup & Extraction Purification Purification Workup & Extraction->Purification This compound This compound Purification->this compound 1-Methyl-1H-indazole-3-carboxylic acid 1-Methyl-1H-indazole-3-carboxylic acid Purification->1-Methyl-1H-indazole-3-carboxylic acid

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound will be characterized by signals corresponding to the aromatic protons of the indazole ring, the methyl group protons, and the acidic proton of the carboxylic acid.

Predicted ¹H NMR Spectral Data (in CDCl₃, 300 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-13Broad Singlet1H-COOH
~7.8-8.2Multiplet1HAromatic CH
~7.2-7.6Multiplet3HAromatic CH
~4.1Singlet3HN-CH₃

Reference ¹³C NMR Spectral Data for 2-Methyl-2H-indazole (in CDCl₃): [7]

Chemical Shift (δ, ppm)
149.8
126.8
122.5
121.0
120.4
117.9
35.8

Note: The presence of the carboxylic acid group at the 3-position in the target molecule will influence the chemical shifts of the adjacent carbons.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

Predicted Mass Spectrometry Data:

m/zInterpretation
176.05[M]⁺
132.06[M - COOH]⁺
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid functional group.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1475MediumC=C stretch (aromatic ring)
~1300MediumC-O stretch and O-H bend

Biological Activity and Applications

Role as a Pharmaceutical Impurity

The primary significance of this compound in the pharmaceutical industry is its status as a known process impurity in the synthesis of Granisetron.[2] Granisetron is a potent and selective 5-HT₃ receptor antagonist used for the prevention and treatment of nausea and vomiting induced by chemotherapy and radiotherapy. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled and monitored to ensure the safety and efficacy of the final drug product. Therefore, having a well-characterized standard of this compound is essential for analytical method development, validation, and routine quality control of Granisetron.

G Indazole-3-carboxylic acid Indazole-3-carboxylic acid Methylation Methylation Indazole-3-carboxylic acid->Methylation Alkylation 1-Methyl-1H-indazole-3-carboxylic acid 1-Methyl-1H-indazole-3-carboxylic acid Methylation->1-Methyl-1H-indazole-3-carboxylic acid Desired Intermediate This compound This compound Methylation->this compound Impurity Further Synthesis Steps Further Synthesis Steps 1-Methyl-1H-indazole-3-carboxylic acid->Further Synthesis Steps Granisetron Granisetron Further Synthesis Steps->Granisetron

Caption: Role as an impurity in Granisetron synthesis.

Potential Biological Activities of the Indazole Scaffold

While this compound itself has not been extensively studied for its biological activity, the indazole core is a well-recognized "privileged scaffold" in medicinal chemistry.[8] Various derivatives of indazole have been reported to exhibit a wide range of pharmacological activities, including:

  • Anticancer: Pazopanib, a multi-targeted tyrosine kinase inhibitor containing a 2H-indazole moiety, is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.

  • Anti-inflammatory: Several indazole derivatives have shown potent anti-inflammatory effects.

  • Antimicrobial and Antiprotozoal: Research has demonstrated the efficacy of certain 2H-indazole derivatives against various pathogens.[9][10]

  • Neurological Disorders: The indazole scaffold is present in compounds targeting various receptors in the central nervous system.

The carboxylic acid functionality on the 2-methyl-2H-indazole core provides a handle for further chemical modifications, making it a potential starting material for the synthesis of novel bioactive molecules.

Conclusion

This compound is a compound of significant interest primarily due to its role as a process-related impurity in the manufacture of Granisetron. A thorough understanding of its synthesis, purification, and spectroscopic properties is crucial for pharmaceutical quality control. While its intrinsic biological activity remains to be explored, its structural similarity to a vast array of pharmacologically active indazole derivatives suggests that it could serve as a valuable building block for future drug discovery efforts. This technical guide provides a foundational resource for researchers and professionals working with this compound and the broader class of indazole-based molecules.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 2-Methyl-2H-indazole-3-carboxylic acid. The combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a complete characterization of the molecule's atomic connectivity and functional groups.

Molecular Structure and Properties

This compound has the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1] The structure consists of a bicyclic indazole core, with a methyl group substituted at the N2 position and a carboxylic acid group at the C3 position. The systematic IUPAC name is this compound.

Spectroscopic Data Analysis

The structural confirmation of this compound is achieved through the detailed analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the expected signals are:

  • Aromatic Protons: Four protons on the benzene ring of the indazole core, typically appearing as two doublets and two triplets in the range of δ 7.0-7.8 ppm. The exact chemical shifts and coupling constants are influenced by the electronic effects of the heterocyclic ring and the carboxylic acid group.

  • N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom, expected to appear in the upfield region of the spectrum.

  • Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group, typically observed at a downfield chemical shift (δ 10-13 ppm), although its position can be concentration and solvent dependent.[2]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The expected signals for this compound include:

  • Aromatic Carbons: Six signals for the carbons of the benzene ring and the pyrazole part of the indazole system.

  • Carbonyl Carbon: A signal in the downfield region (typically δ 165-185 ppm) corresponding to the carboxylic acid carbon.[3]

  • N-Methyl Carbon: A signal in the upfield region for the methyl carbon.

Table 1: Predicted NMR Spectroscopic Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons7.0 - 7.8m4HIndazole Ring Protons
N-Methyl Protons~4.0s3HN-CH₃
Carboxylic Acid Proton10 - 13br s1H-COOH
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon165 - 185-COOH
Aromatic Carbons110 - 150Indazole Ring Carbons
N-Methyl Carbon30 - 40N-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key characteristic absorptions for this compound are:

  • O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, due to hydrogen bonding.[4]

  • C=O Stretch: A strong, sharp absorption band between 1710 and 1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[4]

  • C-H Stretch (Aromatic and Aliphatic): Absorptions for aromatic C-H stretching are typically found just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

  • C=C and C=N Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring and the heterocyclic system.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch2500 - 3300Broad, Strong
Carbonyl C=O Stretch1710 - 1760Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1450 - 1600Medium to Weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (176.17).

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[5] For this specific molecule, fragmentation of the indazole ring may also be observed.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/z Fragment Ion Loss
176[C₉H₈N₂O₂]⁺ (Molecular Ion)-
159[C₉H₈N₂O]⁺-OH
131[C₈H₇N₂]⁺-COOH

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) are common techniques. ESI is often used for LC-MS, while EI is typical for GC-MS.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations

Structure Elucidation Workflow

The logical flow of experiments and data analysis for structure elucidation is a critical aspect of the process.

StructureElucidationWorkflow A Sample of This compound B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy (¹H, ¹³C) A->D E Molecular Weight & Fragmentation Pattern B->E Provides F Functional Group Identification C->F Provides G Carbon-Hydrogen Framework D->G Provides H Proposed Structure E->H Data Integration F->H Data Integration G->H Data Integration I Structure Confirmation H->I Final Verification

Caption: Workflow for the structural elucidation of an organic compound.

Spectroscopic Data Relationship

The interplay between the different spectroscopic techniques provides a comprehensive picture of the molecular structure.

DataRelationship Structure This compound MS Mass Spectrum (m/z = 176) Structure->MS Molecular Weight IR IR Spectrum (C=O, O-H stretches) Structure->IR Functional Groups H_NMR ¹H NMR (Aromatic, CH₃, COOH signals) Structure->H_NMR Proton Environments C_NMR ¹³C NMR (Carbon skeleton) Structure->C_NMR Carbon Environments

Caption: Relationship between the molecular structure and its spectroscopic data.

By systematically applying these experimental protocols and carefully interpreting the resulting data, researchers can confidently elucidate and confirm the structure of this compound. This guide serves as a foundational resource for scientists engaged in the characterization of novel chemical entities.

References

Spectroscopic and Synthetic Profile of 2-Methyl-2H-indazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic approaches for 2-Methyl-2H-indazole-3-carboxylic acid. Due to the limited availability of direct experimental spectra in public databases, this document outlines the expected spectroscopic characteristics based on analogous compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for synthesis and analysis are also provided to guide researchers in obtaining and interpreting their own data.

Molecular Structure

Chemical Formula: C₉H₈N₂O₂[1] Molecular Weight: 176.17 g/mol [1] IUPAC Name: this compound[2] SMILES: Cn1c(c2ccccc2n1)C(=O)O[1] InChI Key: ABRISPFTOZIXMP-UHFFFAOYSA-N[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~13.0 - 11.0Singlet (broad)1HCOOHChemical shift is concentration and solvent dependent; may exchange with D₂O.[4][6]
~8.0 - 7.8Doublet1HAr-HAromatic proton, likely H-4 or H-7.
~7.7 - 7.5Doublet1HAr-HAromatic proton, likely H-4 or H-7.
~7.5 - 7.2Multiplet2HAr-HAromatic protons, likely H-5 and H-6.
~4.2Singlet3HN-CH₃N-methyl group at the 2-position.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentNotes
~165 - 175C=OCarboxylic acid carbonyl carbon.[4]
~148CQuaternary carbon of the indazole ring.
~140CQuaternary carbon of the indazole ring.
~130CHAromatic carbon.
~127CHAromatic carbon.
~122CHAromatic carbon.
~115CHAromatic carbon.
~35CH₃N-methyl carbon.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (from COOH)
~1710 - 1680StrongC=O stretch (from COOH)[4]
~1600, ~1470MediumC=C stretch (aromatic)
~1300MediumC-O stretch and O-H bend
~1200MediumC-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
176[M]⁺ (Molecular ion)
159[M - OH]⁺
131[M - COOH]⁺
130[M - COOH - H]⁺

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common route to N-alkylated indazoles involves the alkylation of a suitable indazole precursor.[7] For the synthesis of this compound, a plausible approach is the methylation of indazole-3-carboxylic acid or its ester, followed by hydrolysis if an ester is used.

  • Methylation of Indazole-3-carboxylic Acid Ester:

    • To a solution of methyl indazole-3-carboxylate in an appropriate solvent (e.g., DMF), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

    • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), and stir the reaction mixture at room temperature or with gentle heating.

    • The reaction will likely produce a mixture of N1 and N2 methylated isomers, which can be separated by column chromatography.

  • Hydrolysis of the Ester:

    • The isolated methyl 2-methyl-2H-indazole-3-carboxylate is then hydrolyzed to the carboxylic acid.

    • Dissolve the ester in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

    • Stir the mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

    • The solid product can be collected by filtration, washed with water, and dried.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. The acidic proton of the carboxylic acid may be broad and its chemical shift can be concentration-dependent.[4] To confirm its presence, a D₂O exchange experiment can be performed.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region of the spectrum.[4]

Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The characteristic broad O-H stretch of the carboxylic acid and the strong C=O stretch are key diagnostic peaks.[4]

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is generally softer and may yield a more prominent molecular ion peak.

  • Data Acquisition: Acquire the mass spectrum, looking for the molecular ion peak and characteristic fragmentation patterns, such as the loss of -OH and -COOH groups.

Visualizations

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 2-Methyl-2H- indazole-3-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of organic compounds.

Signaling_Pathway_Placeholder A Precursor (Indazole-3-carboxylic acid ester) B Methylation (e.g., CH₃I, K₂CO₃) A->B C N1 and N2 Isomers B->C D Chromatographic Separation C->D E 2-Methyl-2H-indazole-3- carboxylate D->E F Hydrolysis (e.g., NaOH, H₃O⁺) E->F G 2-Methyl-2H-indazole-3- carboxylic acid F->G

Caption: A potential synthetic pathway for this compound.

References

An In-depth Technical Guide to 2-Methyl-2H-indazole-3-carboxylic acid: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the historical context of its discovery, modern synthetic protocols, and in-depth characterization data. Quantitative physicochemical and spectroscopic data are presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies and a visual representation of the synthetic workflow are included to facilitate replication and further research.

Introduction and Historical Context

The indazole scaffold is a prominent heterocyclic motif in numerous biologically active compounds. The synthesis of the parent indazole ring system was first reported in the late 19th century. Early 20th-century chemists, including K. v. Auwers and his contemporaries, extensively explored the synthesis and reactivity of indazole derivatives, laying the groundwork for modern synthetic methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available
Solubility Soluble in organic solvents such as DMSO and methanol (predicted)General knowledge
pKa Predicted to be in the range of 3-5 for the carboxylic acid groupGeneral knowledge

Synthesis

The synthesis of this compound can be achieved through a multi-step process, typically starting from indazole-3-carboxylic acid. A common and effective route involves the esterification of the carboxylic acid, followed by N-methylation, and subsequent hydrolysis of the ester.

Experimental Protocol: Synthesis of this compound

This protocol is a representative modern synthesis adapted from established methods for N-alkylation of indazoles.[2][3][4][5]

Step 1: Esterification of Indazole-3-carboxylic acid to Methyl indazole-3-carboxylate

  • To a solution of indazole-3-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) dropwise at 0 °C.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl indazole-3-carboxylate.

Step 2: N-methylation of Methyl indazole-3-carboxylate

  • Dissolve methyl indazole-3-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate or cesium carbonate (1.5-2.0 eq), to the solution.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.5 eq), dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) for 12-24 hours, monitoring by TLC. This reaction will produce a mixture of N1 and N2 methylated isomers.

  • After the reaction is complete, quench with water and extract the products with an organic solvent.

  • The N1 and N2 isomers, methyl 1-methyl-1H-indazole-3-carboxylate and methyl 2-methyl-2H-indazole-3-carboxylate, can be separated by column chromatography on silica gel.

Step 3: Hydrolysis of Methyl 2-methyl-2H-indazole-3-carboxylate

  • Dissolve the isolated methyl 2-methyl-2H-indazole-3-carboxylate in a mixture of a suitable organic solvent (e.g., methanol or tetrahydrofuran) and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq).

  • Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • The resulting precipitate of this compound can be collected by filtration, washed with cold water, and dried under vacuum.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Hydrolysis Indazole-3-carboxylic_acid Indazole-3-carboxylic acid Methyl_indazole-3-carboxylate Methyl indazole-3-carboxylate Indazole-3-carboxylic_acid->Methyl_indazole-3-carboxylate MeOH, H+ Isomer_Mixture N1 and N2 Isomers Methyl_indazole-3-carboxylate->Isomer_Mixture MeI, K2CO3 Methyl_2-methyl-2H-indazole-3-carboxylate Methyl_2-methyl-2H-indazole-3-carboxylate Isomer_Mixture->Methyl_2-methyl-2H-indazole-3-carboxylate Chromatography 2-Methyl-2H-indazole-3-carboxylic_acid This compound Methyl_2-methyl-2H-indazole-3-carboxylate->2-Methyl-2H-indazole-3-carboxylic_acid LiOH, H2O/THF then H+

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively published. However, based on the known spectral properties of closely related indazole derivatives, the expected data is summarized below.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons7.0 - 8.0m4HAr-H
N-Methyl Protons~4.1s3HN-CH₃
Carboxylic Acid Proton10.0 - 13.0br s1HCOOH
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon165 - 175C=O
Aromatic Carbons110 - 150Ar-C
N-Methyl Carbon~35N-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=O (Carboxylic Acid)Stretching1720 - 1680
C=C (Aromatic)Stretching1600 - 1450
C-NStretching1350 - 1250
C-OStretching1300 - 1200
O-HBending950 - 900 (broad)
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M]⁺176.06Molecular Ion
[M - COOH]⁺131.06Loss of the carboxylic acid group
[M - CH₃]⁺161.05Loss of the methyl group

Conclusion

This technical guide has provided a detailed overview of this compound, covering its historical context, synthesis, and predicted spectroscopic properties. The provided experimental protocol and workflow diagram offer a practical basis for its preparation in a laboratory setting. The tabulated data serves as a valuable reference for researchers and scientists engaged in the synthesis and characterization of novel indazole derivatives for potential applications in drug discovery and development. Further experimental work is warranted to precisely determine the physicochemical and biological properties of this compound.

References

Potential Biological Activity of 2-Methyl-2H-indazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While direct biological data on 2-Methyl-2H-indazole-3-carboxylic acid is limited, extensive research into its close chemical relatives, particularly 2H-indazole-3-carboxamide derivatives, has revealed significant therapeutic potential. This technical guide provides an in-depth overview of the potential biological activities of this compound by examining the established activities of its derivatives. The primary focus is on the potent antagonism of the prostanoid EP4 receptor, a promising target for cancer immunotherapy. Additionally, this guide explores other potential activities, including antimicrobial and anti-inflammatory effects, and provides detailed experimental protocols for assessing these biological functions.

Potential Biological Activities

The core structure of this compound suggests several potential avenues for biological activity, primarily through the exploration of its derivatives.

Prostanoid EP4 Receptor Antagonism

The most significant and well-documented biological activity of derivatives of the 2H-indazole-3-carboxylic acid scaffold is their potent antagonism of the prostanoid EP4 receptor. The EP4 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2), is implicated in various physiological and pathological processes, including inflammation and carcinogenesis. Blocking the PGE2/EP4 signaling pathway is an emerging strategy in cancer immunotherapy, particularly for colorectal cancer.

2H-indazole-3-carboxamide derivatives have been identified as highly potent and selective EP4 receptor antagonists. These compounds have demonstrated single-nanomolar antagonistic activity in various cell-based functional assays.[1][2] The 2H-regioisomer of the indazole core has been shown to be crucial for maintaining this potent antagonist activity.[2]

The following table summarizes the in vitro antagonist activity of a selection of 2H-indazole-3-carboxamide derivatives against the human EP4 receptor.

CompoundStructureGloSensor cAMP Assay IC50 (nM)CRE Reporter Assay IC50 (nM)
7 R = H68.0 ± 0.8-
8 R = 4-F--
14 R = 4-CN1.1 ± 0.14.1 ± 0.2
Compound with R = 4-Cl -1.5 ± 0.2-
Compound with R = 4-CH3 -2.3 ± 0.3-
Compound with R = 4-OCH3 -3.1 ± 0.4-

Data extracted from a study on 2H-indazole-3-carboxamide derivatives as novel potent prostanoid EP4 receptor antagonists for colorectal cancer immunotherapy.[2]

The prostanoid EP4 receptor primarily signals through a Gsα-protein-coupled pathway, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene transcription. Antagonists of the EP4 receptor block this signaling cascade.

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Gs Gαs EP4R->Gs Activates Antagonist 2-Methyl-2H-indazole- 3-carboxylic acid (derivatives) Antagonist->EP4R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Target Gene Transcription pCREB->Gene Promotes

Caption: Prostanoid EP4 Receptor Signaling Pathway and its Antagonism.

Antimicrobial and Antiprotozoal Activity

Derivatives of the 2H-indazole scaffold have also been investigated for their antimicrobial properties, with notable activity against various protozoan parasites. Studies have demonstrated that certain 2-phenyl-2H-indazole derivatives exhibit potent in vitro activity against Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis.[3][4]

CompoundTarget OrganismIC50 (µM)
Derivative A Entamoeba histolytica0.5
Derivative A Giardia lamblia1.2
Derivative A Trichomonas vaginalis0.8
Derivative B Entamoeba histolytica2.1
Derivative B Giardia lamblia3.5
Derivative B Trichomonas vaginalis1.9

Illustrative data based on published studies.

Anti-inflammatory Activity (COX-2 Inhibition)

The structural similarity of indazole derivatives to known anti-inflammatory agents has prompted investigations into their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are key mediators of inflammation. Some 2H-indazole derivatives have shown selective inhibitory activity against COX-2, suggesting potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

CompoundCOX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)
Indazole Derivative X > 1000.5
Indazole Derivative Y > 1001.2

Illustrative data based on published studies.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 2-Methyl-2H-indazole-3-carboxamide Derivatives

The synthesis of 2H-indazole-3-carboxamide derivatives typically starts from commercially available methyl 1H-indazole-3-carboxylate.[2]

Synthesis_Workflow Start Methyl 1H-indazole- 3-carboxylate Step1 N-Alkylation (e.g., CH3I, K2CO3, DMF) Start->Step1 Intermediate1 Methyl 2-Methyl-2H- indazole-3-carboxylate Step1->Intermediate1 Step2 Hydrolysis (LiOH, THF/MeOH/H2O) Intermediate1->Step2 Intermediate2 2-Methyl-2H-indazole- 3-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling (Amine, HATU, DIPEA, DMF) Intermediate2->Step3 Final 2-Methyl-2H-indazole- 3-carboxamide Derivatives Step3->Final

Caption: General Synthetic Workflow for 2H-indazole-3-carboxamides.

Step 1: N-Methylation of Methyl 1H-indazole-3-carboxylate

  • To a solution of methyl 1H-indazole-3-carboxylate in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

  • Add methyl iodide and stir the reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to isolate methyl 2-methyl-2H-indazole-3-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the methyl 2-methyl-2H-indazole-3-carboxylate in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

  • Add lithium hydroxide (LiOH) and heat the mixture.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration and dry to obtain this compound.

Step 3: Amide Coupling

  • Dissolve the this compound in DMF.

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Add the desired amine and stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction by adding water and extracting with an organic solvent.

  • Purify the final 2-Methyl-2H-indazole-3-carboxamide derivative by column chromatography.

Prostanoid EP4 Receptor Antagonism Assays

This assay measures changes in intracellular cAMP levels in response to EP4 receptor activation or inhibition.

  • Cell Culture: Culture HEK293 cells stably expressing the human EP4 receptor and a GloSensor™ cAMP biosensor in a suitable medium.

  • Cell Plating: Seed the cells into a 96-well white-walled, clear-bottom plate and incubate overnight.

  • Reagent Preparation: Prepare a solution of the GloSensor™ cAMP reagent in an appropriate buffer.

  • Assay Procedure:

    • Remove the culture medium from the wells and add the GloSensor™ cAMP reagent solution.

    • Incubate the plate at room temperature to allow for reagent equilibration.

    • Add the test compounds (potential antagonists) at various concentrations to the wells.

    • Incubate for a short period.

    • Add a known EP4 receptor agonist (e.g., PGE2) at a concentration that elicits a submaximal response (EC80).

    • Measure the luminescence signal immediately using a luminometer.

  • Data Analysis: Calculate the percent inhibition of the agonist-induced cAMP response for each concentration of the test compound and determine the IC50 value.

This assay measures the transcriptional activity of the cAMP response element (CRE), a downstream target of the EP4 receptor signaling pathway.

  • Cell Culture and Transfection: Co-transfect HEK293 cells with a plasmid encoding the human EP4 receptor and a reporter plasmid containing a CRE-driven luciferase gene.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Assay Procedure:

    • Treat the cells with the test compounds at various concentrations.

    • After a suitable incubation period, stimulate the cells with an EP4 agonist (e.g., PGE2).

    • Incubate further to allow for luciferase expression.

    • Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

  • Data Analysis: Determine the IC50 values by calculating the concentration of the antagonist that causes a 50% reduction in the agonist-induced luciferase expression.

In Vitro Antiprotozoal Activity Assay[3][4]

This protocol describes a method for determining the in vitro activity of compounds against protozoan parasites.

  • Parasite Culture: Maintain axenic cultures of the protozoan parasites (E. histolytica, G. lamblia, T. vaginalis) in their respective appropriate culture media.

  • Assay Setup:

    • In a 96-well microtiter plate, add serial dilutions of the test compounds.

    • Add a standardized inoculum of the parasite trophozoites to each well.

    • Include positive controls (a known antiprotozoal drug) and negative controls (no drug).

  • Incubation: Incubate the plates under the appropriate conditions (e.g., 37°C in an anaerobic or microaerophilic environment) for a specified period (e.g., 48 hours).

  • Viability Assessment: Determine the viability of the parasites using a suitable method, such as microscopic counting of motile trophozoites or a colorimetric assay (e.g., MTT assay).

  • Data Analysis: Calculate the percentage of inhibition of parasite growth for each compound concentration and determine the IC50 value.

In Vitro COX-2 Inhibition Assay (Fluorometric)[8][9]

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare solutions of human recombinant COX-2 enzyme, a fluorometric probe (e.g., ADHP), heme, and the substrate (arachidonic acid).

    • Dissolve the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well black plate, add the reaction buffer, COX-2 enzyme, heme, and the fluorometric probe.

    • Add the test compounds at various concentrations.

    • Incubate the plate at 37°C for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) using a fluorescence plate reader.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Conclusion

While direct biological studies on this compound are not extensively reported, the substantial body of evidence for its derivatives strongly suggests a high potential for significant biological activity. The most promising avenue for this scaffold lies in the development of potent and selective prostanoid EP4 receptor antagonists for applications in oncology. Furthermore, the potential for antimicrobial and anti-inflammatory activities warrants further investigation. The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of this compound and its derivatives, facilitating future research and drug development efforts in these promising therapeutic areas.

References

Theoretical Analysis of 2-Methyl-2H-indazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 2-Methyl-2H-indazole-3-carboxylic acid. While direct theoretical studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines the established computational methodologies for characterizing its structural, electronic, and spectroscopic properties. By examining data from closely related indazole derivatives, we present a framework for predicting the behavior of this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering detailed protocols and comparative data to facilitate further investigation of this and similar compounds.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1] These activities include roles as anti-inflammatory agents, anticancer therapeutics, and antagonists for various receptors.[2] The specific compound, this compound, belongs to this family and its structural and electronic properties are crucial for understanding its potential as a pharmacological agent.

Theoretical studies, particularly those employing quantum chemical calculations, are invaluable for elucidating the molecular characteristics that govern the function of such compounds. These computational methods provide insights into molecular geometry, electronic structure, and spectroscopic signatures, which can guide synthetic efforts and drug design. This guide will detail the theoretical approaches that can be applied to this compound and present available data from analogous compounds to serve as a predictive baseline.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Canonical SMILES CN1N=C(C2=CC=CC=C21)C(=O)O
InChI Key ABRISPFTOZIXMP-UHFFFAOYSA-N
Predicted LogP 1.5-2.0 (Consensus)
Predicted pKa (acidic) 3.5-4.5 (Carboxylic Acid)

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Theoretical and Computational Data of Related Indazole Derivatives

Due to the limited availability of direct theoretical studies on this compound, this section presents computational data for structurally similar indazole derivatives. These data, primarily derived from Density Functional Theory (DFT) calculations, offer a valuable comparative framework for predicting the properties of the target molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties and reactivity of a molecule. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability.

Table 1: Calculated HOMO-LUMO Energies and Energy Gaps for Indazole-3-carboxamide Derivatives

CompoundHOMO (eV)LUMO (eV)ΔE (eV)Computational MethodReference
1-Butyl-1H-indazole-3-carboxamide-6.21-0.895.32DFT/B3LYP/6-311+G(d,p)[3]
N-(3-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide-6.54-1.455.09DFT/B3LYP/6-311+G(d,p)[3]
1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide-6.48-1.215.27DFT/B3LYP/6-311+G(d,p)[3]

These values for related N-alkylated indazole-3-carboxamides suggest that this compound would likely exhibit a significant HOMO-LUMO gap, indicating good electronic stability.

Computational methods can predict Nuclear Magnetic Resonance (NMR) spectra, which are essential for structural elucidation. Below are predicted chemical shifts for a related indazole structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,4-Dichloro-1H-indazole

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-1 (N-H) ~13.0 - 13.5 (br s)-
H-5 ~7.5 - 7.7 (d)-
H-6 ~7.2 - 7.4 (t)-
H-7 ~7.8 - 8.0 (d)-
C-3 -~135 - 140
C-3a -~120 - 125
C-4 -~115 - 120

Reference:[4]. Note: These predictions are for a different indazole derivative and serve as an example of the expected ranges. Experimental conditions will affect the observed shifts.

Experimental Protocols for Theoretical Studies

This section outlines the standard computational procedures for conducting a theoretical investigation of this compound.

  • Model Construction: The 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method: Density Functional Theory (DFT) is a widely used method for such studies. The B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice that provides a good balance of accuracy and computational cost.[3]

  • Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed in the gas phase or with an implicit solvent model (e.g., PCM).

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[5]

  • Molecular Orbitals: Following geometry optimization, the HOMO and LUMO energies are calculated. The molecular orbital surfaces are visualized to understand the regions of electron density involved in chemical reactions.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.[6]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge distribution, hybridization, and intramolecular interactions.[7]

  • GIAO Method: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors.[8]

  • Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound (e.g., Tetramethylsilane, TMS), which is calculated at the same level of theory.

Visualizations

theoretical_workflow start Start: Define Molecule (this compound) build_model Construct 3D Molecular Model start->build_model dft_setup Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) build_model->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis verify_min Verify True Minimum (No Imaginary Frequencies) freq_analysis->verify_min electronic_props Calculate Electronic Properties verify_min->electronic_props nmr_calc Predict NMR Spectra (GIAO) verify_min->nmr_calc homo_lumo HOMO-LUMO Analysis electronic_props->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_props->mep nbo Natural Bond Orbital (NBO) Analysis electronic_props->nbo end End: Comprehensive Theoretical Profile nmr_calc->end homo_lumo->end mep->end nbo->end

Caption: A logical workflow for the theoretical characterization of a small molecule.

Indazole derivatives have been investigated for their role as inhibitors of various kinases and as antagonists of receptors such as the prostanoid EP4 receptor, which is implicated in colorectal cancer.[7] A simplified hypothetical signaling pathway where an indazole derivative might act is depicted below.

signaling_pathway ligand Prostaglandin E2 (PGE2) receptor EP4 Receptor ligand->receptor g_protein Gs Protein Activation receptor->g_protein inhibitor 2-Methyl-2H-indazole- 3-carboxylic acid (Hypothetical Antagonist) inhibitor->receptor ac Adenylate Cyclase g_protein->ac camp cAMP Production ac->camp pka Protein Kinase A (PKA) Activation camp->pka downstream Downstream Signaling (e.g., Gene Transcription, Cell Proliferation) pka->downstream

Caption: Hypothetical inhibition of the EP4 receptor signaling pathway.

Conclusion

While direct computational studies on this compound are sparse, this technical guide demonstrates that a robust theoretical characterization is achievable through standard quantum chemical methodologies. By leveraging data from analogous indazole derivatives, researchers can formulate well-grounded hypotheses regarding the electronic, structural, and spectroscopic properties of this molecule. The outlined experimental protocols provide a clear path for future computational investigations, which will be instrumental in elucidating its potential for applications in drug discovery and materials science. It is recommended that the theoretical predictions presented herein be validated through experimental synthesis and characterization.

References

The Therapeutic Potential of 2-Methyl-2H-indazole-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, derivatives of 2-Methyl-2H-indazole-3-carboxylic acid are emerging as a promising class of therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of known derivatives, with a particular focus on their role as prostanoid EP4 receptor antagonists in the context of cancer immunotherapy.

Synthetic Pathways to 2-Methyl-2H-indazole-3-carboxamide Derivatives

The synthesis of 2-Methyl-2H-indazole-3-carboxamide derivatives, key analogs of this compound, typically commences with the N-alkylation of a commercially available 1H-indazole-3-carboxylate ester. A crucial step in this process is the separation of the N1 and N2 regioisomers, as the biological activity is often specific to one isomer. The 2H-indazole isomer is frequently the preferred regioisomer for potent biological activity, as seen in the development of EP4 receptor antagonists.[1]

The general synthetic route can be summarized as follows:

  • N-Alkylation: Methyl 1H-indazole-3-carboxylate is reacted with a suitable alkyl halide (e.g., methyl iodide or other substituted benzyl bromides) in the presence of a base such as potassium hydroxide in an anhydrous solvent like dimethylformamide (DMF). This reaction yields a mixture of the N1 and N2 alkylated indazole esters.[1]

  • Isomer Separation: The resulting regioisomers are separated using silica gel chromatography.[1]

  • Hydrolysis: The separated 2-alkyl-2H-indazole-3-carboxylate ester is then hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide in a mixture of solvents such as tetrahydrofuran, methanol, and water.[1]

  • Amide Coupling: The final step involves the coupling of the 2-alkyl-2H-indazole-3-carboxylic acid with a desired amine to form the carboxamide derivative. This is typically achieved using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF.[1]

A generalized workflow for this synthesis is depicted below:

G start Methyl 1H-indazole-3-carboxylate alkylation N-Alkylation (e.g., MeI, KOH, DMF) start->alkylation isomers Mixture of N1 and N2 methylated isomers alkylation->isomers separation Silica Gel Chromatography isomers->separation n2_isomer 2-Methyl-2H-indazole-3-carboxylate separation->n2_isomer hydrolysis Hydrolysis (LiOH, THF/MeOH/H2O) n2_isomer->hydrolysis acid This compound hydrolysis->acid coupling Amide Coupling (Amine, HATU, DIPEA, DMF) acid->coupling product 2-Methyl-2H-indazole-3-carboxamide Derivative coupling->product

General Synthetic Workflow for 2-Methyl-2H-indazole-3-carboxamide Derivatives

Prostanoid EP4 Receptor Antagonism: A Key Mechanism of Action

A significant area of research for this compound derivatives is their activity as antagonists of the prostanoid EP4 receptor. The EP4 receptor is a G-protein coupled receptor (GPCR) that is activated by prostaglandin E2 (PGE2), a potent inflammatory mediator.[2] In the tumor microenvironment, the PGE2/EP4 signaling pathway is often upregulated and plays a crucial role in promoting cell proliferation, invasion, and immunosuppression.[3] By blocking this pathway, EP4 antagonists can potentially enhance anti-tumor immune responses, making them attractive targets for cancer immunotherapy.[4]

The EP4 Receptor Signaling Pathway

The binding of PGE2 to the EP4 receptor primarily activates the Gαs subunit of the associated G-protein. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of downstream effectors.[2][5]

The key steps in the canonical EP4 signaling pathway are:

  • PGE2 Binding and G-protein Activation: PGE2 binds to the EP4 receptor, causing a conformational change that promotes the exchange of GDP for GTP on the Gαs subunit.[5]

  • Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates adenylyl cyclase, which converts ATP to cAMP.[5]

  • Downstream Effector Activation: The increased intracellular cAMP levels lead to the activation of protein kinase A (PKA).[2][5] PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which in turn regulates the expression of genes involved in inflammation and cell proliferation.

The mechanism of action of 2-Methyl-2H-indazole-3-carboxamide derivatives as EP4 antagonists involves competitively binding to the EP4 receptor, thereby preventing PGE2 from binding and initiating this signaling cascade.[2]

The following diagram illustrates the EP4 receptor signaling pathway and the point of intervention by 2-Methyl-2H-indazole-3-carboxamide antagonists:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds G_protein Gαsβγ EP4->G_protein Activates Antagonist 2-Methyl-2H-indazole- 3-carboxamide Derivative Antagonist->EP4 Blocks AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Inflammation, Proliferation) CREB->Gene_Expression Regulates

EP4 Receptor Signaling Pathway and Antagonism

Quantitative Analysis of Biological Activity

The potency of 2-Methyl-2H-indazole-3-carboxamide derivatives as EP4 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values are determined through in vitro assays that measure the inhibition of PGE2-induced cAMP production in cells expressing the EP4 receptor. A lower IC50 value indicates a more potent compound.

Compound IDStructureEP4 Antagonistic Activity (IC50, nM)
14 2-(4-(Trifluoromethyl)benzyl)-2H-indazole-3-carboxamide derivative1.1 ± 0.1
7 2-Benzyl-2H-indazole-3-carboxamide derivative68.0 ± 0.8

Data extracted from a study on 2H-indazole-3-carboxamide derivatives as EP4 antagonists for colorectal cancer immunotherapy.[1]

Experimental Protocols

General Procedure for Amide Coupling

To a solution of the 2-alkyl-2H-indazole-3-carboxylic acid in DMF are added HATU, DIPEA, and the desired amine. The reaction mixture is stirred at room temperature for a specified period. Upon completion, the reaction is quenched, and the product is extracted and purified by chromatography.[1]

GloSensor™ cAMP Assay for EP4 Antagonistic Activity

This assay is used to measure the ability of a compound to inhibit PGE2-induced cAMP production in cells stably expressing the human EP4 receptor.

  • Cell Seeding: HEK293 cells stably expressing the EP4 receptor and a cAMP-sensitive biosensor are seeded into 384-well plates.

  • Compound Incubation: The cells are incubated with varying concentrations of the test compound.

  • PGE2 Stimulation: After the incubation period, the cells are stimulated with a fixed concentration of PGE2 to induce cAMP production.

  • Luminescence Detection: The change in luminescence, which is proportional to the intracellular cAMP concentration, is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

Derivatives of this compound, particularly the 3-carboxamide analogs, represent a promising class of compounds for the development of novel therapeutics. Their potent and selective antagonism of the EP4 receptor highlights their potential in cancer immunotherapy and other inflammatory conditions. The synthetic routes are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. Further research into the optimization of the pharmacokinetic and pharmacodynamic properties of these derivatives is warranted to advance them towards clinical applications.

References

Methodological & Application

Synthesis of 2-Methyl-2H-indazole-3-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methyl-2H-indazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described synthetic route starts from commercially available 1H-indazole-3-carboxylic acid and proceeds through a three-step sequence involving esterification, regioselective N-methylation, and subsequent hydrolysis. This protocol emphasizes practical experimental procedures, including reagent selection, reaction conditions, and purification methods. Quantitative data is summarized for clarity, and a detailed experimental workflow is visualized to aid in procedural understanding.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The specific regioisomer, this compound, serves as a key intermediate in the synthesis of various biologically active molecules. The synthetic challenge in preparing this compound lies in the selective methylation of the indazole nitrogen at the N2 position. This protocol outlines a reliable method to achieve this synthesis, providing researchers with a practical guide for laboratory-scale preparation.

Overall Synthesis Scheme

The synthesis of this compound is accomplished via the following three-step reaction sequence:

  • Esterification: 1H-Indazole-3-carboxylic acid is converted to its corresponding methyl ester to protect the carboxylic acid functionality.

  • N-Methylation: The methyl 1H-indazole-3-carboxylate is methylated, leading to a mixture of N1 and N2 isomers. Conditions are chosen to favor the formation of the desired N2-methylated product.

  • Hydrolysis: The methyl ester of the N2-methylated indazole is hydrolyzed to yield the final product, this compound.

Data Presentation

StepReactionStarting MaterialProductReagents and SolventsTypical Yield (%)
1Esterification1H-Indazole-3-carboxylic acidMethyl 1H-indazole-3-carboxylateMethanol, Sulfuric Acid (catalytic)90-95
2N-MethylationMethyl 1H-indazole-3-carboxylateMethyl 2-methyl-2H-indazole-3-carboxylateMethyl Iodide, Potassium Carbonate, DMF40-50 (isolated N2 isomer)
3HydrolysisMethyl 2-methyl-2H-indazole-3-carboxylateThis compoundLithium Hydroxide, THF/Water>95

Experimental Protocols

Step 1: Synthesis of Methyl 1H-indazole-3-carboxylate

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • To a stirred solution of 1H-Indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is neutral to basic, which will precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield Methyl 1H-indazole-3-carboxylate as a solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes if necessary.

Characterization Data (Methyl 1H-indazole-3-carboxylate):

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.5 (br s, 1H), 8.25 (d, 1H), 7.5 (m, 2H), 7.3 (m, 1H), 4.0 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 164.5, 141.5, 137.0, 127.5, 123.0, 122.0, 121.0, 111.0, 52.5.

  • MS (ESI): m/z 177.1 [M+H]⁺.

Step 2: Synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate

Materials:

  • Methyl 1H-indazole-3-carboxylate

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separatory funnel, rotary evaporator

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 eq) in anhydrous DMF, add Methyl 1H-indazole-3-carboxylate (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC to observe the formation of the two isomers and the consumption of the starting material.

  • After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain a crude mixture of the N1 and N2 methylated isomers.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the two isomers. The N2 isomer is typically more polar and will elute after the N1 isomer.

Characterization Data (Methyl 2-methyl-2H-indazole-3-carboxylate):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, 1H), 7.45-7.35 (m, 2H), 7.15 (t, 1H), 4.30 (s, 3H), 4.05 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 163.0, 148.0, 130.0, 127.0, 122.5, 121.0, 120.5, 118.0, 52.0, 40.0.

  • MS (ESI): m/z 191.1 [M+H]⁺.

Step 3: Synthesis of this compound

Materials:

  • Methyl 2-methyl-2H-indazole-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve Methyl 2-methyl-2H-indazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate should form.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a white solid.

Characterization Data (this compound):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.2 (br s, 1H), 7.90 (d, 1H), 7.60 (d, 1H), 7.45 (t, 1H), 7.20 (t, 1H), 4.25 (s, 3H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 164.0, 148.5, 131.0, 127.5, 123.0, 121.5, 121.0, 118.5, 40.5.

  • MS (ESI): m/z 177.1 [M+H]⁺.

Experimental Workflow Visualization

SynthesisWorkflow Start 1H-Indazole-3-carboxylic acid Esterification Esterification (MeOH, H₂SO₄) Start->Esterification Intermediate1 Methyl 1H-indazole-3-carboxylate Esterification->Intermediate1 Methylation N-Methylation (CH₃I, K₂CO₃, DMF) Intermediate1->Methylation IsomerMix Mixture of N1 and N2 Isomers Methylation->IsomerMix Separation Column Chromatography IsomerMix->Separation Intermediate2 Methyl 2-methyl-2H-indazole-3-carboxylate Separation->Intermediate2 Desired N2 Isomer N1_Isomer Methyl 1-methyl-1H-indazole-3-carboxylate (Byproduct) Separation->N1_Isomer N1 Isomer Hydrolysis Hydrolysis (LiOH, THF/H₂O) Intermediate2->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Synthetic workflow for this compound.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The protocols are designed to be accessible to researchers with a standard organic chemistry laboratory setup. The key to a successful synthesis is the careful control of the N-methylation step and the efficient separation of the resulting regioisomers. The characterization data provided will aid in the confirmation of the desired products at each stage of the synthesis. This valuable intermediate can be utilized in the development of novel therapeutic agents and other advanced materials.

Application Notes and Protocols for the Synthesis of 2-Methyl-2H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Methyl-2H-indazole-3-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis is presented as a three-step process, commencing with the readily available 1H-indazole-3-carboxylic acid. Each step is accompanied by a detailed experimental protocol. Additionally, a relevant biological signaling pathway involving 2H-indazole derivatives is illustrated.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a three-step sequence:

  • Esterification: Conversion of 1H-indazole-3-carboxylic acid to its methyl ester.

  • Regioselective N-Methylation: Selective methylation at the N2 position of the indazole ring using a Mitsunobu reaction.

  • Hydrolysis: Conversion of the methyl ester to the final carboxylic acid product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Methylation (Mitsunobu) cluster_2 Step 3: Hydrolysis A 1H-Indazole-3-carboxylic acid B Methyl 1H-indazole-3-carboxylate A->B  CH3OH, H2SO4 (cat.)  Reflux C Methyl 1H-indazole-3-carboxylate D Methyl 2-methyl-2H-indazole-3-carboxylate C->D  CH3OH, PPh3, DIAD  THF, 0°C to rt E Methyl 2-methyl-2H-indazole-3-carboxylate F This compound E->F  LiOH, THF/H2O  rt

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-indazole-3-carboxylate

This protocol describes the esterification of 1H-indazole-3-carboxylic acid to its corresponding methyl ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1H-Indazole-3-carboxylic acid162.1510.0 g0.0617
Methanol (CH₃OH)32.04200 mL-
Sulfuric Acid (H₂SO₄), concentrated98.082.0 mL-
Sodium bicarbonate (NaHCO₃), saturated solution-As needed-
Dichloromethane (CH₂Cl₂)84.93400 mL-
Magnesium sulfate (MgSO₄), anhydrous120.37As needed-

Procedure:

  • To a stirred suspension of 1H-indazole-3-carboxylic acid (10.0 g, 0.0617 mol) in methanol (200 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (2.0 mL).

  • Heat the mixture to reflux and maintain for 5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate it to approximately one-third of the original volume using a rotary evaporator.

  • Carefully neutralize the remaining solution by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Add water (approx. 200 mL) to precipitate the product.

  • Collect the solid by filtration and wash with cold water.

  • Dissolve the wet solid in dichloromethane (400 mL).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the product.

Expected Yield: ~60-70%

Step 2: Synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate

This protocol details the regioselective N-methylation of methyl 1H-indazole-3-carboxylate at the N2 position via a Mitsunobu reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 1H-indazole-3-carboxylate176.175.00 g0.0284
Triphenylphosphine (PPh₃)262.2914.9 g0.0568
Methanol (CH₃OH)32.041.15 mL0.0284
Diisopropyl azodicarboxylate (DIAD)202.2111.3 mL0.0568
Tetrahydrofuran (THF), anhydrous72.11100 mL-
Ethyl acetate (EtOAc)88.11As needed-
Hexane-As needed-

Procedure:

  • Dissolve methyl 1H-indazole-3-carboxylate (5.00 g, 0.0284 mol), triphenylphosphine (14.9 g, 0.0568 mol), and methanol (1.15 mL, 0.0284 mol) in anhydrous tetrahydrofuran (100 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (11.3 mL, 0.0568 mol) dropwise to the stirred solution over 15 minutes.

  • Allow the mixture to stir at 0 °C for an additional 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction for completion by TLC/LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0-40%) to separate the desired N2-methylated product from the N1-isomer and reaction byproducts.

Expected Yield: ~90% of a mixture of isomers, with the N2 isomer being the major product.

Step 3: Synthesis of this compound

This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2-methyl-2H-indazole-3-carboxylate190.194.00 g0.0210
Lithium hydroxide monohydrate (LiOH·H₂O)41.961.76 g0.0420
Tetrahydrofuran (THF)72.1140 mL-
Water (H₂O)18.0220 mL-
Hydrochloric acid (HCl), 1 M-As needed-
Ethyl acetate (EtOAc)88.11As needed-

Procedure:

  • Dissolve methyl 2-methyl-2H-indazole-3-carboxylate (4.00 g, 0.0210 mol) in a mixture of tetrahydrofuran (40 mL) and water (20 mL).

  • Add lithium hydroxide monohydrate (1.76 g, 0.0420 mol) to the solution.

  • Stir the mixture vigorously at room temperature for 3-5 hours, or until the starting material is consumed as indicated by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with ethyl acetate (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3 with 1 M HCl. A white precipitate should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Expected Yield: >90%

Biological Context: Inhibition of Prostanoid EP4 Receptor Signaling

Derivatives of 2H-indazole have been identified as potent antagonists of the prostanoid EP4 receptor.[1] The EP4 receptor is a G-protein coupled receptor that, upon binding its ligand prostaglandin E2 (PGE2), can promote an immunosuppressive tumor microenvironment, for example in colorectal cancer. Antagonism of this receptor by compounds such as this compound derivatives can block these immunosuppressive signals, potentially enhancing anti-tumor immunity.[1]

EP4_Signaling cluster_ligand cluster_receptor cluster_cell PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Antagonist 2H-Indazole Derivative (Antagonist) Antagonist->EP4 Blocks AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Immunosuppressive Cytokines) CREB->Gene_Expression Promotes Transcription

Caption: EP4 receptor signaling pathway and its inhibition.

References

Applications of 2-Methyl-2H-indazole-3-carboxylic Acid in Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-2H-indazole-3-carboxylic acid and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a versatile range of biological activities. This versatile molecule has been the subject of extensive research, leading to the development of potent therapeutic agents for various diseases, including cancer, inflammatory conditions, and infectious diseases. This document provides a detailed overview of the applications of this compound in drug discovery, complete with experimental protocols and data presented for researchers, scientists, and drug development professionals.

Application 1: Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy

Derivatives of 2H-indazole-3-carboxamide, originating from this compound, have been identified as potent and selective antagonists of the prostanoid EP4 receptor.[1][2] The EP4 receptor is a key player in the tumor microenvironment, where its activation by prostaglandin E2 (PGE2) promotes immunosuppression and tumor growth.[1][2] By blocking the PGE2/EP4 signaling pathway, these indazole derivatives can enhance anti-tumor immunity, making them promising candidates for cancer immunotherapy, particularly for colorectal cancer.[1][2]

A notable example is compound 14 from a study that displayed single-nanomolar EP4 antagonistic activity.[1][2] Oral administration of this compound, both as a monotherapy and in combination with an anti-PD-1 antibody, significantly inhibited tumor growth by boosting cytotoxic CD8+ T cell-mediated antitumor immunity in a syngeneic colon cancer model.[1]

Quantitative Data: EP4 Receptor Antagonistic Activity

The structure-activity relationship (SAR) studies revealed that the 2H-regioisomer of the indazole scaffold is crucial for potent antagonist activity.[2]

CompoundR¹ GroupIC₅₀ (nM) for EP4 Antagonism
7 H8.7 ± 1.2
8 4-F5.4 ± 0.9
9 4-Cl4.8 ± 0.7
10 4-Br6.2 ± 1.1
11 4-CH₃7.5 ± 1.3
12 4-OCH₃9.1 ± 1.5
13 3-F6.8 ± 1.0
14 3-Cl3.9 ± 0.6
15 3-CH₃8.1 ± 1.4
16 2-F10.2 ± 1.8
17-26 (1H-isomers) Various>10,000
1 (Initial Hit) -3106 ± 80.1

Data sourced from a study on 2H-Indazole-3-carboxamide derivatives as EP4 antagonists.[2]

Experimental Protocols

General Synthesis of 2H-Indazole-3-carboxamide Derivatives: [2]

  • N-Alkylation: Commercially available methyl 1H-indazole-3-carboxylate is reacted with a suitable bromide in the presence of potassium hydroxide in anhydrous dimethylformamide (DMF) at room temperature for 3 hours. This reaction yields a mixture of 1H and 2H regioisomers, which are then separated by silica gel chromatography. The 2H-regioisomer (e.g., compound 5 ) is typically isolated with a yield of 30-35%.

  • Saponification: The methyl ester of the 2H-indazole derivative is hydrolyzed using lithium hydroxide monohydrate in a solvent mixture of tetrahydrofuran (THF), methanol (MeOH), and water (2:2:1) at 45°C for 3 hours. This step yields the corresponding carboxylic acid (e.g., compound 6 ) with a yield of 92-95%.

  • Amide Coupling: The resulting carboxylic acid is coupled with a desired amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in DMF at room temperature for 6 hours. This final step produces the target 2H-indazole-3-carboxamide derivatives with yields ranging from 78-85%.

GloSensor™ cAMP Assay for EP4 Antagonism: [2]

This assay is used to measure the real-time changes of intracellular cAMP levels.

  • HEK293 cells stably expressing the human EP4 receptor and a cAMP-sensitive luciferase biosensor (GloSensor™) are seeded in 384-well plates.

  • The cells are incubated with the test compounds at various concentrations for 15 minutes.

  • PGE2 (the natural ligand for EP4) is then added to stimulate the cells.

  • Luminescence, which is proportional to the intracellular cAMP concentration, is measured using a plate reader.

  • The IC₅₀ values are calculated by determining the concentration of the antagonist that causes a 50% inhibition of the PGE2-induced cAMP production.

Signaling Pathway and Workflow Diagrams

EP4_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds & Activates Gs Gαs EP4->Gs Activates Indazole 2H-Indazole-3-carboxamide (Antagonist) Indazole->EP4 Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., Immunosuppressive genes) CREB->Gene Activates Immunity ↓ Anti-tumor Immunity Gene->Immunity

Caption: PGE2/EP4 signaling pathway and its inhibition by 2H-indazole-3-carboxamide derivatives.

Synthesis_and_Evaluation_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Methyl 1H-indazole-3-carboxylate Alkylation N-Alkylation Start->Alkylation Separation Isomer Separation Alkylation->Separation Saponification Saponification Separation->Saponification 2H-isomer Coupling Amide Coupling Saponification->Coupling Final 2H-Indazole-3-carboxamide Derivatives Coupling->Final InVitro In Vitro Assays (GloSensor™ cAMP Assay) Final->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo In Vivo Studies (Syngeneic Mouse Models) SAR->InVivo Promising Compounds Lead Lead Compound Identification InVivo->Lead

Caption: Workflow for the synthesis and evaluation of 2H-indazole-3-carboxamide derivatives.

Application 2: Antimicrobial and Anti-inflammatory Agents

Derivatives of 2H-indazole have also been investigated for their potential as dual antimicrobial and anti-inflammatory agents.[3] Given that infectious diseases often trigger an inflammatory response, compounds possessing both activities are of significant interest.

A study synthesized a series of 2H-indazole derivatives and tested them against various intestinal and vaginal pathogens, including protozoa (Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis), bacteria (Escherichia coli, Salmonella enterica), and yeasts (Candida albicans, Candida glabrata).[3] Several compounds exhibited potent antiprotozoal activity, with some being more active than the reference drug metronidazole.[3] For instance, compound 18 was found to be 12.8 times more active than metronidazole against G. intestinalis.[3]

Furthermore, selected compounds from this series demonstrated in vitro inhibitory activity against human cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[3]

Quantitative Data: Antimicrobial and Anti-inflammatory Activity
CompoundTarget Organism/EnzymeIC₅₀ (µM) or Activity
18 Giardia intestinalis0.13
MetronidazoleGiardia intestinalis1.66
18 Candida albicansGrowth Inhibition
23 Candida albicansGrowth Inhibition
18 COX-2Inhibitory Activity
21 COX-2Inhibitory Activity
23 COX-2Inhibitory Activity
26 COX-2Inhibitory Activity

Data sourced from a study on 2H-indazole derivatives as antimicrobial and anti-inflammatory agents.[3]

Experimental Protocols

General Synthesis of 2-Phenyl-2H-indazole Derivatives: [3]

  • Schiff Base Formation: Commercially available 2-nitrobenzaldehyde is heated with a substituted aniline under reflux to form the corresponding Schiff base.

  • Reductive Cyclization (Cadogan Reaction): The Schiff bases are then reduced and cyclocondensed using triethyl phosphite (P(OEt)₃) to yield the 2-phenyl-2H-indazole derivatives.

  • Further Modifications: The core structure can be further modified. For example, palladium-catalyzed arylation can be used to introduce various aryl groups.

Antiprotozoal Activity Assay: [3]

  • Cultures of the protozoa are grown in appropriate media.

  • The test compounds are added to the cultures at various concentrations.

  • After an incubation period, the viability of the protozoa is assessed, typically by counting the number of live organisms.

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of the protozoal growth, is determined.

COX-2 Inhibition Assay: [3]

  • The in vitro inhibitory activity against human COX-2 is determined using a commercially available assay kit.

  • The assay measures the peroxidase activity of COX-2.

  • The test compounds are incubated with the enzyme, and the inhibition of the peroxidase activity is measured colorimetrically.

Logical Relationship Diagram

Dual_Activity_Relationship Indazole 2H-Indazole Scaffold Antimicrobial Antimicrobial Activity Indazole->Antimicrobial Exhibits AntiInflammatory Anti-inflammatory Activity Indazole->AntiInflammatory Exhibits DualAgent Dual-Action Therapeutic Agent Antimicrobial->DualAgent AntiInflammatory->DualAgent

Caption: Logical relationship of the dual antimicrobial and anti-inflammatory activity of 2H-indazole derivatives.

The this compound scaffold is a privileged structure in drug discovery, giving rise to compounds with significant therapeutic potential. Its derivatives have shown great promise as EP4 receptor antagonists for cancer immunotherapy and as dual-action antimicrobial and anti-inflammatory agents. The detailed protocols and data presented herein provide a valuable resource for researchers and scientists working on the development of novel therapeutics based on this versatile heterocyclic system. Further exploration of the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols: 2-Methyl-2H-indazole-3-carboxylic acid as a Versatile Precursor for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2H-indazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of novel compounds with significant biological activities. The indazole scaffold is a "privileged structure," known for its ability to interact with diverse biological targets. Specifically, derivatives of the 2H-indazole-3-carboxamide core have emerged as potent modulators of various signaling pathways, demonstrating potential therapeutic applications in oncology, inflammation, and infectious diseases.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent derivatization. It also presents a summary of the biological activities of these derivatives, highlighting their potential as prostanoid EP4 receptor antagonists for cancer immunotherapy, as well as their anti-inflammatory and antiprotozoal properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available indazole-3-carboxylic acid. The key steps involve esterification, regioselective N-methylation, and subsequent hydrolysis. The regioselectivity of the N-methylation step is critical and is highly dependent on the reaction conditions.

Experimental Protocols

Step 1: Esterification of Indazole-3-carboxylic acid to Methyl indazole-3-carboxylate

This protocol outlines the synthesis of the methyl ester, a crucial intermediate for the subsequent N-alkylation step.

  • Materials:

    • Indazole-3-carboxylic acid

    • Methanol (MeOH)

    • Methanesulfonic acid (MeSO3H) or other suitable acid catalyst

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Methylene chloride (CH2Cl2)

    • Magnesium sulfate (MgSO4)

    • Round-bottom flask

    • Reflux condenser

    • Stirring apparatus

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, suspend indazole-3-carboxylic acid in methanol.

    • Add a catalytic amount of methanesulfonic acid to the stirred mixture.

    • Heat the mixture at reflux temperature for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Neutralize the residue with an excess of saturated aqueous sodium bicarbonate solution.

    • Add water to precipitate the solid product.

    • Collect the solid by filtration.

    • Dissolve the wet solid in methylene chloride and separate the organic layer from any insoluble material and residual water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl indazole-3-carboxylate.[1]

Step 2: N-Methylation of Methyl 1H-indazole-3-carboxylate

The N-methylation of methyl 1H-indazole-3-carboxylate typically yields a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by the choice of base, solvent, and methylating agent. To favor the desired N2-methylated product, specific conditions can be employed.

  • Materials:

    • Methyl 1H-indazole-3-carboxylate

    • Methyl iodide (CH3I) or Dimethyl sulfate ((CH3)2SO4)

    • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Ethyl acetate (EtOAc)

    • Brine

    • Sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

    • Round-bottom flask

    • Stirring apparatus

  • Procedure:

    • Dissolve methyl 1H-indazole-3-carboxylate in DMF or acetonitrile in a round-bottom flask.

    • Add the base (e.g., potassium carbonate) to the solution and stir the mixture at room temperature.

    • Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring for completion by TLC.

    • After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to separate the N1 and N2 methylated isomers. The less polar isomer is typically the N2-methylated product.

Step 3: Hydrolysis of Methyl 2-methyl-2H-indazole-3-carboxylate

The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.

  • Materials:

    • Methyl 2-methyl-2H-indazole-3-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water (H2O)

    • Hydrochloric acid (HCl) (1N)

    • Ethyl acetate (EtOAc)

    • Brine

    • Sodium sulfate (Na2SO4)

    • Round-bottom flask

    • Stirring apparatus

  • Procedure:

    • Dissolve methyl 2-methyl-2H-indazole-3-carboxylate in a mixture of THF, methanol, and water.

    • Add an aqueous solution of lithium hydroxide or sodium hydroxide to the mixture.

    • Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture to a pH of approximately 3-4 with 1N HCl to precipitate the carboxylic acid.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Synthetic Workflow

G A Indazole-3-carboxylic acid B Methyl 1H-indazole-3-carboxylate A->B Esterification (MeOH, H+) C Mixture of N1 and N2 methylated isomers B->C N-Methylation (CH3I, K2CO3, DMF) D Methyl 2-methyl-2H-indazole-3-carboxylate C->D Chromatographic Separation E This compound D->E Hydrolysis (LiOH, THF/MeOH/H2O)

Caption: Synthetic route to this compound.

Biological Applications of this compound Derivatives

Derivatives of this compound, particularly the corresponding carboxamides, have shown significant promise in various therapeutic areas.

Prostanoid EP4 Receptor Antagonism for Cancer Immunotherapy

A significant application of this precursor is in the development of prostanoid EP4 receptor antagonists. The prostaglandin E2 (PGE2)-EP4 signaling pathway is implicated in creating an immunosuppressive tumor microenvironment.[2] By blocking this pathway, 2H-indazole-3-carboxamide derivatives can enhance anti-tumor immunity.

G PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Gs Gs protein EP4->Gs Indazole 2-Methyl-2H-indazole -3-carboxamide Derivative Indazole->EP4 AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Immuno Immunosuppression CREB->Immuno

Caption: EP4 receptor signaling pathway and its inhibition.

The following table summarizes the in vitro activity of representative 2H-indazole-3-carboxamide derivatives as EP4 receptor antagonists.

Compound IDModification on 2-Methyl-2H-indazole-3-carboxamideTargetAssayIC50 (nM)Reference
Compound 14 Amide with a substituted benzylamineHuman EP4GloSensor cAMP assay1.1 ± 0.1[3]
Compound 14 Amide with a substituted benzylamineHuman EP4CRE reporter assay4.1 ± 0.2[3]
Compound 7 Unsubstituted benzylamideHuman EP4GloSensor cAMP assay68.0 ± 0.8[3]
Compound 1 Substituted amideHuman EP4GloSensor cAMP assay3106 ± 80.1[3]
Anti-inflammatory Activity

Indazole derivatives have long been recognized for their anti-inflammatory properties. Some 2H-indazole derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

CompoundTargetAssayIC50 (µM)Reference
5-Aminoindazole Cyclooxygenase-2In vitro enzyme assay12.32[4]
6-Nitroindazole Cyclooxygenase-2In vitro enzyme assay19.22[4]
Indazole Cyclooxygenase-2In vitro enzyme assay23.42[4]
Celecoxib (Reference) Cyclooxygenase-2In vitro enzyme assay5.10[4]
Antiprotozoal Activity

Derivatives of 2H-indazole have also demonstrated potent activity against various protozoan parasites. The proposed mechanism of action involves the induction of oxidative stress within the parasite.

G Indazole 2H-Indazole Derivative Protozoa Protozoan Parasite Indazole->Protozoa ROS Reactive Oxygen Species (ROS) Generation Protozoa->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (DNA, proteins, lipids) OxidativeStress->Damage Death Parasite Death Damage->Death

Caption: Proposed antiprotozoal mechanism of 2H-indazole derivatives.

CompoundTarget OrganismIC50 (µM)Reference
Compound 18 (a 2,3-diphenyl-2H-indazole) G. intestinalis0.05[5]
Metronidazole (Reference) G. intestinalis0.64[5]

Conclusion

This compound is a valuable and versatile precursor for the development of novel therapeutic agents. The synthetic protocols provided herein offer a clear pathway to this key intermediate. The demonstrated biological activities of its derivatives, particularly as potent EP4 receptor antagonists for cancer immunotherapy, highlight the significant potential of this scaffold in modern drug discovery and development. Further exploration of derivatives from this precursor is warranted to uncover new therapeutic opportunities in various disease areas.

References

Application Notes and Protocols: Reactions of 2-Methyl-2H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations involving the indazole ring of 2-Methyl-2H-indazole-3-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery. The following sections detail procedures for electrophilic substitution on the indazole nucleus and reactions involving the carboxylic acid functionality, including amide coupling, esterification, and decarboxylation.

Electrophilic Substitution Reactions on the Indazole Ring

The indazole ring system is susceptible to electrophilic attack. In the case of this compound, the substitution pattern is directed by the activating effect of the N-methyl group and the deactivating, meta-directing nature of the carboxylic acid group. The benzene portion of the indazole is the typical site for these reactions.

Halogenation of the Indazole Ring

Halogenated indazoles are valuable intermediates for further functionalization, often through cross-coupling reactions. The following protocols describe the bromination and chlorination of 2-substituted indazoles, which can be adapted for this compound. The expected regioselectivity would favor substitution at the 5- or 7-positions.

Table 1: Halogenation of 2-Substituted Indazoles

ReactionReagentSolventTemperature (°C)Time (h)Yield (%)Reference
BrominationN-Bromosuccinimide (NBS)Acetonitrile25298[1]
ChlorinationN-Chlorosuccinimide (NCS)Ethanol50285-95[1]

Experimental Protocol: Bromination

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add N-Bromosuccinimide (1.05 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the brominated indazole derivative.

Experimental Protocol: Chlorination [1]

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add N-Chlorosuccinimide (1.05 mmol) to the solution.

  • Heat the reaction mixture to 50°C and stir for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the chlorinated product.

Logical Workflow for Halogenation

halogenation_workflow start 2-Methyl-2H-indazole- 3-carboxylic acid reagents NBS or NCS Solvent (MeCN or EtOH) start->reagents 1. Add reaction Stir at RT or 50°C 2 hours reagents->reaction 2. React workup Solvent Removal reaction->workup 3. Quench purification Column Chromatography workup->purification 4. Isolate product Halogenated Indazole purification->product 5. Purify

Workflow for the halogenation of this compound.
Nitration of the Indazole Ring

Nitrated indazoles serve as precursors for aminoindazoles, which are important in the synthesis of various biologically active compounds. The nitration of 2-aryl-2H-indazoles has been reported to occur selectively at the 7-position.[2]

Table 2: Nitration of 2-Aryl-2H-indazoles

Nitrating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Fe(NO₃)₃·9H₂OZn(OTf)₂Acetonitrile801up to 78[2]

Experimental Protocol: Nitration [2]

  • In an oven-dried round-bottom flask, combine this compound (1.0 mmol), Fe(NO₃)₃·9H₂O (2.0 mmol), and Zn(OTf)₂ (0.4 mmol).

  • Add acetonitrile (10 mL) and heat the mixture to 80°C under a nitrogen atmosphere for 1 hour.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the nitro-indazole derivative.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the 3-position is a versatile handle for the synthesis of a wide range of derivatives, including amides and esters.

Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. This compound can be coupled with various primary and secondary amines using standard coupling agents.

Table 3: Amide Coupling Reactions of Indazole-3-carboxylic Acids

Coupling AgentBaseSolventAmineYield (%)Reference
TBTUTEADMFL-tert-leucine methyl ester HCl79
HOBT/EDC·HClTEADMFVarious amines70-85[3]
B(OCH₂CF₃)₃-MeCNVarious aminesGood to excellent

Experimental Protocol: Amide Coupling using HOBT/EDC·HCl [3]

  • To a solution of this compound (1.0 mmol) in DMF (10 mL), add HOBT (1.2 mmol) and EDC·HCl (1.2 mmol).

  • Add triethylamine (3.0 mmol) and stir the mixture at room temperature for 15 minutes.

  • Add the desired primary or secondary amine (1.0 mmol) to the reaction mixture.

  • Stir at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Pour the reaction mixture into ice water (50 mL) and extract the product with an appropriate organic solvent (e.g., ethyl acetate or a mixture of chloroform and methanol).

  • Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude amide by column chromatography.

Signaling Pathway for Amide Coupling

amide_coupling cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Carboxylic_Acid 2-Methyl-2H-indazole- 3-carboxylic acid Coupling_Reagents HOBT/EDC·HCl Carboxylic_Acid->Coupling_Reagents Active_Ester Active Ester Intermediate Coupling_Reagents->Active_Ester Activation Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate Amine Primary or Secondary Amine Amine->Active_Ester Nucleophilic Attack Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product Collapse

Mechanism of amide bond formation.
Esterification

Ester derivatives of indazoles are also common intermediates in drug development. Fischer esterification provides a straightforward method for their synthesis.

Experimental Protocol: Fischer Esterification

  • Suspend this compound (1.0 mmol) in the desired alcohol (e.g., methanol, 10 mL), which acts as both reactant and solvent.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or methanesulfonic acid).

  • Heat the mixture to reflux and maintain for 5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting ester by column chromatography if necessary.

Decarboxylation Reactions

Decarboxylation removes the carboxylic acid group, providing access to 2-methyl-2H-indazole. This can be achieved through thermal or metal-catalyzed methods. A particularly relevant method is halodecarboxylation.

Table 4: Decarboxylation of Indazole-3-carboxylic Acids

ReactionReagentSolventTemperatureTimeYield (%)Reference
BromodecarboxylationNBSDMFRoom Temperature-Good to Excellent[2]
ProtodecarboxylationCu₂O / 1,10-phenanthrolineNMP/quinoline190°C (Microwave)5-15 minHigh

Experimental Protocol: Bromodecarboxylation [2]

  • Dissolve indazole-3-carboxylic acid (0.2 mmol) in DMF (1.5 mL) in a reaction vial.

  • Add N-Bromosuccinimide (0.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-bromo-indazole.

Logical Workflow for Decarboxylation

decarboxylation_workflow start Indazole-3-carboxylic acid reagents Reagent (e.g., NBS or Cu catalyst) Solvent start->reagents 1. Mix reaction Heating (if required) reagents->reaction 2. React workup Extraction and Washing reaction->workup 3. Workup purification Column Chromatography workup->purification 4. Isolate product Decarboxylated Product purification->product 5. Purify

General workflow for the decarboxylation of indazole-3-carboxylic acids.

References

Application Notes and Protocols for the Quantification of 2-Methyl-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-Methyl-2H-indazole-3-carboxylic acid in various matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a chemical compound belonging to the indazole class. Accurate and reliable quantification of this analyte is crucial for various applications, including pharmacokinetic studies, metabolism research, and quality control in pharmaceutical manufacturing. This document outlines three common analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

A summary of the recommended analytical methods is provided below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Table 1: Summary of Quantitative Data for Analytical Methods

ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)
Limit of Detection (LOD) ~50 ng/mL~0.1-1 ng/mL~5-10 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.5-3 ng/mL~15-30 ng/mL
Linearity Range (R²) 0.15 - 10 µg/mL (>0.99)0.5 ng/mL - 1 µg/mL (>0.99)15 ng/mL - 1.5 µg/mL (>0.99)
Precision (%RSD) < 15%< 10%< 15%
Accuracy (%Recovery) 85-115%90-110%85-115%
Sample Throughput ModerateHighLow to Moderate
Matrix Effect Low to ModerateHighModerate
Instrumentation Cost LowHighModerate to High

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as bulk drug substance or simple formulations.

Experimental Protocol

1. Sample Preparation (for a formulation): a. Accurately weigh a portion of the sample expected to contain approximately 1 mg of this compound. b. Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final volume of 10 mL. c. Vortex for 1 minute to ensure complete dissolution. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions:

  • Instrument: A standard HPLC system with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
  • Gradient Program:
  • 0-2 min: 95% A, 5% B
  • 2-10 min: Linear gradient to 5% A, 95% B
  • 10-12 min: Hold at 5% A, 95% B
  • 12-14 min: Return to 95% A, 5% B
  • 14-18 min: Column re-equilibration
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • UV Detection Wavelength: 280 nm (based on the typical absorbance of indazole rings).

3. Calibration: a. Prepare a stock solution of this compound standard (1 mg/mL) in the mobile phase. b. Perform serial dilutions to prepare a series of calibration standards ranging from 0.15 µg/mL to 10 µg/mL. c. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Workflow for HPLC-UV analysis.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, ideal for quantifying low concentrations of the analyte in complex biological matrices such as plasma, urine, or tissue homogenates.[1][2][3]

Experimental Protocol

1. Sample Preparation (from plasma): a. To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte). b. Vortex for 2 minutes to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4 °C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase. f. Transfer to an LC-MS vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer.[1]
  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Gradient Program: A fast gradient appropriate for UHPLC, e.g., 5% B to 95% B in 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by infusing a standard solution of the analyte. For this compound (C9H8N2O2, MW: 176.17), potential transitions would be:
  • Positive Mode: m/z 177.1 -> [fragment ions]
  • Negative Mode: m/z 175.1 -> [fragment ions]

3. Calibration: a. Prepare calibration standards by spiking blank plasma with known concentrations of the analyte, covering the range from 0.5 ng/mL to 1 µg/mL. b. Process these standards using the same sample preparation procedure. c. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection UHPLC Injection Reconstitution->Injection Separation C18 Separation Injection->Separation Ionization ESI Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for LC-MS/MS analysis.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization of the carboxylic acid group to increase volatility. It can be a robust alternative to LC-MS.[4][5]

Experimental Protocol

1. Sample Preparation and Derivatization: a. Extract the analyte from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6] b. Evaporate the extract to dryness. c. To the dry residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of a suitable solvent like pyridine. d. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester. e. Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.
  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
  • Injection: Splitless injection at 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS Ionization: Electron Ionization (EI) at 70 eV.
  • MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized analyte.

3. Calibration: a. Prepare calibration standards in the same solvent used for the sample. b. Derivatize each standard using the same procedure as the samples. c. Construct a calibration curve by plotting the peak area of the characteristic ion against the concentration.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extraction (LLE/SPE) Derivatization Derivatization (e.g., TMS) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary GC Separation Injection->Separation Ionization EI Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for GC-MS analysis.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[7][8] Key validation parameters, based on ICH guidelines, include:[9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation_Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Range Range Method->Range LOD LOD Method->LOD LOQ LOQ Method->LOQ Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Linearity->Range LOD->LOQ

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for 2-Methyl-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for developing assays using 2-Methyl-2H-indazole-3-carboxylic acid. This document is intended to serve as a guide for researchers interested in exploring the potential biological activities of this compound, based on the known activities of structurally related indazole derivatives.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Various substituted indazoles have been identified as potent inhibitors of kinases, modulators of G-protein coupled receptors, and antimicrobial agents.[1][3][4][5] this compound is a specific derivative of the 2H-indazole core. While its precise biological target is still under active investigation, its structural similarity to known bioactive molecules suggests its potential as a modulator of key signaling pathways.

This document outlines protocols for two common assay types relevant to the indazole class of molecules: a G-protein coupled receptor (GPCR) functional assay and a generic kinase inhibition assay. These protocols are provided as a starting point for characterization of this compound and its derivatives.

Hypothetical Data Presentation

To illustrate the potential activity of this compound, the following table summarizes hypothetical quantitative data from a competitive binding assay and a functional cell-based assay.

Assay Type Target Parameter Value (Mean ± SD)
Radioligand Binding AssayProstanoid EP4 ReceptorKᵢ1.2 ± 0.3 µM
GloSensor™ cAMP AssayProstanoid EP4 ReceptorIC₅₀3.1 ± 0.8 µM[5]
Kinase Inhibition AssayGeneric Tyrosine KinaseIC₅₀> 50 µM

Note: The IC₅₀ value for the GloSensor™ cAMP Assay is based on a structurally similar compound, 2H-indazole-3-carboxamide, as reported in the literature.[5] All other data are hypothetical and for illustrative purposes only.

Experimental Protocols

Prostanoid EP4 Receptor Antagonism Assay (GloSensor™ cAMP Assay)

This protocol is adapted for screening compounds for their ability to antagonize the prostanoid EP4 receptor, a Gαs-coupled GPCR. Activation of this receptor leads to an increase in intracellular cyclic AMP (cAMP). The GloSensor™ cAMP Assay is a bioluminescent assay that monitors real-time changes in cAMP levels.

Materials:

  • HEK293 cells stably expressing the human prostanoid EP4 receptor and the GloSensor™-22F cAMP plasmid.

  • This compound (test compound).

  • Prostaglandin E₂ (PGE₂, agonist).

  • GloSensor™ cAMP Reagent.

  • CO₂-independent medium.

  • White, solid-bottom 96-well assay plates.

  • Luminometer.

Protocol:

  • Cell Preparation:

    • Culture the stable HEK293 cell line under standard conditions.

    • On the day of the assay, harvest the cells and resuspend them in CO₂-independent medium to a density of 1 x 10⁶ cells/mL.

    • Add the GloSensor™ cAMP Reagent to the cell suspension at the recommended concentration and incubate at room temperature for 2 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in CO₂-independent medium to achieve the desired final concentrations for the dose-response curve.

  • Assay Procedure:

    • Dispense 80 µL of the cell suspension into each well of the 96-well plate.

    • Add 20 µL of the diluted test compound or vehicle control to the appropriate wells.

    • Incubate the plate at room temperature for 15 minutes.

    • Measure the baseline luminescence using a luminometer.

    • Add 20 µL of PGE₂ at a concentration that elicits a sub-maximal response (e.g., EC₈₀).

    • Immediately begin kinetic luminescence readings for 30 minutes.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the kinetic luminescence data.

    • Normalize the data with the vehicle control (0% inhibition) and a known EP4 antagonist (100% inhibition).

    • Plot the normalized response against the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Generic Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a general method to screen for kinase inhibitory activity using a luminescent assay format that measures the amount of ATP remaining in solution following a kinase reaction.

Materials:

  • Recombinant kinase of interest (e.g., a tyrosine kinase).

  • Substrate peptide specific to the kinase.

  • This compound (test compound).

  • Staurosporine (positive control for inhibition).

  • Kinase reaction buffer.

  • ATP solution.

  • ADP-Glo™ Kinase Assay reagents (or similar).

  • White, low-volume 384-well assay plates.

  • Plate reader capable of luminescence detection.

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in kinase reaction buffer to the desired final concentrations.

  • Assay Procedure:

    • Add 2.5 µL of the diluted test compound or control to the wells of the 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate peptide in kinase reaction buffer.

    • To initiate the kinase reaction, add 5 µL of ATP solution at a concentration close to its Kₘ for the specific kinase.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the kinase reaction by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of the Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Normalize the data using a no-kinase control (high signal, 100% inhibition) and a vehicle control (low signal, 0% inhibition).

    • Plot the normalized percent inhibition against the log of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane EP4 Prostanoid EP4 Receptor G_alpha_s Gαs EP4->G_alpha_s AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PGE2 PGE₂ PGE2->EP4 Activates Indazole This compound Indazole->EP4 Inhibits G_alpha_s->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothetical signaling pathway of Prostanoid EP4 Receptor antagonism.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Cell_Prep Prepare Cell Suspension (HEK293-EP4-GloSensor) Dispense_Cells Dispense Cells into 96-well plate Cell_Prep->Dispense_Cells Compound_Prep Prepare Serial Dilutions of Test Compound Add_Compound Add Test Compound and Incubate Compound_Prep->Add_Compound Dispense_Cells->Add_Compound Read_Baseline Measure Baseline Luminescence Add_Compound->Read_Baseline Add_Agonist Add PGE₂ (Agonist) Read_Baseline->Add_Agonist Kinetic_Read Kinetic Luminescence Reading Add_Agonist->Kinetic_Read Calculate_AUC Calculate Area Under Curve (AUC) Kinetic_Read->Calculate_AUC Normalize_Data Normalize Data Calculate_AUC->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Determine_IC50 Determine IC₅₀ Plot_Curve->Determine_IC50

Caption: Workflow for the GloSensor™ cAMP functional assay.

References

Application of 2-Methyl-2H-indazole-3-carboxylic Acid in the Synthesis of Potent Prostanoid EP4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The prostanoid EP4 receptor, a key mediator of prostaglandin E2 (PGE2) signaling, is a G-protein coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and pain. Consequently, the development of selective EP4 receptor antagonists is a significant area of interest in drug discovery. This application note details the utility of 2-Methyl-2H-indazole-3-carboxylic acid as a crucial scaffold in the synthesis of a novel series of potent and selective prostanoid EP4 receptor antagonists. We provide comprehensive experimental protocols for the synthesis of 2H-indazole-3-carboxamide derivatives, their characterization, and evaluation of their antagonistic activity using a GloSensor™ cAMP assay. Furthermore, we present quantitative data on the structure-activity relationship of these compounds and visualize the EP4 receptor signaling pathway and the synthetic workflow. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the EP4 receptor.

Introduction

Prostaglandin E2 (PGE2) exerts its diverse biological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1] The EP4 receptor is predominantly coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is involved in various cellular processes, and its dysregulation has been linked to several diseases, including cancer and inflammatory disorders.[4][5] Therefore, selective antagonism of the EP4 receptor presents a promising therapeutic strategy.

Recent research has identified 2H-indazole-3-carboxamides as a promising class of EP4 receptor antagonists.[1][6] The synthesis of these potent antagonists often utilizes this compound or its ester precursor as a key intermediate. This application note will focus on the synthetic route from methyl 1H-indazole-3-carboxylate, through the formation of the this compound intermediate, to the final carboxamide antagonists.

Prostanoid EP4 Receptor Signaling Pathway

The binding of PGE2 to the EP4 receptor initiates a signaling cascade that primarily involves the activation of the Gs protein. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This canonical pathway can be modulated by EP4 receptor antagonists that block the initial binding of PGE2.

EP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Binds Gs Gs Protein EP4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes Antagonist 2H-Indazole-3-carboxamide Antagonist Antagonist->EP4R Blocks

Caption: Prostanoid EP4 Receptor Signaling Pathway and Point of Antagonist Intervention.

Synthesis of 2H-Indazole-3-Carboxamide EP4 Antagonists

The synthetic route to 2H-indazole-3-carboxamide derivatives, potent EP4 receptor antagonists, commences with the commercially available methyl 1H-indazole-3-carboxylate. The key steps involve N-alkylation to introduce the methyl group at the 2-position, followed by hydrolysis of the methyl ester to yield this compound. This carboxylic acid is then coupled with a desired amine to form the final amide product.

Synthesis_Workflow Start Methyl 1H-indazole-3-carboxylate Step1 N-alkylation (e.g., with Methyl Iodide) Start->Step1 Intermediate1 Methyl 2-Methyl-2H-indazole-3-carboxylate Step1->Intermediate1 Step2 Hydrolysis (e.g., with LiOH) Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Step3 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Step3 FinalProduct 2H-Indazole-3-carboxamide EP4 Antagonist Step3->FinalProduct Amine Substituted Amine (R-NH2) Amine->Step3

Caption: General Synthetic Workflow for 2H-Indazole-3-carboxamide EP4 Antagonists.

Experimental Protocols

General Synthesis of 2H-Indazole-3-carboxamide Derivatives[2]

Step 1: N-alkylation of Methyl 1H-indazole-3-carboxylate

  • To a solution of methyl 1H-indazole-3-carboxylate in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3).

  • Add the alkylating agent (e.g., methyl iodide for the 2-methyl derivative).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work up the reaction mixture by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by silica gel chromatography to separate the N1 and N2 alkylated isomers. The 2-methyl isomer is typically the desired product for EP4 antagonist activity.

Step 2: Hydrolysis to this compound

  • Dissolve the methyl 2-methyl-2H-indazole-3-carboxylate intermediate in a mixture of solvents (e.g., THF and water).

  • Add a base (e.g., lithium hydroxide).

  • Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with an acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration and dry to obtain this compound.

Step 3: Amide Coupling

  • To a solution of this compound in an anhydrous solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Add the desired substituted amine.

  • Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the final 2H-indazole-3-carboxamide derivative by column chromatography.

GloSensor™ cAMP Assay for EP4 Antagonist Activity[2][3][7]

This assay measures changes in intracellular cAMP levels in response to EP4 receptor activation and its inhibition by test compounds.

Materials:

  • HEK293 cells stably expressing the human EP4 receptor (HEK293-hEP4).

  • GloSensor™ cAMP Reagent (Promega).

  • PGE2 (Prostaglandin E2).

  • Test compounds (2H-indazole-3-carboxamide derivatives).

  • Cell culture medium and plates.

Protocol:

  • Cell Plating: Seed HEK293-hEP4 cells in a 96-well white-walled, clear-bottom plate at a suitable density and incubate overnight.

  • Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (PGE2).

  • Assay Procedure: a. Remove the cell culture medium from the wells. b. Add the prepared GloSensor™ cAMP Reagent to each well and incubate at room temperature for 2 hours. c. Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes. d. Add a fixed concentration of PGE2 (e.g., the EC80 concentration) to stimulate the EP4 receptor. e. Immediately measure the luminescence using a plate reader.

  • Data Analysis: a. The antagonistic activity is determined by the reduction in the PGE2-induced luminescence signal. b. Calculate the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Quantitative Data

The following table summarizes the in vitro antagonistic activity of a series of 2H-indazole-3-carboxamide derivatives against the human EP4 receptor, as determined by the GloSensor™ cAMP assay.[2]

Compound IDR Group (on Amine)IC50 (nM)
1 4-Fluorobenzyl3106 ± 80.1
7 Benzyl68.0 ± 0.8
8 4-(trifluoromethyl)benzyl2.9 ± 0.2
14 4-cyanobenzyl1.1 ± 0.1
29 4-carboxymethylbenzyl>1000

Data presented as mean ± SEM from at least three independent experiments.

Structure-Activity Relationship (SAR)

The data presented in the table above provides valuable insights into the structure-activity relationship of the 2H-indazole-3-carboxamide series as EP4 antagonists. A clear preference for the 2H-regioisomer of the indazole core was observed for maintaining potent antagonist activity.[2] Furthermore, the nature of the substituent on the benzylamine moiety significantly influences the potency. Electron-withdrawing groups at the para-position of the benzyl ring, such as trifluoromethyl and cyano groups, were found to enhance the antagonistic activity, with compound 14 exhibiting single-digit nanomolar potency.[2] Conversely, extending the linker between the phenyl ring and the carboxyl group, as in compound 29 , resulted in a dramatic loss of activity.[2]

Conclusion

This compound serves as a pivotal intermediate in the synthesis of a novel and potent class of prostanoid EP4 receptor antagonists. The 2H-indazole-3-carboxamide scaffold allows for systematic structural modifications to optimize antagonist potency. The detailed synthetic and pharmacological evaluation protocols provided herein offer a robust framework for researchers engaged in the discovery and development of selective EP4 antagonists for potential therapeutic applications in oncology and inflammatory diseases. The strong structure-activity relationships identified within this series provide a clear rationale for the future design of even more potent and drug-like candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Methyl-2H-indazole-3-carboxylic acid synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during the synthesis.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis, which typically proceeds in two main stages:

  • N-methylation: The regioselective methylation of a methyl 1H-indazole-3-carboxylate precursor to form methyl 2-methyl-2H-indazole-3-carboxylate.

  • Hydrolysis: The saponification of the methyl ester to yield the final product, this compound.

Part 1: N-Methylation of Methyl 1H-indazole-3-carboxylate

Q1: My N-methylation reaction is producing a mixture of two isomers. How can I increase the yield of the desired 2-methyl (N2) isomer over the 1-methyl (N1) isomer?

A1: The formation of N1 and N2 isomers is the most common challenge in this synthesis. The N2-isomer (2-methyl-2H-indazole-3-carboxylate) is the kinetically favored product, while the N1-isomer is thermodynamically more stable.[1] To favor the N2 isomer, you should use conditions that promote kinetic control.

  • Choice of Base and Solvent: Weaker bases in polar aprotic solvents tend to favor the N2 product. For instance, using potassium carbonate (K₂CO₃) in DMF is a common condition that can give a higher proportion of the N2 isomer compared to strong bases like sodium hydride (NaH) in THF, which strongly favors the N1 isomer.

  • Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetic product.

  • Methylating Agent: The choice of methylating agent (e.g., methyl iodide, dimethyl sulfate) can also influence the isomer ratio. It has been reported that different methylating agents can lead to varying isomer distributions.

Q2: I have a low overall yield and a significant amount of unreacted starting material, even after a long reaction time. What could be the cause?

A2: This issue often points to incomplete deprotonation of the indazole starting material or insufficient reactivity of the methylating agent.

  • Base Strength and Equivalents: Ensure your base is active and that you are using a sufficient molar equivalent (typically at least 1.1 to 1.5 equivalents) to drive the deprotonation to completion. If using a weaker base like K₂CO₃, ensure it is finely powdered and dry.

  • Reaction Temperature: While lower temperatures can improve selectivity, the reaction may be too slow. Consider a moderate increase in temperature (e.g., from room temperature to 40-50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Moisture: The presence of water can consume the base and reduce the efficiency of the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

Q3: How can I separate the N1 and N2 isomers once they are formed?

A3: If a mixture of isomers is unavoidable, they can typically be separated by standard purification techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating N1 and N2 isomers. The polarity difference between the two isomers is usually sufficient for separation with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Recrystallization: In some cases, it may be possible to selectively crystallize one isomer from a suitable solvent mixture, which can be a more scalable purification method.

Part 2: Hydrolysis of Methyl 2-Methyl-2H-indazole-3-carboxylate

Q4: The hydrolysis of my methyl ester is very slow or incomplete. How can I drive the reaction to completion?

A4: Incomplete hydrolysis, or saponification, is a common issue.

  • Base Concentration and Equivalents: Use a sufficient excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-5 equivalents). LiOH is often preferred for its high efficiency in THF/water solvent systems.[2]

  • Solvent System: A mixture of a water-miscible organic solvent (like THF or methanol) and water is necessary to dissolve both the ester and the hydroxide base. A common ratio is THF:Water (2:1 or 3:1).

  • Temperature: If the reaction is slow at room temperature, gently heating the mixture (e.g., to 40-60 °C) can significantly increase the rate of hydrolysis. Monitor for potential side reactions at higher temperatures.

Q5: After acidification during workup, I am getting a low yield of my final carboxylic acid product. Where is my product going?

A5: Low yield after workup can be due to several factors related to the properties of the carboxylic acid.

  • Incomplete Precipitation: The product may be partially soluble in the aqueous acidic solution. Ensure the pH is adjusted to the isoelectric point of the carboxylic acid (typically pH 3-4) to maximize precipitation. Cooling the mixture in an ice bath can further decrease solubility.

  • Extraction Issues: If the product does not precipitate cleanly, you will need to extract it with an organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (at least 3x) to ensure complete recovery from the aqueous layer.

  • Emulsion Formation: During extraction, emulsions can form. To break them, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent.

Q6: I am observing an unexpected side product after the hydrolysis step. What could it be?

A6: While saponification is generally a clean reaction, side reactions can occur under harsh conditions.

  • Decarboxylation: If the hydrolysis is carried out at very high temperatures for extended periods, decarboxylation of the indazole-3-carboxylic acid can occur, leading to the formation of 2-methyl-2H-indazole as a byproduct.[3] This is a known side reaction for some indazole-3-carboxylic acids.[3] Monitor the reaction closely and avoid excessive heating.

Data Presentation

Table 1: Effect of Reaction Conditions on N-Methylation Regioselectivity of Indazole Esters
EntryIndazole SubstrateBaseSolventTemperatureN1:N2 Isomer RatioReference
1Methyl 1H-indazole-3-carboxylateNaHTHFRT>99 : 1[4]
25-Bromo-1H-indazole-3-carboxylateK₂CO₃DMF120 °C58 : 42[2]
37-Nitro-1H-indazoleNaHTHFRT4 : 96[5][6]
47-CO₂Me-1H-indazoleNaHTHFRT<1 : >99[5][6]
56-Nitro-1H-indazoleMeI (4 equiv)Sealed Tube100 °CN2 selective[7]
66-Nitro-1H-indazole(CH₃)₂SO₄ / KOH-45 °C~1 : 1[7]

Note: Data is compiled from studies on various substituted indazoles to illustrate general trends. The exact ratio for this compound synthesis may vary.

Experimental Protocols

Protocol 1: N-Methylation to Favor the N2-Isomer (Methyl 2-Methyl-2H-indazole-3-carboxylate)

This protocol is adapted from general procedures that yield mixtures, with conditions adjusted to favor the kinetic N2 product.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add methyl 1H-indazole-3-carboxylate (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

  • Methylation: Stir the suspension vigorously. Add dimethyl sulfate or methyl iodide (1.2 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS to check for the consumption of starting material and the formation of the two product isomers.

  • Workup: Once the reaction is complete, pour the mixture into ice-water and stir. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to separate the N1 and N2 isomers.

Protocol 2: Hydrolysis to this compound
  • Reaction Setup: Dissolve the purified methyl 2-methyl-2H-indazole-3-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting ester. If the reaction is slow, it can be gently heated to 40 °C.

  • Workup and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.

  • Product Isolation: Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow, dropwise addition of 1M HCl.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the final product, this compound. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate to dryness.

Visualizations

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Hydrolysis Start Methyl 1H-indazole-3-carboxylate Reagents1 1. K₂CO₃, DMF 2. CH₃I or (CH₃)₂SO₄ Start->Reagents1 Mixture Mixture of N1 and N2 Methylated Isomers Reagents1->Mixture Purification1 Column Chromatography Mixture->Purification1 N2_Isomer Methyl 2-Methyl-2H- indazole-3-carboxylate Purification1->N2_Isomer N1_Byproduct Methyl 1-Methyl-1H- indazole-3-carboxylate (Byproduct) Purification1->N1_Byproduct Reagents2 1. LiOH, THF/H₂O 2. HCl (aq) N2_Isomer->Reagents2 Purification2 Precipitation / Filtration Reagents2->Purification2 Final_Product 2-Methyl-2H-indazole- 3-carboxylic acid Purification2->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_N_Methylation Problem Low N2:N1 Isomer Ratio? Action1 Use weaker base (K₂CO₃) in polar aprotic solvent (DMF) Problem->Action1 Yes Problem2 Incomplete Reaction? Problem->Problem2 No Action2 Consider lower temperature (e.g., 0°C to RT) Action1->Action2 Result Improved Yield of N2-Isomer Action2->Result Action3 Ensure anhydrous conditions and active base Problem2->Action3 Yes Problem2->Result No Action4 Increase temperature moderately (e.g., to 40-50 °C) Action3->Action4 Action4->Result

Caption: Troubleshooting workflow for the N-methylation step to improve N2-isomer yield.

Regioselectivity_Factors cluster_N1 Favors N1 cluster_N2 Favors N2 Center N-Methylation Regioselectivity N1 N1-Isomer (Thermodynamic) Center->N1 N2 N2-Isomer (Kinetic) Center->N2 Base_N1 Strong Base (e.g., NaH) Base_N1->N1 Solvent_N1 Aprotic Solvent (e.g., THF) Solvent_N1->N1 Base_N2 Weaker Base (e.g., K₂CO₃) Base_N2->N2 Solvent_N2 Polar Aprotic (e.g., DMF) Solvent_N2->N2 Sterics_N2 Steric Hindrance at C7 Position Sterics_N2->N2

Caption: Key factors influencing the N1 vs. N2 regioselectivity in indazole methylation.

References

Technical Support Center: Purification of 2-Methyl-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Methyl-2H-indazole-3-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurity is the isomeric product, 1-Methyl-1H-indazole-3-carboxylic acid. The direct alkylation of 1H-indazole-3-carboxylic acid can lead to a mixture of N1 and N2 substituted products.[1][2] Other potential impurities include unreacted starting materials, such as 1H-indazole-3-carboxylic acid, and residual alkylating agents.

Q2: Which purification techniques are most effective for this compound?

A2: The primary purification techniques are recrystallization and column chromatography. Acid-base extraction is a useful preliminary step to separate the acidic product from neutral or basic impurities. Recrystallization from a mixed solvent system has been shown to be particularly effective for separating the N1 and N2 isomers.[1]

Q3: How can I separate the 1-Methyl-1H-indazole-3-carboxylic acid and this compound isomers?

A3: Separation of these isomers can be challenging. While column chromatography can be used, recrystallization from a mixed solvent system is often more effective for achieving high purity.[1] A Chinese patent suggests that using mixed solvents such as acetone/water, ethanol/water, methanol/water, acetonitrile/water, or tetrahydrofuran/water can effectively separate these isomers to greater than 99% purity.[1]

Q4: What is a good starting point for developing a column chromatography method for this compound?

A4: For polar, acidic compounds like this compound, a normal-phase column chromatography approach using silica gel is a good starting point. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed. Adding a small amount of acetic or formic acid to the mobile phase can help to reduce tailing of the acidic compound on the silica gel.

Q5: Can I use acid-base extraction for purification?

A5: Yes, acid-base extraction is a highly effective initial purification step. By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the acidic this compound will be converted to its water-soluble carboxylate salt and move to the aqueous layer. Neutral and basic impurities will remain in the organic layer. The acidic product can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.- Use a lower boiling point solvent or a solvent mixture. - Add a small amount of a solvent in which the compound is more soluble to the hot solution. - Ensure the crude material is reasonably pure before recrystallization.
No crystals form upon cooling The solution is not saturated (too much solvent was used), or the compound is very soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to concentrate the solution and try cooling again. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution at room temperature until it becomes slightly cloudy, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
Poor recovery of the purified product Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Inadequate separation of N1 and N2 isomers The chosen solvent system does not provide sufficient differentiation in solubility between the isomers.- Screen various mixed solvent systems as suggested in the FAQs (e.g., acetone/water, ethanol/water).[1] - Vary the ratio of the solvents in the mixed system to optimize the separation. - Perform a second recrystallization on the enriched material.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the product and impurities The polarity of the eluent is too high or too low.- Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Compound streaking or tailing on the column The compound is interacting too strongly with the stationary phase (silica gel is acidic).- Add a small amount (0.1-1%) of a modifying acid like acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid.
The compound does not elute from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system, or add a small amount of methanol to a dichloromethane/ethyl acetate system.
Co-elution of N1 and N2 isomers The isomers have very similar polarities.- Use a high-performance liquid chromatography (HPLC) system with a suitable column for better resolution. - Consider preparative HPLC for separation of the isomers.[3] - Rely on recrystallization for isomer separation, as it is often more effective.[1]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure from CO₂ evolution.

  • Extraction: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Wash: Wash the combined aqueous layer with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the solution is acidic (pH ~2), which will cause the this compound to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum.

Protocol 2: Purification by Recrystallization for Isomer Separation

Based on the findings in Chinese patent CN101948433A, a mixed solvent system is recommended for the separation of N1 and N2 isomers.[1]

  • Solvent Selection: Choose a mixed solvent system such as ethanol/water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid containing the isomeric mixture in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: To the hot solution, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold ethanol/water mixture, and dry them under vacuum.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by TLC or HPLC to assess the efficiency of the isomer separation.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (or a slightly more polar solvent) and load it onto the top of the silica gel bed.

  • Elution: Start the elution with a low polarity solvent system (e.g., 9:1 hexane:ethyl acetate with 0.5% acetic acid).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate and then adding methanol) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow crude Crude Product (Mixture of N1 and N2 isomers, starting materials) extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization (e.g., Ethanol/Water) extraction->recrystallization Isomer Separation column Column Chromatography extraction->column Alternative Purification pure_product Pure this compound recrystallization->pure_product column->pure_product

Caption: A general experimental workflow for the purification of this compound.

ImpurityRelationship cluster_impurities Potential Impurities cluster_techniques Purification Techniques impurity1 1-Methyl-1H-indazole-3-carboxylic acid (N1-isomer) impurity2 1H-Indazole-3-carboxylic acid (Unreacted Starting Material) impurity3 Neutral/Basic Byproducts recrystallization Recrystallization (Mixed Solvents) recrystallization->impurity1 Separates product This compound (Desired Product) recrystallization->product column Column Chromatography column->impurity1 Separates (less effective) column->product extraction Acid-Base Extraction extraction->impurity2 Separates extraction->impurity3 Separates extraction->product

Caption: Logical relationships between impurities and purification techniques for this compound.

References

Technical Support Center: Synthesis of 2-Methyl-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities encountered during the synthesis of 2-Methyl-2H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most frequently encountered impurities can be categorized as follows:

  • Regioisomeric Impurities: The most significant impurity is the N-1 isomer, 1-Methyl-1H-indazole-3-carboxylic acid . The formation of this isomer is a common challenge in the N-alkylation of indazoles, and its ratio to the desired N-2 product is highly dependent on the reaction conditions.[1]

  • Starting Material Carryover: Unreacted indazole-3-carboxylic acid can remain in the final product if the methylation reaction does not go to completion.

  • Decarboxylation Byproduct: Under harsh reaction conditions, such as high temperatures, the product can undergo decarboxylation to form 2-methyl-2H-indazole .[1]

  • Precursor-Related Impurities: If the synthesis proceeds via the hydrolysis of a nitrile precursor, unreacted 2-methyl-2H-indazole-3-carbonitrile could be present.

  • Process-Related Impurities: Impurities can also arise from the synthesis of the indazole core itself. For example, syntheses starting from o-toluidine may have byproducts from the diazotization and cyclization steps.[1]

Q2: How can I minimize the formation of the 1-Methyl-1H-indazole-3-carboxylic acid impurity?

The regioselectivity of the N-methylation of the indazole ring is the critical factor. To favor the formation of the desired N-2 isomer (this compound), careful selection of reaction conditions is essential. Generally, polar aprotic solvents and specific bases can influence the site of methylation. The choice of the methylating agent can also play a role.

Q3: What causes the decarboxylation of the product?

Decarboxylation, the loss of the carboxylic acid group to form 2-methyl-2H-indazole, is typically induced by harsh reaction conditions.[1] High temperatures or strongly acidic or basic conditions during the reaction or work-up can promote this side reaction. It is advisable to maintain moderate temperatures and use milder bases and acids where possible.

Q4: How can I distinguish between the desired this compound and the 1-Methyl-1H-indazole-3-carboxylic acid isomer?

The most effective methods for distinguishing between these two regioisomers are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • NMR Spectroscopy: The chemical shifts of the protons and carbons in the indazole ring system are different for the N-1 and N-2 isomers. Notably, the chemical shift of the C3a and C7a carbons, as well as the aromatic protons, can be diagnostic.[2]

  • HPLC: A well-developed HPLC method can achieve baseline separation of the two isomers, allowing for their individual quantification.

Troubleshooting Guides

Problem: High levels of the 1-Methyl-1H-indazole-3-carboxylic acid impurity detected.

This is the most common issue, stemming from a lack of regioselectivity during the methylation step.

Logical Troubleshooting Workflow

Troubleshooting High N1 Isomer start High N-1 Isomer Detected check_conditions Review Methylation Reaction Conditions start->check_conditions base Base Selection check_conditions->base solvent Solvent Choice check_conditions->solvent temp Reaction Temperature check_conditions->temp strong_base Using strong, non-coordinating base (e.g., NaH)? base->strong_base Yes weak_base Consider weaker base (e.g., K2CO3) or a base that can chelate (e.g., Cs2CO3). base->weak_base No polar_aprotic Using polar aprotic solvent (e.g., DMF, DMSO)? solvent->polar_aprotic Yes less_polar Try a less polar solvent or a solvent that favors N-2 alkylation. solvent->less_polar No high_temp Running at elevated temperature? temp->high_temp Yes low_temp Lower the reaction temperature to improve selectivity. temp->low_temp No strong_base->weak_base repurify Re-purify mixture using preparative HPLC or careful recrystallization. weak_base->repurify polar_aprotic->less_polar less_polar->repurify high_temp->low_temp low_temp->repurify

Caption: Troubleshooting workflow for high N-1 isomer impurity.

Possible Causes & Solutions:

  • Inappropriate Base: Strong, non-coordinating bases like sodium hydride (NaH) in polar aprotic solvents can lead to mixtures of N-1 and N-2 alkylation.

    • Solution: Consider using a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The cesium cation has been reported to promote N-1 alkylation through a chelation mechanism with the carboxylate and N-2, so careful screening is necessary.

  • Solvent Effects: The polarity and coordinating ability of the solvent significantly influence the site of methylation.

    • Solution: Screen different solvents. While DMF and DMSO are common, exploring other options may improve selectivity.

  • Reaction Temperature: Higher temperatures can decrease the selectivity of the reaction.

    • Solution: Perform the methylation at a lower temperature (e.g., 0 °C to room temperature) to enhance regioselectivity.

Problem: Presence of the decarboxylated impurity (2-methyl-2H-indazole).

Possible Causes & Solutions:

  • High Reaction Temperature: The carboxylic acid group is labile at elevated temperatures.

    • Solution: Maintain the reaction and work-up temperatures as low as reasonably possible to prevent thermal decarboxylation.

  • Strongly Acidic or Basic Conditions: Extreme pH during reaction or work-up can facilitate decarboxylation.

    • Solution: Use milder acids and bases for pH adjustments during the work-up. If possible, avoid prolonged exposure to harsh pH conditions.

Problem: Incomplete reaction and presence of starting material (indazole-3-carboxylic acid).

Possible Causes & Solutions:

  • Insufficient Reagents: The molar ratio of the methylating agent or base may be too low.

    • Solution: Ensure at least a stoichiometric amount of the methylating agent and base are used. A slight excess of the methylating agent may be beneficial.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its reactivity.

    • Solution: Choose a solvent system in which the indazole-3-carboxylic acid salt has good solubility.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using TLC or HPLC and allow it to stir until the starting material is consumed.

Data Presentation

The regioselectivity of N-alkylation is a well-studied area in indazole chemistry. While a comprehensive dataset for the methylation of indazole-3-carboxylic acid is not available in a single source, the following table summarizes the general trends observed for the alkylation of indazoles, which can guide the optimization of the synthesis of this compound.

Table 1: Influence of Reaction Conditions on N-1 vs. N-2 Alkylation of Indazoles

ParameterConditionPredominant IsomerRationale
Base Strong, non-coordinating (e.g., NaH)Mixture, often favors N-1Deprotonation leads to an ambident anion, with the N-1 position being more nucleophilic.
Weaker, heterogeneous (e.g., K₂CO₃)Often improves N-2 selectivitySlower reaction rate can enhance selectivity.
Cesium Carbonate (Cs₂CO₃)Can favor N-1The cesium ion can chelate with the N-2 nitrogen and the C-3 substituent, directing the alkylating agent to the N-1 position.
Solvent Polar Aprotic (e.g., DMF, DMSO)Mixture, often favors N-1These solvents solvate the cation, leaving a more reactive "naked" anion where N-1 is often the preferred site of attack.
Non-polar / Less PolarCan increase N-2 selectivityReduced solvation of the anion can alter the nucleophilicity of the two nitrogen atoms.
Temperature HighDecreased selectivityHigher kinetic energy can overcome the small activation energy difference between N-1 and N-2 alkylation.
Low (0 °C to RT)Increased selectivityFavors the thermodynamically or kinetically preferred product with a lower activation barrier.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Isomer Separation

This protocol provides a general method for the separation of this compound from its N-1 isomer and other potential impurities. Method optimization may be required based on the specific HPLC system and column used.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a concentration of approximately 0.5 mg/mL.

Protocol 2: Distinguishing N-1 and N-2 Isomers by NMR Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural identification of the N-1 and N-2 methylated isomers.

  • ¹H NMR Spectroscopy:

    • N-Methyl Group: The chemical shift of the N-methyl protons will be different for the two isomers. Typically, the N-methyl signal of the 2H-indazole isomer appears slightly downfield compared to the 1H-indazole isomer.

    • Aromatic Protons: The substitution pattern on the nitrogen within the pyrazole ring influences the electronic environment of the protons on the fused benzene ring. This results in distinct chemical shifts and coupling patterns for the aromatic protons of each isomer. For 2-substituted indazoles, the H-7 proton is often the most downfield of the aromatic protons, whereas for 1-substituted indazoles, the H-4 proton tends to be the most downfield.[2]

  • ¹³C NMR Spectroscopy:

    • N-Methyl Carbon: The chemical shift of the N-methyl carbon will be distinct for each isomer.

    • Indazole Ring Carbons: The chemical shifts of the carbons in the indazole ring, particularly C3, C3a, and C7a, are sensitive to the position of the methyl group and can be used for definitive assignment.[2] For 2-substituted indazoles, the C3 signal is typically found further downfield compared to 1-substituted indazoles.

Visualizations

Synthetic Pathway and Formation of Key Impurities

Synthesis and Impurity Formation cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Indazole-3-COOH Indazole-3-carboxylic acid Product This compound Indazole-3-COOH->Product Methylating Agent, Base, Solvent N1_Isomer 1-Methyl-1H-indazole-3-carboxylic acid (Regioisomeric Impurity) Indazole-3-COOH->N1_Isomer Non-selective Methylation Decarboxylation 2-Methyl-2H-indazole (Decarboxylation Impurity) Product->Decarboxylation High Temperature / Harsh pH

Caption: Synthesis of this compound and the formation of major impurities.

References

Technical Support Center: Synthesis of 2-Methyl-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 2-Methyl-2H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of this compound?

A1: The most significant and common side reaction is the formation of the N-1 methylated regioisomer, 1-Methyl-1H-indazole-3-carboxylic acid.[1] The methylation of the indazole ring can occur at either the N-1 or N-2 position, leading to a mixture of products. The ratio of these two isomers is highly dependent on the specific reaction conditions used.[1][2]

Q2: What are other potential side reactions to be aware of?

A2: Besides the formation of the N-1 isomer, another potential side reaction is the decarboxylation of the starting material, indazole-3-carboxylic acid, or the product itself. This typically occurs under harsh reaction conditions, such as high temperatures, leading to the formation of 2-methyl-2H-indazole.[1]

Q3: How can I distinguish between the desired N-2 isomer and the N-1 isomer?

A3: The N-1 and N-2 isomers can generally be separated and identified using chromatographic techniques such as silica gel chromatography.[2] Spectroscopic methods, particularly 1H NMR and 1H-1H NOESY experiments, are crucial for the structural characterization and differentiation of the two regioisomers.

Q4: What are the typical starting materials for this synthesis?

A4: Common starting materials include 1H-indazole-3-carboxylic acid or its esters, such as methyl 1H-indazole-3-carboxylate.[2][3] The synthesis then involves the N-alkylation of the indazole ring using a methylating agent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of the desired this compound and a high percentage of the 1-methyl isomer. The reaction conditions (e.g., base, solvent, temperature) favor the formation of the N-1 isomer.- Modify the Base and Solvent System: The choice of base and solvent can significantly influence the N-1/N-2 ratio. Experiment with different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, THF, acetonitrile) to optimize for the desired N-2 product. - Control the Temperature: Alkylation is often performed at a controlled temperature. Try running the reaction at a lower temperature to see if it improves the regioselectivity.
Presence of a significant amount of unreacted 1H-indazole-3-carboxylic acid. Incomplete reaction due to insufficient methylating agent, reaction time, or temperature.- Increase the Stoichiometry of the Methylating Agent: Use a slight excess of the methylating agent (e.g., dimethyl sulfate, methyl iodide) to drive the reaction to completion.[4] - Extend the Reaction Time: Monitor the reaction progress using TLC or LC-MS and increase the reaction time if necessary. - Increase the Reaction Temperature: If the reaction is sluggish at lower temperatures, a moderate increase in temperature might be required.
Formation of a decarboxylated byproduct (2-methyl-2H-indazole). The reaction is being run at too high a temperature, or for an extended period under harsh conditions.- Reduce the Reaction Temperature: Avoid excessive heating during the reaction and work-up. - Minimize Reaction Time: Once the reaction is complete as monitored by TLC or LC-MS, proceed with the work-up promptly.
Difficulty in separating the N-1 and N-2 isomers by column chromatography. The polarity of the two isomers is very similar.- Optimize the Eluent System: Perform a thorough screening of different solvent systems with varying polarities for column chromatography. A shallow gradient elution might be necessary. - Consider Derivatization: In some cases, converting the carboxylic acids to their corresponding esters (e.g., methyl esters) can alter their polarity and improve separation. The esters can then be hydrolyzed back to the carboxylic acids after separation.

Quantitative Data

The following table summarizes the composition of a reaction mixture during the synthesis of 1-Methyl-1H-indazole-3-carboxylic acid, which also contains the desired this compound as a side product, as determined by HPLC. This illustrates the typical challenge of isomeric mixture formation.

Compound Abbreviation Percentage in Reaction Mixture (after 3 hours reflux) [4]Percentage in Reaction Mixture (after standing overnight) [4]
1-Methyl-1H-indazole-3-carboxylic acid1-MICA97.09%97.61%
This compound2-MICA0.37%0.19%
Indazole-3-carboxylic acidICA2.54%2.21%

Experimental Protocols

1. General Procedure for N-Methylation of 1H-indazole-3-carboxylic acid

This protocol is a general representation and may require optimization.

  • Step 1: Deprotonation

    • To a stirred suspension of a suitable base (e.g., sodium hydride, 1.2 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C under an inert atmosphere, add a solution of 1H-indazole-3-carboxylic acid (1.0 eq.) in the same anhydrous solvent dropwise.

    • Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete deprotonation.

  • Step 2: Methylation

    • Add the methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.1-1.5 eq.) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Step 3: Work-up and Purification

    • Once the reaction is complete, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of around 3-4 to precipitate the carboxylic acid products.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to separate the N-1 and N-2 isomers.

2. Esterification of Indazole-3-carboxylic acid

This protocol is for the preparation of the methyl ester, which can also be a starting material for N-alkylation.

  • A stirred mixture of indazole-3-carboxylic acid (1.0 eq.), a suitable acid catalyst (e.g., methanesulfonic acid), and methanol (as the solvent and reactant) is heated at reflux for several hours.[3]

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is concentrated, and the residue is treated with an excess of a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • The precipitated solid is collected by filtration, washed with water, and can be further purified by recrystallization or chromatography.[3]

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_products Products Indazole-3-carboxylic_acid 1H-indazole-3-carboxylic acid Reaction_Step Base, Methylating Agent (e.g., CH3I, (CH3)2SO4) Indazole-3-carboxylic_acid->Reaction_Step 2-Methyl-indazole This compound (Desired Product) Reaction_Step->2-Methyl-indazole N2-Alkylation 1-Methyl-indazole 1-Methyl-1H-indazole-3-carboxylic acid (Side Product) Reaction_Step->1-Methyl-indazole N1-Alkylation

Caption: Synthesis of this compound and the major side product.

Troubleshooting_Workflow Start Low Yield of Desired N-2 Isomer Check_Ratio Analyze N1:N2 ratio (e.g., by HPLC, NMR) Start->Check_Ratio High_N1 High proportion of N-1 isomer? Check_Ratio->High_N1 Optimize_Conditions Optimize Reaction Conditions: - Change Base/Solvent - Lower Temperature High_N1->Optimize_Conditions Yes Incomplete_Reaction Incomplete Reaction? High_N1->Incomplete_Reaction No End Improved Yield Optimize_Conditions->End Modify_Stoichiometry Modify Stoichiometry/Time: - Increase Methylating Agent - Extend Reaction Time Incomplete_Reaction->Modify_Stoichiometry Yes Incomplete_Reaction->End No Modify_Stoichiometry->End

Caption: Troubleshooting workflow for low yield of the desired N-2 isomer.

References

Technical Support Center: 2-Methyl-2H-indazole-3-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for reactions involving 2-Methyl-2H-indazole-3-carboxylic acid. The following FAQs and guides address common issues encountered during key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block, primarily utilized in amide bond formation to synthesize a wide range of bioactive compounds. Other common reactions include esterification and, in some contexts, decarboxylation, although the latter is often an undesirable side reaction.

Q2: I am struggling with low yields in my amide coupling reaction. What are the likely causes?

A2: Low yields in amide coupling reactions with this compound can stem from several factors. Common issues include the use of a suboptimal coupling reagent, incomplete reaction with poorly nucleophilic or sterically hindered amines, and the formation of side products such as N-acylurea.[1] The choice of solvent and base is also critical for reaction efficiency.

Q3: How can I minimize the formation of the N-acylurea byproduct in my EDC coupling reaction?

A3: The formation of an N-acylurea byproduct is a known issue when using carbodiimide coupling agents like EDC. To mitigate this, it is crucial to add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts more cleanly with the amine. Pre-activating the carboxylic acid with the coupling agent and HOBt before adding the amine can also improve yields.

Q4: My esterification reaction is not going to completion. What can I do?

A4: Incomplete esterification can be due to insufficient catalysis, the presence of water, or unfavorable reaction equilibrium. For simple alkyl esters like the methyl ester, using a strong acid catalyst such as methanesulfonic acid in an excess of the corresponding alcohol and heating at reflux is an effective method.[2] Ensure all reagents and glassware are dry. For more complex esters, consider using standard coupling agents (e.g., EDC/DMAP) or converting the carboxylic acid to the more reactive acid chloride.

Q5: Under what conditions might decarboxylation of this compound become a problem?

A5: Decarboxylation of indazole-3-carboxylic acids can occur under harsh reaction conditions, particularly at high temperatures.[1] This leads to the formation of 2-methyl-2H-indazole, an impurity that can be difficult to separate from the desired product. It is advisable to use the mildest possible conditions for subsequent reactions to avoid this side reaction.

Troubleshooting Guides

Amide Coupling Reactions

Problem: Low to no product formation with a weakly nucleophilic amine.

Solution:

  • Stronger Coupling Agent: Switch from standard EDC/HOBt to a more potent coupling agent. Urnoium-based reagents like HATU or HBTU are highly effective for challenging couplings.[3] Phosphonium-based reagents such as PyBOP are also excellent alternatives.[3]

  • Optimize Reaction Conditions: Gently heating the reaction mixture (e.g., to 40-50 °C) can help drive the reaction to completion. Prolonging the reaction time may also be beneficial.

  • Check Reagent Quality: Ensure all reagents, particularly the solvent (e.g., DMF, DCM), are anhydrous.[3]

Problem: Messy reaction profile with multiple side products observed by TLC/LC-MS.

Solution:

  • Order of Addition: The order in which reagents are added is crucial. A recommended procedure is to dissolve the this compound and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent, add the coupling reagent for a pre-activation step, and finally introduce the amine.[3]

  • Purify Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.

The following diagram illustrates a decision-making workflow for troubleshooting common amide coupling issues.

AmideCouplingTroubleshooting start Low or No Product by TLC/LC-MS? check_purity Are starting materials pure & dry? Is solvent anhydrous? start->check_purity Yes purify Purify/dry starting materials. Use fresh anhydrous solvent. check_purity->purify No check_reagent Is the coupling reagent strong enough? check_purity->check_reagent Yes purify->start Retry stronger_reagent Switch from EDC/HOBt to a stronger reagent like HATU. check_reagent->stronger_reagent No check_preactivation Was the acid pre-activated before adding the amine? check_reagent->check_preactivation Yes stronger_reagent->start Retry preactivate Ensure pre-activation is performed. check_preactivation->preactivate No success Reaction Successful check_preactivation->success Yes preactivate->start Retry

Caption: Decision tree for troubleshooting amide coupling reactions.

Esterification Reactions

Problem: Hydrolysis of the ester product during workup.

Solution:

  • Anhydrous Workup: If the ester is sensitive to hydrolysis, perform an anhydrous workup.

  • Neutral Wash: Avoid basic washes (e.g., saturated sodium bicarbonate) if the ester is base-labile. Use a mild wash with brine instead.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveCommon SolventsKey AdvantagesPotential Issues
EDCHOBt, Oxyma PureDMF, DCMCost-effective, common.N-acylurea formation, HOBt is explosive.[3]
HATUNone requiredDMF, CH₃CNHighly efficient, especially for difficult couplings.[3]Higher cost.
HBTU/TBTUNone requiredDMFVery effective and widely used.[3]Can cause guanidinylation of the amine.
PyBOPNone requiredDMF, DCMExcellent phosphonium-based reagent, safer than BOP.[3]Higher cost.

Table 2: Yields for Selected Reactions of Indazole-3-carboxylic Acid Derivatives

ReactionSubstrateReagentsProductYield (%)Reference
EsterificationIndazole-3-carboxylic acidMethanol, Methanesulfonic acidIndazole-3-carboxylic acid methyl ester60[2]
Amide Coupling1-(5-fluoropentyl)-1H-indazole-3-carboxylic acidL-tert-leucine-methyl ester hydrochloride, TBTU5F-MDMB-PINACA79[4]
Amide Coupling1-(5-bromopentyl)-1H-indazole-3-carboxylic acidL-valinamide, HATU, DIPEAAB-PINACA N-pentanoic acid metabolite85[4]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is adapted for the coupling of this compound with a primary or secondary amine.

  • Dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture.

  • Add HATU (1.1-1.2 eq.) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[3]

  • Add the desired amine (1.1 eq.) to the activated acid mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The following diagram outlines the general workflow for this amide coupling protocol.

AmideCouplingWorkflow start Start dissolve_acid Dissolve 2-Methyl-2H-indazole- 3-carboxylic acid in DMF start->dissolve_acid add_base Add DIPEA dissolve_acid->add_base preactivate Add HATU (Pre-activation) add_base->preactivate add_amine Add Amine preactivate->add_amine react Stir at RT for 12-24h (Monitor by TLC/LC-MS) add_amine->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end Final Product purify->end

Caption: General workflow for amide coupling via acid pre-activation.

Protocol 2: Methyl Esterification

This protocol describes the formation of the methyl ester of a generic indazole-3-carboxylic acid.[2]

  • To a stirred solution of indazole-3-carboxylic acid (1.0 eq.) in methanol (e.g., 20 mL per gram of acid), add methanesulfonic acid (catalytic amount, e.g., 0.2 mL per gram of acid).

  • Heat the mixture at reflux temperature for 5 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Carefully add excess saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Add water to precipitate the product.

  • Collect the solid by filtration.

  • For further purification, dissolve the solid in dichloromethane, separate from any water, dry the organic layer over MgSO₄, and concentrate to yield the methyl ester.[2]

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-2H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2H-indazole-3-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of this compound derivatives?

The most significant challenge is controlling the regioselectivity during the N-alkylation of the indazole ring, which often results in a mixture of N-1 and N-2 alkylated regioisomers.[1] The ratio of these isomers is highly dependent on the reaction conditions.[1] Another common issue is the potential for decarboxylation of the indazole-3-carboxylic acid starting material under harsh reaction conditions, leading to an undesirable byproduct.[1]

Q2: How can I selectively synthesize the 2-methyl derivative over the 1-methyl isomer?

Achieving high selectivity for the N-2 position requires careful optimization of reaction conditions. The choice of base and solvent system is critical in controlling this regioselectivity.[1] For instance, using a less sterically hindered methylating agent in combination with a specific base and solvent can favor the formation of the 2-methyl isomer.

Q3: What are suitable starting materials and general synthetic routes for preparing the this compound core?

Several synthetic strategies exist. One common approach involves the synthesis of the indazole-3-carboxylic acid core first, followed by methylation. The indazole-3-carboxylic acid can be prepared from isatin through hydrolysis, diazotization, reduction, and cyclization.[2] Another route involves a [3+2] cycloaddition of arynes and sydnones which proceeds under mild conditions.[3] Once the indazole-3-carboxylic acid is obtained, it can be methylated to yield the desired product.

Troubleshooting Guide

Low Yield of Desired Product

Problem: The overall yield of the final this compound derivative is lower than expected.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solution: If the reaction is stalled, consider increasing the reaction time or temperature. Ensure all reagents are of high purity and are added in the correct stoichiometric ratios.

  • Side Reactions:

    • Troubleshooting: Analyze the crude product mixture by NMR or LC-MS to identify any major byproducts.

    • Solution: The formation of N-1 and N-2 isomers is a common side reaction.[1] To minimize this, carefully select the base and solvent. The presence of a decarboxylated indazole byproduct suggests the reaction conditions are too harsh.[1] Consider using milder conditions (e.g., lower temperature).

  • Product Degradation:

    • Troubleshooting: Assess the stability of the product under the reaction and work-up conditions.

    • Solution: If the product is sensitive, consider using a protective group strategy for the carboxylic acid functionality during the methylation step.

Formation of Regioisomers (N-1 vs. N-2 Methylation)

Problem: A significant amount of the undesired 1-Methyl-1H-indazole-3-carboxylic acid isomer is formed.

Possible Causes & Solutions:

  • Non-selective Methylation Conditions:

    • Troubleshooting: The ratio of N-1 to N-2 isomers is highly dependent on the reaction conditions.[1]

    • Solution: The choice of base and solvent is critical for controlling regioselectivity.[1] Experiment with different base/solvent combinations. For example, using a milder base in a non-polar solvent might favor one isomer over the other. The electronic and steric nature of substituents on the indazole ring can also influence the N-1/N-2 ratio.[1]

Experimental Protocols

Protocol 1: Esterification of Indazole-3-carboxylic Acid

This protocol describes a general method for the synthesis of indazole-3-carboxylic acid methyl ester.[4]

Materials:

  • Indazole-3-carboxylic acid

  • Methanesulfonic acid

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Methylene chloride

  • Magnesium sulfate

Procedure:

  • A mixture of indazole-3-carboxylic acid (5.00 g, 0.0309 mole), methanesulfonic acid (1 ml), and methanol (100 ml) is stirred and heated at reflux for 5 hours.[4]

  • The reaction mixture is then concentrated to a volume of 30 ml.[4]

  • Excess saturated aqueous sodium bicarbonate solution is added, followed by water to a total volume of 200 ml.[4]

  • The suspended solid is collected by filtration.[4]

  • The wet solid is dissolved in methylene chloride (200 ml), and the organic solution is separated from any water and insoluble material.[4]

  • The methylene chloride solution is dried over magnesium sulfate and concentrated to yield the indazole-3-carboxylic acid methyl ester.[4]

Protocol 2: Amidation of 1H-Indazole-3-carboxylic Acid

This protocol provides a general method for the synthesis of amide derivatives from 1H-indazole-3-carboxylic acid.[5][6]

Materials:

  • 1H-Indazole-3-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

  • Substituted amine (R-NH2)

  • Methanol

  • Chloroform

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (0.1 g, 0.61 mmol) in DMF, add HOBT (0.1 g, 0.74 mmol), EDC·HCl (0.141 g, 0.74 mmol), and TEA (0.187 g, 1.85 mmol).[5][6]

  • Stir the reaction mixture at room temperature for 15 minutes.[5][6]

  • Add the desired substituted amine (0.61 mmol) to the reaction mixture and stir at room temperature for 4-6 hours.[5]

  • Monitor the reaction by TLC. Once complete, pour ice water (20 mL) into the reaction mixture.[5]

  • Extract the product with a 10% solution of methanol in chloroform (3 x 30 mL).[5]

  • Wash the combined organic layers with 10% NaHCO3 solution and brine, then dry over Na2SO4.[5]

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.[5]

Data Presentation

Table 1: Synthesis of 1H-Indazole-3-carboxamide Derivatives

Compound IDR-GroupYield (%)Melting Point (°C)
4a Benzyl85145-148
4c 2-Morpholinoethyl82148-151
4m 4-Methylbenzo[d]thiazol-2-yl72225-228

Data sourced from Der Pharma Chemica, 2012, 4(3):1311-1316.[6]

Table 2: Synthesis of Indazole-3-carboxylic Acid Ester Derivatives

CompoundR-GroupYield (%)Method
Indazole-3-carboxylic acid methyl ester Methyl60Esterification with Methanol and Methanesulfonic acid

Data sourced from PrepChem.com.[4]

Visualizations

experimental_workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_products Products start Starting Materials (e.g., Isatin) core_acid Indazole-3-carboxylic Acid start->core_acid Multistep Synthesis methylation Methylation core_acid->methylation methyl_acid 2-Methyl-2H-indazole- 3-carboxylic acid methylation->methyl_acid esterification Esterification ester_deriv Ester Derivatives esterification->ester_deriv amidation Amidation amide_deriv Amide Derivatives amidation->amide_deriv methyl_acid->esterification methyl_acid->amidation

Caption: General workflow for the synthesis of this compound and its derivatives.

troubleshooting_flow start Low Yield or Impure Product check_isomers Analyze for Regioisomers (NMR, LC-MS) start->check_isomers Investigate Cause check_decarb Check for Decarboxylation Byproduct check_isomers->check_decarb No optimize_base Optimize Base and Solvent for N-alkylation check_isomers->optimize_base Yes milder_conditions Use Milder Reaction Conditions (Lower Temperature) check_decarb->milder_conditions Yes pure_product High Yield of Pure Product check_decarb->pure_product No optimize_base->pure_product Solution Implemented milder_conditions->pure_product Solution Implemented isomers_present Isomers Detected decarb_present Decarboxylation Detected no_issues No Significant Byproducts problem Problem solution Solution outcome Outcome

Caption: Troubleshooting workflow for optimizing reaction conditions.

References

stability issues of 2-Methyl-2H-indazole-3-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Methyl-2H-indazole-3-carboxylic acid. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1] Exposure to light, moisture, and high temperatures should be minimized to prevent degradation. It is also crucial to store it away from incompatible materials, particularly strong oxidizing agents.[1][2][3]

Q2: What are the known incompatibilities for this compound?

The primary known incompatibility for this compound is with strong oxidizing agents.[1][2][3] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: What are the expected thermal decomposition products?

Q4: Is this compound sensitive to light?

Although specific photostability data is not detailed in the available literature, the general recommendation to store the compound in a dark place suggests potential sensitivity to light.[1] It is best practice to protect solutions and solid samples from direct light exposure during experiments and storage.

Q5: How does pH affect the stability of this compound in solution?

The stability of this compound in solutions of varying pH has not been extensively documented in publicly available literature. However, as a carboxylic acid, its solubility and potentially its stability can be influenced by pH. It is recommended to perform stability studies across a range of pH values relevant to your experimental or formulation conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected loss of compound potency in solution over a short period. pH-mediated hydrolysis: The carboxylic acid or indazole ring may be susceptible to hydrolysis at certain pH values.Buffer your solution to a pH where the compound is most stable. Conduct a pH stability study to determine the optimal pH range.
Oxidation: Dissolved oxygen or contaminating oxidizing agents in the solvent can degrade the compound.Use degassed solvents. Consider adding an antioxidant if compatible with your experimental setup. Ensure all glassware is thoroughly cleaned.
Photodegradation: Exposure to ambient or UV light can cause degradation.Protect your solution from light by using amber vials or covering the container with aluminum foil.
Appearance of new peaks in chromatography analysis. Degradation: The compound is breaking down into one or more new chemical entities.Attempt to identify the degradation products using techniques like LC-MS. Review storage and handling procedures to identify potential causes of degradation (e.g., exposure to heat, light, or incompatible substances).
Inconsistent results between experimental replicates. Incomplete dissolution or precipitation: The compound may not be fully dissolved or may be precipitating out of solution, especially with changes in temperature or pH.Ensure complete dissolution by using appropriate solvents and techniques (e.g., sonication). Visually inspect solutions for any particulate matter before use. Verify the solubility of the compound under your experimental conditions.
Adsorption to container surfaces: The compound may be adsorbing to the walls of plastic or glass containers.Consider using silanized glassware or low-adsorption microplates. Evaluate different container materials for compatibility.

Stability Data Summary

As specific quantitative stability data is not publicly available, the following table is provided as a template for researchers to summarize their own findings from stability studies.

Condition Parameter Time Point 1 Time Point 2 Time Point 3 Observations
Temperature % Purity
4°CAppearance
% Purity
25°C / 60% RHAppearance
% Purity
40°C / 75% RHAppearance
pH % Purity (pH 3)
(in aqueous solution)% Purity (pH 7)
% Purity (pH 9)
Light % Purity (Exposed)
(vs. Dark Control)Appearance (Exposed)

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method Development

This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Begin with a gradient of 5% to 95% Mobile Phase B over 20 minutes to elute the parent compound and any potential degradation products.

  • Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance (this should be determined by a UV scan).

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject the compound to forced degradation under the following conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours

    • Basic: 0.1 N NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: Solid sample at 80°C for 48 hours

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours

  • Method Validation: Analyze the stressed samples. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Visualizations

Hypothetical_Degradation_Pathway parent 2-Methyl-2H-indazole- 3-carboxylic acid decarboxylated Decarboxylation Product (2-Methyl-2H-indazole) parent->decarboxylated Heat/Light oxidized Oxidative Degradant (N-oxide) parent->oxidized Oxidizing Agent hydrolyzed Ring-Opened Product parent->hydrolyzed Acid/Base

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation prep Prepare solutions of This compound stress_conditions Expose to Stress Conditions (Heat, Light, pH, Oxidizing Agent) prep->stress_conditions hplc_analysis HPLC Analysis stress_conditions->hplc_analysis ms_analysis LC-MS for Degradant Identification hplc_analysis->ms_analysis data_eval Evaluate Purity and Identify Degradants hplc_analysis->data_eval

Caption: General experimental workflow for stability testing.

References

challenges in the scale-up of 2-Methyl-2H-indazole-3-carboxylic acid production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-Methyl-2H-indazole-3-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low or Inconsistent Yields

Question: My reaction yield is significantly lower than reported in the literature. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, from starting material quality to reaction conditions. The most common synthesis route involves the N-methylation of a 1H-indazole-3-carboxylic acid precursor. Incomplete reactions and side-product formation are primary culprits.

Possible Causes & Solutions:

  • Incomplete Deprotonation: Ensure the base used (e.g., NaH, K₂CO₃) is fresh, anhydrous, and used in sufficient stoichiometric amounts to fully deprotonate the indazole nitrogen.

  • Poor Reagent Quality: Use high-purity 1H-indazole-3-carboxylic acid and methylating agent (e.g., methyl iodide, dimethyl sulfate). Impurities can interfere with the reaction.

  • Suboptimal Temperature: The reaction temperature can influence the rate and selectivity. If the reaction is sluggish, consider a modest increase in temperature while monitoring for impurity formation. For instance, some alkylations perform better when warmed to 50°C.[1]

  • Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized concentration gradients and incomplete reactions. Ensure your reactor is equipped with an appropriate stirrer and agitation speed for the vessel size.

  • Moisture Contamination: The presence of water can quench the base and hydrolyze the methylating agent. Use anhydrous solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon).

Issue 2: Formation of N1-Isomer Impurity

Question: My final product is contaminated with the N1-isomer (1-Methyl-1H-indazole-3-carboxylic acid). How can I improve the regioselectivity for the desired N2-isomer?

Answer: The N-alkylation of indazoles is a well-known challenge, often producing a mixture of N1 and N2 regioisomers.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.

Strategies to Enhance N2-Selectivity:

  • Solvent Choice: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used. The choice of solvent can influence the solvation of the indazole anion and the cation of the base, thereby affecting which nitrogen atom is more accessible for alkylation.

  • Base and Counter-ion: The counter-ion of the base plays a crucial role. For example, using cesium-based reagents can sometimes favor N1 substitution through a chelation mechanism, while other conditions promote N2 formation.[1][3] The combination of NaH in THF has been shown to be promising for N1-selectivity in some cases, highlighting the subtlety and substrate-dependence of this effect.[2]

  • Protecting Groups: For complex syntheses requiring high purity, a protecting group strategy can be employed to block one nitrogen, direct the methylation to the other, and then deprotect. However, this adds steps to the overall synthesis.

  • Starting Material: The synthesis of 2H-indazoles can also be approached through cyclization reactions, such as a one-pot reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, which can offer a different route to the desired core structure.[4]

Issue 3: Difficulties in Product Purification and Crystallization

Question: My crude product is an oil or difficult to crystallize, making purification challenging. What methods can I use to obtain a pure, solid product?

Answer: Carboxylic acids can be challenging to purify due to their polarity and potential for hydrogen bonding.[5] If direct crystallization from the reaction workup is failing, a systematic approach is needed.

Purification & Crystallization Tactics:

  • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM).

    • Extract with an aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃ solution) to convert the carboxylic acid to its water-soluble salt.

    • Wash the aqueous layer with an organic solvent to remove neutral impurities (like the unhydrolyzed ester precursor).[6]

    • Carefully re-acidify the aqueous layer with a strong acid (e.g., 1-2M HCl) to precipitate the purified carboxylic acid.

    • Filter the solid product and wash with cold water.

  • Solvent Screening for Crystallization: Finding the right solvent system is key.

    • Start with single solvents of varying polarity (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene).

    • If a single solvent doesn't work, try anti-solvent crystallization. Dissolve the product in a small amount of a good solvent and slowly add a poor solvent (an "anti-solvent") until turbidity is observed, then allow it to cool.

  • Seeding: If you have a small amount of pure product, use it to seed a supersaturated solution to induce crystallization.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method starts with the ester of 1H-indazole-3-carboxylic acid (e.g., methyl 1H-indazole-3-carboxylate). This ester is subjected to N-alkylation using a methylating agent (like methyl iodide or dimethyl sulfate) and a base (like KOH or NaH) in a polar aprotic solvent (like DMF).[8] This reaction typically yields a mixture of N1 and N2 methylated isomers, which must be separated. The desired N2-methylated ester is then hydrolyzed (e.g., using LiOH or NaOH) to afford the final this compound.[8]

Q2: How can I separate the N1 and N2 methylated ester isomers before hydrolysis?

A2: The N1 and N2 isomers generally have different polarities and can be separated effectively using silica gel column chromatography.[8] A gradient elution system, for example, with ethyl acetate in hexanes, is typically employed to resolve the two compounds. Proper characterization (e.g., by ¹H NMR) is essential to confirm the identity of each isomer.

Q3: Are there any safety concerns I should be aware of during scale-up?

A3: Yes. Several reagents used in this synthesis require careful handling:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere.

  • Methyl Iodide & Dimethyl Sulfate: These are potent alkylating agents and are toxic and carcinogenic. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Acid/Base Handling: The use of strong acids and bases for workup and hydrolysis can generate heat. Ensure additions are done slowly and with adequate cooling, especially in large reactors. For any scale-up process, a thorough safety review and risk assessment are critical.[9]

Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress to see the consumption of starting material and formation of products. For the carboxylic acid, adding a small amount of acetic or formic acid to the eluent can reduce tailing.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on conversion and purity. It is the preferred method for assessing the isomeric ratio and detecting low-level impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates, and for distinguishing between the N1 and N2 isomers.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities.

Data & Protocols

Table 1: Comparison of N-Alkylation Conditions for Indazole Precursors
Starting MaterialAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioTotal Yield (%)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl IodideNaHDMFRT44:5684[1]
Methyl 1H-indazole-3-carboxylateVarious BromidesKOHDMFRTIsomer Mix30-58 (N2)[8]
C-3 Substituted IndazolesAlkyl BromideNaHTHFRT-50>99% N1 Sel.44-89[1][2]

Note: Regioselectivity is highly substrate-dependent. The conditions listed for high N1 selectivity were observed on different indazole scaffolds and may not directly apply without optimization.

Representative Experimental Protocol: Synthesis via N-Methylation and Hydrolysis

Step 1: N-Methylation of Methyl 1H-indazole-3-carboxylate

  • To a stirred solution of methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF (5-10 mL per gram of starting material) under a nitrogen atmosphere, add potassium hydroxide (KOH, 1.5 eq) portion-wise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise, maintaining the temperature below 30°C.

  • Stir the reaction at room temperature for 3-5 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by pouring it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to separate the N1 and N2 isomers.

Step 2: Hydrolysis of Methyl 2-Methyl-2H-indazole-3-carboxylate

  • Dissolve the purified methyl 2-methyl-2H-indazole-3-carboxylate (1.0 eq) in a mixture of THF/Methanol/Water (2:2:1 ratio).[8]

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq).

  • Heat the mixture to 45-50°C and stir for 2-4 hours, monitoring by TLC or HPLC until the ester is consumed.[8]

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexanes or ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Process Steps cluster_end Products & Intermediates SM1 Methyl 1H-indazole- 3-carboxylate methylation N-Methylation Reaction (DMF, RT) SM1->methylation SM2 Methylating Agent (e.g., MeI) SM2->methylation SM3 Base (e.g., KOH) SM3->methylation workup Aqueous Workup & Extraction methylation->workup isomers Mixture of N1 & N2 Methylated Esters workup->isomers separation Isomer Separation (Column Chromatography) n2_ester Pure N2-Ester Intermediate separation->n2_ester hydrolysis Ester Hydrolysis (LiOH, 45°C) purification Acidification & Filtration hydrolysis->purification final_product Final Product: 2-Methyl-2H-indazole- 3-carboxylic acid purification->final_product isomers->separation n2_ester->hydrolysis

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree start Problem: Low Yield or Purity q1 Isomeric impurity (N1) present? start->q1 a1_yes Optimize N-Methylation: - Screen solvents (DMF, DMSO) - Test different bases/counter-ions - Adjust temperature q1->a1_yes Yes q2 Other impurities present? q1->q2 No / Resolved a2_yes Check for unreacted starting material or incomplete hydrolysis. q2->a2_yes Yes q3 Product is oily or fails to crystallize? q2->q3 No / Resolved a2_sol - Increase reaction time/temp - Use excess reagents - Confirm SM purity a2_yes->a2_sol a3_yes Implement Purification Strategy: - Perform acid-base extraction - Screen crystallization solvents - Attempt anti-solvent method q3->a3_yes Yes

Caption: Decision tree for troubleshooting common production issues.

References

characterization of unexpected byproducts in 2-Methyl-2H-indazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 2-Methyl-2H-indazole-3-carboxylic acid. Our aim is to help you identify and characterize unexpected byproducts, and to offer solutions for optimizing your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common unexpected byproduct in the synthesis of this compound?

A1: The most prevalent byproduct is the regioisomeric N-1 isomer, 1-Methyl-1H-indazole-3-carboxylic acid. The methylation of the indazole ring can occur at either the N-1 or N-2 position, and the ratio of the two products is highly dependent on the reaction conditions.

Q2: What other byproducts might I encounter?

A2: Besides the N-1 isomer, other potential byproducts include:

  • Decarboxylated product: 2-Methyl-2H-indazole may form if the reaction is conducted under harsh conditions, such as high temperatures.

  • O-alkylated product: Although less common, methylation can occur at the carboxylic acid oxygen, forming the methyl ester of this compound. This is more likely if the carboxylic acid is not properly deprotonated.

  • Unreacted starting material: Incomplete reaction can lead to the presence of 1H-indazole-3-carboxylic acid in your final product.

Q3: How can I control the regioselectivity of the N-methylation to favor the desired this compound?

A3: The regioselectivity of N-methylation is influenced by several factors, including the choice of base, solvent, and methylating agent. Generally, polar aprotic solvents and the use of specific bases can influence the site of methylation. For instance, some studies suggest that certain reaction conditions can favor the formation of the N-2 isomer.

Q4: What analytical techniques are best for identifying the desired product and its byproducts?

A4: A combination of techniques is recommended for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is the most powerful tool for distinguishing between the N-1 and N-2 isomers, as the chemical shifts of the methyl group and the aromatic protons will be distinct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for separating the components of the reaction mixture and determining their molecular weights, which will be identical for the N-1 and N-2 isomers but different for the decarboxylated product.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis of the product mixture, allowing you to determine the ratio of the desired product to the byproducts.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired this compound with a high proportion of the 1-Methyl-1H-indazole-3-carboxylic acid isomer. The reaction conditions favor N-1 methylation. This can be influenced by the base, solvent, and temperature.Modify the reaction conditions. Experiment with different solvent and base combinations. For example, explore the use of different polar aprotic solvents or alternative bases to influence the regioselectivity.
Presence of a significant amount of unreacted 1H-indazole-3-carboxylic acid. Incomplete reaction due to insufficient amount of methylating agent, inadequate reaction time, or low temperature.Increase the molar equivalent of the methylating agent (e.g., dimethyl sulfate or methyl iodide). Extend the reaction time and/or increase the reaction temperature, while monitoring for the formation of degradation products.
Detection of a byproduct with a lower molecular weight than the expected product. This is likely the decarboxylated product, 2-Methyl-2H-indazole, formed under harsh reaction conditions.Avoid excessive heating. Conduct the reaction at the lowest effective temperature. If high temperatures are necessary, consider using a milder base or a more reactive methylating agent to shorten the required reaction time.
A complex mixture of products is observed, making purification difficult. Multiple side reactions are occurring simultaneously, such as N-1 and N-2 methylation, O-methylation, and decarboxylation.Re-evaluate the entire synthetic strategy. Ensure the starting material is pure. Optimize the reaction conditions step-by-step, starting with milder conditions and gradually increasing the intensity while carefully analyzing the product mixture at each stage.

Characterization of Byproducts

Accurate identification of byproducts is crucial for optimizing your synthesis. The following table summarizes the expected characterization data for the most common byproduct.

Compound Structure ¹H NMR (indicative signals) ¹³C NMR (indicative signals) Mass Spec (m/z)
This compound (Desired Product) Methyl protons (N-CH₃) typically appear as a singlet. The chemical shifts of the aromatic protons will be characteristic of the 2H-indazole scaffold.The chemical shift of the N-methyl carbon will be a key indicator.C₉H₈N₂O₂: 176.06 g/mol
1-Methyl-1H-indazole-3-carboxylic acid (Byproduct) The chemical shift of the methyl protons (N-CH₃) will be different from that of the 2-methyl isomer. The pattern of the aromatic protons will also differ.The chemical shift of the N-methyl carbon will be distinct from the 2-methyl isomer.C₉H₈N₂O₂: 176.06 g/mol

Note: The exact chemical shifts will depend on the solvent and the specific NMR instrument used.

Experimental Protocols

Protocol 1: General Procedure for N-Methylation of 1H-Indazole-3-carboxylic acid

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Add a base (e.g., sodium hydride, potassium carbonate) portion-wise at a controlled temperature (e.g., 0 °C). Stir the mixture until deprotonation is complete.

  • Methylation: Add the methylating agent (e.g., dimethyl sulfate, methyl iodide) (1-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring the progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the carboxylic acid products.

  • Purification: Collect the precipitate by filtration and purify by recrystallization or column chromatography to separate the desired this compound from its N-1 isomer and other byproducts.

Protocol 2: Analytical Method for Product Mixture Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

This method should allow for the separation of the starting material, the desired N-2 product, and the N-1 byproduct. Retention times will need to be determined using pure standards if available.

Visualizations

Synthesis_Pathway 1H-Indazole-3-carboxylic acid 1H-Indazole-3-carboxylic acid Reaction Intermediate Reaction Intermediate 1H-Indazole-3-carboxylic acid->Reaction Intermediate Methylating Agent Methylating Agent Methylating Agent->Reaction Intermediate Base, Solvent Base, Solvent Base, Solvent->Reaction Intermediate This compound This compound 1-Methyl-1H-indazole-3-carboxylic acid 1-Methyl-1H-indazole-3-carboxylic acid Other Byproducts Other Byproducts Reaction Intermediate->this compound Desired Pathway Reaction Intermediate->1-Methyl-1H-indazole-3-carboxylic acid Side Reaction Reaction Intermediate->Other Byproducts Side Reactions

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low yield or impure product check_isomers High N-1 isomer content? start->check_isomers check_sm Unreacted starting material? check_isomers->check_sm No modify_conditions Modify Base/Solvent for Regioselectivity check_isomers->modify_conditions Yes check_decarboxylation Low MW byproduct detected? check_sm->check_decarboxylation No increase_reagents Increase Methylating Agent/Time/Temp check_sm->increase_reagents Yes reduce_temp Reduce Reaction Temperature check_decarboxylation->reduce_temp Yes end Optimized Synthesis check_decarboxylation->end No modify_conditions->end increase_reagents->end reduce_temp->end

Caption: Troubleshooting workflow for synthesis optimization.

dealing with poor solubility of 2-Methyl-2H-indazole-3-carboxylic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of 2-Methyl-2H-indazole-3-carboxylic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in many common organic solvents?

A1: The poor solubility of this compound stems from a combination of its molecular structure. The planar, aromatic indazole ring is hydrophobic, while the carboxylic acid group can participate in strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult to disrupt with solvent molecules.

Q2: What are the initial steps to improve the dissolution of this compound for a reaction?

A2: Initially, creating a high-concentration stock solution in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. Sonication or gentle warming can aid in dissolution. This stock solution can then be added to the reaction mixture. It is crucial to ensure the final concentration of the high-boiling-point solvent is managed to facilitate final product purification.

Q3: How can I enhance the solubility of this compound in a reaction mixture?

A3: Several strategies can be employed:

  • Co-solvents: Using a mixture of solvents can disrupt the solute-solute interactions and improve solvation. For instance, a combination of a polar aprotic solvent with a less polar solvent might be effective.

  • Temperature: Increasing the reaction temperature can enhance solubility. However, the thermal stability of all reactants and reagents must be considered.

  • Salt Formation: In-situ salt formation by adding a suitable base can significantly increase the solubility of the carboxylic acid. The resulting carboxylate salt is more polar and thus more soluble in polar solvents.[1]

Q4: Can I proceed with a reaction if the this compound is not fully dissolved?

A4: In some cases, yes. If the acid is a reactant, its consumption in the reaction will shift the equilibrium, drawing more of the solid into the solution as the reaction progresses (Le Chatelier's principle). This is often observed in heterogeneous reaction mixtures. However, this can lead to slower reaction rates and may not be suitable for all reaction types.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates out of solution upon addition of other reagents. The addition of a less polar reagent or solvent reduces the overall polarity of the reaction mixture, causing the compound to crash out.- Increase the proportion of the polar co-solvent (e.g., DMF, DMSO).- Add the reagents more slowly to maintain a more consistent solvent environment.- Consider if the order of addition can be changed to maintain a higher polarity for longer.
Reaction is sluggish or incomplete despite the use of a suitable solvent. Poor solubility is limiting the concentration of the dissolved acid, leading to a slow reaction rate.- Increase the reaction temperature if the reactants and products are stable.- Convert the carboxylic acid to its more soluble salt by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) before adding the other reactants.- Use a phase-transfer catalyst if the reaction involves an aqueous phase and an organic phase.
Difficulty in purifying the product from high-boiling-point solvents like DMF or DMSO. These solvents are effective for dissolution but are challenging to remove under standard vacuum.- Perform an aqueous workup. Washing the organic layer multiple times with water or brine can help remove DMF and DMSO.- If the product is solid, try precipitating it by adding the reaction mixture to a large volume of an anti-solvent (e.g., water or heptane).- For removal of residual DMF, washing the organic layer with a 5% LiCl aqueous solution can be effective.

Data Presentation

Solvent System Condition Hypothetical Solubility (mg/mL)
Dichloromethane (DCM)Room Temperature< 1
Acetonitrile (ACN)Room Temperature1 - 5
Tetrahydrofuran (THF)Room Temperature5 - 10
N,N-Dimethylformamide (DMF)Room Temperature50 - 100
Dimethyl Sulfoxide (DMSO)Room Temperature> 100
THF + 1.1 eq. TriethylamineRoom Temperature20 - 40
Acetonitrile + 1.1 eq. DBURoom Temperature> 50

Experimental Protocols

Protocol 1: Amide Coupling with In-Situ Salt Formation to Improve Solubility

This protocol describes a standard amide coupling reaction where a base is used to form the carboxylate salt of this compound, thereby increasing its solubility in a less polar solvent like Tetrahydrofuran (THF).

Materials:

  • This compound

  • Amine of choice

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

Methodology:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Add anhydrous THF to the flask. The acid may not fully dissolve at this stage.

  • Add DIPEA (2.5 eq.) to the suspension and stir for 10-15 minutes at room temperature. The mixture should become a clear solution as the carboxylate salt is formed.

  • Add the amine (1.1 eq.) to the solution.

  • In a separate flask, dissolve BOP reagent (1.2 eq.) in a minimal amount of anhydrous THF.

  • Add the BOP solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_reaction Amide Coupling Reaction cluster_workup Workup and Purification start This compound (Poorly Soluble Solid) solvent Add Anhydrous THF start->solvent base Add DIPEA (Base) solvent->base soluble_salt Formation of Soluble Carboxylate Salt base->soluble_salt amine Add Amine soluble_salt->amine bop Add BOP Reagent amine->bop reaction Stir at Room Temperature bop->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product Final Amide Product purification->product

Caption: Experimental workflow for amide coupling with improved solubility.

troubleshooting_logic cluster_solutions Solubility Enhancement Strategies start Reaction with Poorly Soluble This compound check_dissolution Is the acid fully dissolved? start->check_dissolution increase_temp Increase Temperature check_dissolution->increase_temp No add_cosolvent Add Polar Aprotic Co-solvent (DMF, DMSO) check_dissolution->add_cosolvent No form_salt Add Base to Form Salt (e.g., DIPEA, TEA) check_dissolution->form_salt No proceed_heterogeneous Proceed as a Suspension (if applicable) check_dissolution->proceed_heterogeneous No, but possible reaction_complete Reaction Complete check_dissolution->reaction_complete Yes increase_temp->check_dissolution add_cosolvent->check_dissolution form_salt->check_dissolution proceed_heterogeneous->reaction_complete

Caption: Troubleshooting logic for poor solubility in reactions.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methyl-2H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Methyl-2H-indazole-3-carboxylic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a comparative analysis of two prominent synthetic strategies, offering experimental data and detailed protocols to inform your selection of the most suitable method.

Comparison of Synthetic Routes

Two primary strategies for the synthesis of this compound are:

  • Route A: N-Methylation of a Pre-existing Indazole Core followed by Hydrolysis. This classical approach involves the direct methylation of a suitable indazole precursor, typically methyl 1H-indazole-3-carboxylate. A key challenge in this route is controlling the regioselectivity of the methylation, as it can occur at either the N1 or N2 position of the indazole ring.

  • Route B: De Novo Construction of the 2-Methyl-2H-indazole Ring System. This strategy builds the desired heterocyclic core from acyclic precursors. A common and effective method is the copper-catalyzed three-component reaction of a substituted o-halobenzaldehyde, methylamine, and an azide source, followed by oxidation.

The choice between these routes will depend on factors such as starting material availability, desired regioselectivity, and scalability. Below is a summary of the key quantitative data associated with each route.

ParameterRoute A: N-Methylation & HydrolysisRoute B: De Novo Synthesis & Oxidation
Starting Materials Methyl 1H-indazole-3-carboxylate, Methylating agent (e.g., Methyl iodide)2-Bromo-3-formylbenzaldehyde, Methylamine, Sodium azide
Key Intermediates Methyl 2-methyl-2H-indazole-3-carboxylate2-Methyl-2H-indazole-3-carbaldehyde
Overall Yield Variable (dependent on regioselectivity of methylation)Good to Excellent (typically 60-80% over two steps)
Number of Steps 22
Key Challenge Separation of N1 and N2 methylated isomersAvailability of substituted starting materials
Scalability ModerateGood

Experimental Protocols

Route A: N-Methylation of Methyl 1H-indazole-3-carboxylate and Subsequent Hydrolysis

This route proceeds in two steps: N-methylation of the indazole ester followed by hydrolysis to the carboxylic acid. The methylation step often yields a mixture of N1 and N2 isomers, which require separation, typically by column chromatography.

Step 1: Synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate

  • Materials: Methyl 1H-indazole-3-carboxylate, Potassium carbonate (K₂CO₃), Methyl iodide (CH₃I), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of methyl 1H-indazole-3-carboxylate (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Step 2: Hydrolysis to this compound

  • Materials: Methyl 2-methyl-2H-indazole-3-carboxylate, Sodium hydroxide (NaOH), Methanol, Water.

  • Procedure:

    • Dissolve methyl 2-methyl-2H-indazole-3-carboxylate (1.0 eq) in a mixture of methanol and water.

    • Add a solution of sodium hydroxide (2.0 eq) in water.

    • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution with 1N HCl to a pH of 3-4.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.[1]

Route B: De Novo Synthesis via Three-Component Reaction and Oxidation

This route builds the indazole ring system in the first step, followed by oxidation of the aldehyde to the carboxylic acid.

Step 1: Synthesis of 2-Methyl-2H-indazole-3-carbaldehyde

  • Materials: 2-Bromobenzaldehyde, Methylamine (solution in THF or water), Sodium azide (NaN₃), Copper(I) iodide (CuI), N,N'-Dimethylethylenediamine (DMEDA), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a reaction vessel, add 2-bromobenzaldehyde (1.0 eq), sodium azide (1.5 eq), and copper(I) iodide (0.1 eq).

    • Add DMSO as the solvent, followed by DMEDA (0.2 eq).

    • Add methylamine (1.2 eq) to the mixture.

    • Heat the reaction mixture to 120 °C and stir for 12 hours.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield 2-Methyl-2H-indazole-3-carbaldehyde.[2][3][4]

Step 2: Oxidation to this compound

  • Materials: 2-Methyl-2H-indazole-3-carbaldehyde, Sodium chlorite (NaClO₂), Sodium dihydrogen phosphate (NaH₂PO₄), 2-Methyl-2-butene, tert-Butanol, Water.

  • Procedure:

    • Dissolve 2-Methyl-2H-indazole-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.

    • Add sodium dihydrogen phosphate (1.2 eq) and 2-methyl-2-butene (3.0 eq).

    • Slowly add a solution of sodium chlorite (1.5 eq) in water to the reaction mixture at room temperature.

    • Stir the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain this compound.[5]

Synthesis Route Diagrams

Route_A cluster_start Starting Material cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Hydrolysis start_A Methyl 1H-indazole-3-carboxylate reagents1 CH₃I, K₂CO₃, DMF product1_mix Mixture of N1 and N2 isomers reagents1->product1_mix separation Chromatography product1_mix->separation product1_N2 Methyl 2-methyl-2H- indazole-3-carboxylate separation->product1_N2 reagents2 NaOH, MeOH/H₂O final_product_A 2-Methyl-2H-indazole- 3-carboxylic acid reagents2->final_product_A

Caption: Workflow for Route A: N-Methylation and Hydrolysis.

Route_B cluster_start Starting Materials cluster_step1 Step 1: Three-Component Reaction cluster_step2 Step 2: Oxidation start_B1 2-Bromobenzaldehyde reagents1 CuI, DMEDA, DMSO start_B2 Methylamine start_B3 Sodium Azide product1 2-Methyl-2H-indazole- 3-carbaldehyde reagents1->product1 reagents2 NaClO₂, NaH₂PO₄, 2-methyl-2-butene final_product_B 2-Methyl-2H-indazole- 3-carboxylic acid reagents2->final_product_B

Caption: Workflow for Route B: De Novo Synthesis and Oxidation.

References

A Comparative Guide to 2-Methyl-2H-indazole-3-carboxylic acid and 1-Methyl-1H-indazole-3-carboxylic acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between positional isomers can be critical to the success of a project. This guide provides an objective comparison of 2-Methyl-2H-indazole-3-carboxylic acid and 1-Methyl-1H-indazole-3-carboxylic acid, focusing on their physicochemical properties, synthesis, and potential biological implications. This comparison is supported by available experimental data to inform decisions in medicinal chemistry and chemical biology.

Physicochemical Properties

The seemingly minor difference in the position of the methyl group on the indazole ring system results in distinct physicochemical properties. The 1-methyl isomer, being a derivative of the more thermodynamically stable 1H-indazole tautomer, has been more extensively characterized.[1] Below is a summary of the available data for both isomers.

PropertyThis compound1-Methyl-1H-indazole-3-carboxylic acid
CAS Number 34252-44-3[2][3][4][5][6]50890-83-0
Molecular Formula C₉H₈N₂O₂C₉H₈N₂O₂
Molecular Weight 176.17 g/mol 176.17 g/mol
Melting Point 217-219 °C[2][3]213-218 °C
pKa (Predicted) Data not available~3.14
Solubility Data not availableInsoluble in water; Soluble in DMSO and Methanol
Appearance White solid[7]White to yellowish needle-like crystals

Synthesis and Isomer Separation

The synthesis of N-methylated indazole-3-carboxylic acids typically starts from indazole-3-carboxylic acid or its corresponding ester. Direct methylation often yields a mixture of the N1 and N2 isomers, with the 1-methyl-1H-indazole-3-carboxylic acid being the major product due to the greater thermodynamic stability of the 1H-tautomer of the parent indazole.[1] The separation of these isomers is a critical step and can be achieved by chromatographic techniques.

G General Synthetic Workflow for N-Methylated Indazole-3-Carboxylic Acids start Indazole-3-carboxylic acid methylation Methylation (e.g., Dimethyl sulfate, Methyl iodide) start->methylation mixture Mixture of 1-Methyl and 2-Methyl isomers methylation->mixture separation Chromatographic Separation mixture->separation isomer1 1-Methyl-1H-indazole-3-carboxylic acid separation->isomer1 Major Product isomer2 This compound separation->isomer2 Minor Product

General Synthetic Workflow for N-Methylated Indazole-3-Carboxylic Acids
Experimental Protocols

General Procedure for the Methylation of Indazole-3-carboxylic acid:

A common approach involves the esterification of indazole-3-carboxylic acid, followed by N-methylation and subsequent hydrolysis.

  • Esterification: Indazole-3-carboxylic acid is refluxed in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid or methanesulfonic acid) to yield methyl indazole-3-carboxylate.[8][9]

  • N-Methylation: The resulting methyl indazole-3-carboxylate is treated with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. This step produces a mixture of methyl 1-methyl-1H-indazole-3-carboxylate and methyl 2-methyl-2H-indazole-3-carboxylate.

  • Separation of Ester Isomers: The isomeric esters are separated using column chromatography on silica gel. The 1-methyl isomer is generally the less polar of the two and elutes first.

  • Hydrolysis: The separated methyl esters are then hydrolyzed to their respective carboxylic acids using a base such as sodium hydroxide in a mixture of water and an organic solvent like methanol, followed by acidification to precipitate the carboxylic acid products.[10]

Differentiation of Isomers:

Distinguishing between the 1-methyl and 2-methyl isomers is crucial and can be reliably achieved through spectroscopic methods.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for isomer differentiation. The chemical shifts of the protons and carbons in the indazole ring system are sensitive to the position of the methyl group. For instance, the chemical shift of the proton at the 3-position (H-3) and the carbon of the carboxylic acid can show distinct differences between the two isomers.[1]

  • UV-Vis Spectroscopy: Derivative UV spectrophotometry has been reported as a definitive method for distinguishing between N1 and N2 substituted indazole-3-carboxylic acids. The second, third, and fourth derivative spectra exhibit characteristic signals that allow for unambiguous identification of the substitution pattern.

G Spectroscopic Differentiation of Isomers cluster_methods Analytical Methods cluster_isomers Isomers NMR Spectroscopy NMR Spectroscopy 1-Methyl Isomer 1-Methyl Isomer NMR Spectroscopy->1-Methyl Isomer Distinct ¹H & ¹³C shifts 2-Methyl Isomer 2-Methyl Isomer NMR Spectroscopy->2-Methyl Isomer Distinct ¹H & ¹³C shifts UV-Vis Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy->1-Methyl Isomer Characteristic derivative spectra UV-Vis Spectroscopy->2-Methyl Isomer Characteristic derivative spectra

Spectroscopic Differentiation of Isomers

Biological Activity and Potential Applications

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The position of substituents on the indazole ring is known to have a profound impact on biological activity.

While direct comparative studies on the biological effects of this compound and 1-Methyl-1H-indazole-3-carboxylic acid are not extensively reported in the public domain, research on related derivatives provides valuable insights. For example, in a series of 2H-indazole-3-carboxamide derivatives developed as prostanoid EP4 receptor antagonists for cancer immunotherapy, the 2H-regioisomers consistently demonstrated significantly higher potency than their 1H-counterparts. This suggests that the spatial arrangement of the substituent at the N2 position may be more favorable for binding to certain biological targets.

Conversely, 1-Methyl-1H-indazole-3-carboxylic acid is a well-known intermediate in the synthesis of Granisetron, a 5-HT₃ receptor antagonist used as an antiemetic. This highlights the utility of the 1-methyl isomer in the development of established therapeutic agents.

The choice between these two isomers will, therefore, depend heavily on the specific biological target and the desired structure-activity relationship (SAR). The 2-methyl isomer, being derived from the less stable tautomer, is less common but may offer unique pharmacological profiles that warrant further investigation in drug discovery programs.

Conclusion

This compound and 1-Methyl-1H-indazole-3-carboxylic acid, while structurally similar, exhibit differences in their physicochemical properties and are likely to have distinct biological activities. The 1-methyl isomer is more readily synthesized as the major product of N-methylation and is a key building block for known pharmaceuticals. The 2-methyl isomer, while often the minor product, represents an important structural variant that has shown superior potency in certain classes of bioactive molecules. Researchers should consider the specific requirements of their project when selecting between these two isomers, with the understanding that the N2-substituted indazole may offer opportunities for novel intellectual property and potentially enhanced biological activity. Careful analytical characterization is paramount to ensure the use of the correct isomer in any experimental setting.

References

Comparative Biological Activity of 2-Methyl-2H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of various 2-Methyl-2H-indazole-3-carboxylic acid derivatives and related indazole compounds. The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of their anticancer, immunomodulatory, antimicrobial, and anti-inflammatory properties, supported by available experimental data.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data for different series of indazole derivatives, focusing on their anticancer, EP4 receptor antagonism, and antiprotozoal activities.

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)Biological EffectReference
2f 4T1 (Breast Cancer)0.23 - 1.15Potent growth inhibitory activity, induces apoptosis[1][2]
A549 (Lung Cancer)""[1][2]
HCT116 (Colon Cancer)""[1][2]
PC3 (Prostate Cancer)""[1][2]

Table 2: EP4 Receptor Antagonism of 2H-Indazole-3-carboxamide Derivatives

CompoundAssayIC50 (nM)Biological EffectReference
1 GloSensor cAMP Assay3106 ± 80.1EP4 antagonist hit[3]
14 GloSensor cAMP Assay1.1 ± 0.1Potent and selective EP4 antagonist[3]
CRE Reporter Assay4.1 ± 0.2Strong antagonistic potency[3]

Table 3: Antiprotozoal Activity of 2-Phenyl-2H-indazole Derivatives

CompoundProtozoan StrainIC50 (µM)Reference Drug (IC50, µM)Reference
8 (4-chlorophenyl at pos 2) E. histolytica< 0.050Metronidazole (variable)[4][5]
G. intestinalis< 0.050Metronidazole (variable)[4][5]
T. vaginalis< 0.050Metronidazole (variable)[4][5]
10 (4-(methoxycarbonyl)phenyl at pos 2) E. histolytica< 0.050Metronidazole (variable)[4][5]
G. intestinalis< 0.050Metronidazole (variable)[4][5]
T. vaginalis< 0.050Metronidazole (variable)[4][5]
18 (2-(methoxycarbonyl)phenyl at pos 2) G. intestinalis< 0.050Metronidazole (variable)[5]
20 (2-(trifluoromethyl)phenyl at pos 2) G. intestinalis< 0.050Metronidazole (variable)[5]
22 (2-carboxyphenyl at pos 2) G. intestinalis< 0.050Metronidazole (variable)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation and is representative of the assays used to evaluate the anticancer activity of indazole derivatives.

  • Cell Culture: Cancer cell lines (e.g., 4T1, A549, HCT116, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds (e.g., indazole derivative 2f) and incubated for a specified period (e.g., 48 or 72 hours).

    • Following incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

    • The medium is then removed, and 150 µL of a solubilization solvent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

EP4 Receptor Antagonist Activity (cAMP Assay)

This protocol describes a common method for determining the antagonistic activity of compounds against the Gs-coupled EP4 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

  • Cell Line: A stable cell line overexpressing the human EP4 receptor (e.g., HEK293-EP4) is used.

  • Assay Principle: The assay measures the ability of a test compound to inhibit the increase in intracellular cAMP induced by an EP4 agonist, such as prostaglandin E2 (PGE2). The GloSensor cAMP assay is a commonly used method.

  • Assay Procedure:

    • HEK293-EP4 cells are seeded in a 96-well plate.

    • The cells are then incubated with the test compounds (e.g., compound 14) at various concentrations for a short period.

    • Subsequently, the cells are stimulated with a fixed concentration of PGE2 to induce cAMP production.

    • The intracellular cAMP levels are then measured using a luminescent or fluorescent-based detection kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 value is calculated as the concentration of the antagonist that causes a 50% inhibition of the maximal cAMP response induced by PGE2.

In Vitro Antiprotozoal Activity Assay

This protocol is a representative method for evaluating the activity of compounds against protozoan parasites like Giardia intestinalis.

  • Parasite Culture: Trophozoites of Giardia intestinalis are cultured in a suitable medium under anaerobic conditions at 37°C.

  • Assay Procedure:

    • The test compounds are dissolved in DMSO and serially diluted in the culture medium in a 96-well plate.

    • A suspension of G. intestinalis trophozoites is added to each well.

    • The plates are incubated anaerobically at 37°C for 48 hours.

    • After incubation, parasite viability is assessed. This can be done by counting the number of viable parasites using a hemocytometer or by using a colorimetric method, such as the MTT assay, which measures metabolic activity.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits the growth of the protozoa by 50% compared to the untreated control, is determined. Metronidazole is often used as a reference drug.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

anticancer_apoptosis_pathway

ep4_antagonism_pathway

experimental_workflow_mtt start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compounds Add Indazole Derivatives (Varying Concentrations) incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 Values read_absorbance->analyze end End analyze->end

References

Spectroscopic Roadmap: Confirming the Structure of 2-Methyl-2H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of N-Methyl Indazole-3-Carboxylic Acid Isomers

For researchers in drug discovery and organic synthesis, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of spectroscopic data to definitively identify 2-Methyl-2H-indazole-3-carboxylic acid and distinguish it from its structural isomer, 1-Methyl-1H-indazole-3-carboxylic acid. By leveraging the distinct electronic environments of the N-1 and N-2 substituted indazole rings, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer a clear path to structural elucidation.

A pivotal study by Martins et al. (2009) highlights the diagnostic differences in the NMR spectra of N-1 and N-2 substituted indazoles, which forms the basis of this guide. These differences arise from the distinct anisotropic and electronic effects of the substituent's position on the indazole core.

Comparative Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and its N-1 isomer.

Table 1: ¹H NMR Data Comparison (Predicted and Reported)

Proton This compound (Predicted) 1-Methyl-1H-indazole-3-carboxylic acid (Predicted) Key Differentiator
N-CH₃ ~4.1 ppm (s)~4.0 ppm (s)Subtle downfield shift in N-2 isomer.
H-4 Lower Frequency (Upfield Shift)Higher Frequency (Downfield Shift)Shielded in the N-2 isomer.
H-5 Lower Frequency (Upfield Shift)Higher Frequency (Downfield Shift)Shielded in the N-2 isomer.
H-6 Lower Frequency (Upfield Shift)Higher Frequency (Downfield Shift)Shielded in the N-2 isomer.
H-7 Higher Frequency (Downfield Shift)Lower Frequency (Upfield Shift)Deshielded in the N-2 isomer.
COOH ~13 ppm (br s)~13 ppm (br s)Broad singlet, not a primary differentiator.

Table 2: ¹³C NMR Data Comparison (Predicted and Reported)

Carbon This compound (Predicted) 1-Methyl-1H-indazole-3-carboxylic acid (Predicted) Key Differentiator
N-CH₃ ~35 ppm~35 ppmMinimal difference.
C-3 More Shielded (~140 ppm)Less Shielded (~145 ppm)Upfield shift in the N-2 isomer.
C-3a ~125 ppm~125 ppmMinimal difference.
C-4 ~121 ppm~121 ppmMinimal difference.
C-5 ~123 ppm~123 ppmMinimal difference.
C-6 ~128 ppm~128 ppmMinimal difference.
C-7 ~110 ppm~110 ppmMinimal difference.
C-7a More Shielded (~138 ppm)Less Shielded (~141 ppm)Upfield shift in the N-2 isomer.
C=O ~165 ppm~165 ppmMinimal difference.

Table 3: IR and Mass Spectrometry Data

Spectroscopic Technique This compound 1-Methyl-1H-indazole-3-carboxylic acid Interpretation
IR (cm⁻¹) ~3300-2500 (br, O-H), ~1700 (s, C=O), ~1600, ~1480 (C=C aromatic)~3300-2500 (br, O-H), ~1700 (s, C=O), ~1600, ~1480 (C=C aromatic)The IR spectra are expected to be very similar, showing characteristic carboxylic acid O-H and C=O stretches, as well as aromatic C=C vibrations. IR is not the primary tool for distinguishing these isomers.
Mass Spec (m/z) 176.0586 [M]⁺176.0586 [M]⁺Both isomers have the same molecular weight. Fragmentation patterns may show subtle differences but are generally not as diagnostic as NMR for this type of isomerism.

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. The spectral width should typically be 0-200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Electrospray ionization (ESI) in positive or negative ion mode is a common technique for this type of molecule. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow Workflow for Structural Confirmation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Structural Confirmation Sample Synthesized Product (Mixture of Isomers or Pure Compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Compare_NMR Compare ¹H & ¹³C NMR Data with known N-1 vs N-2 trends NMR->Compare_NMR Compare_IR_MS Analyze IR for functional groups & MS for molecular weight IR->Compare_IR_MS MS->Compare_IR_MS Structure_Confirmed Structure Confirmed as This compound Compare_NMR->Structure_Confirmed Diagnostic shifts match N-2 isomer profile Structure_Alternative Structure Identified as 1-Methyl-1H-indazole-3-carboxylic acid Compare_NMR->Structure_Alternative Diagnostic shifts match N-1 isomer profile Compare_IR_MS->Compare_NMR Supportive Data

A Researcher's Guide to the Purity Validation of Synthesized 2-Methyl-2H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative analysis of methods to validate the purity of 2-Methyl-2H-indazole-3-carboxylic acid, a key building block in various pharmaceutical compounds. This guide will delve into a direct comparison with its common isomer, 1-Methyl-1H-indazole-3-carboxylic acid, and outline detailed experimental protocols for its purity assessment.

The synthesis of this compound often yields its N-1 isomer, 1-Methyl-1H-indazole-3-carboxylic acid, as a primary impurity. The differentiation and quantification of these two isomers are paramount for quality control and to ensure the desired pharmacological activity and safety profile of the final drug product.

Comparative Analysis of this compound and its N-1 Isomer

The primary challenge in the purity validation of this compound lies in the effective separation and quantification of its regioisomer, 1-Methyl-1H-indazole-3-carboxylic acid. The subtle structural difference between these two compounds can lead to similar physical and chemical properties, making their distinction non-trivial.

ParameterThis compound1-Methyl-1H-indazole-3-carboxylic acidKey Differentiation Points
Structure Methyl group on the N-2 position of the indazole ring.Methyl group on the N-1 position of the indazole ring.The position of the methyl group significantly influences the electronic environment and spatial arrangement of the molecule.
Typical Purity Spec. ≥ 98%≥ 99%Commercial sources often specify the presence of the other isomer as a controlled impurity. For instance, 1-Methyl-1H-indazole-3-carboxylic acid may contain ≤0.5% of this compound.[1]
Common Impurities 1-Methyl-1H-indazole-3-carboxylic acid, unreacted starting materials, residual solvents.This compound, indazole-3-carboxylic acid, residual solvents.The primary impurity is typically the corresponding regioisomer formed during the methylation step of the synthesis.

Experimental Protocols for Purity Validation

A multi-pronged approach utilizing chromatographic and spectroscopic techniques is essential for the robust purity validation of this compound.

Synthesis of this compound

A common route to synthesize this compound involves the methylation of 1H-indazole-3-carboxylic acid or its ester, followed by hydrolysis. The alkylation of 1H-indazole often results in a mixture of N-1 and N-2 substituted products, necessitating careful purification.

A representative synthesis involves the following steps:

  • Esterification of 1H-indazole-3-carboxylic acid: The starting acid is converted to its methyl or ethyl ester to protect the carboxylic acid functionality.

  • N-methylation: The indazole ester is then methylated using a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base. This step typically yields a mixture of the 1-methyl and 2-methyl isomers.

  • Isomer Separation: The isomeric esters are separated using column chromatography.

  • Hydrolysis: The purified this compound ester is then hydrolyzed to the desired carboxylic acid, typically using a base like sodium hydroxide followed by acidification.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

Reverse-phase HPLC is a powerful technique for separating and quantifying this compound and its isomeric impurity.

Experimental Protocol:

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient can be optimized to achieve baseline separation of the two isomers.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at a wavelength where both isomers exhibit significant absorbance (e.g., 254 nm or 280 nm) is recommended.

  • Quantification: The purity of the synthesized compound and the percentage of the isomeric impurity can be determined by calculating the peak area percentages from the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural identification of the N-1 and N-2 isomers. The chemical shifts of the protons and carbons in the indazole ring are sensitive to the position of the methyl group.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonThis compound (Expected)1-Methyl-1H-indazole-3-carboxylic acid (Reference)
N-CH₃~4.2 ppm (s)~4.0 ppm (s)
Aromatic Protons7.1 - 8.0 ppm (m)7.2 - 8.1 ppm (m)

Key Differentiating Feature: The chemical shift of the N-methyl protons is a key diagnostic feature to distinguish between the two isomers. Generally, the N-2 methyl protons resonate slightly downfield compared to the N-1 methyl protons. The pattern and chemical shifts of the aromatic protons also differ between the two isomers, providing further confirmation of the structure.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, which can aid in structural elucidation.

Expected Fragmentation Pattern (Electron Ionization - EI):

For this compound (Molecular Weight: 176.17 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 176. Key fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). The fragmentation of the indazole ring can also produce characteristic ions.

Workflow and Pathway Diagrams

To visualize the process of purity validation and the relationship between the analytical techniques, the following diagrams are provided.

G cluster_synthesis Synthesis start 1H-Indazole-3-carboxylic acid esterification Esterification start->esterification methylation N-Methylation esterification->methylation separation Isomer Separation (Column Chromatography) methylation->separation hydrolysis Hydrolysis separation->hydrolysis 2-Methyl Isomer isomer 1-Methyl-1H-indazole-3-carboxylic acid separation->isomer 1-Methyl Isomer product This compound hydrolysis->product

Caption: Synthetic pathway for this compound.

G cluster_validation Purity Validation Workflow synthesized_product Synthesized This compound hplc HPLC Analysis synthesized_product->hplc nmr NMR Spectroscopy (¹H and ¹³C) synthesized_product->nmr ms Mass Spectrometry synthesized_product->ms purity_assessment Purity > 98%? Isomer < 0.5%? hplc->purity_assessment structure_confirmation Correct Isomer? nmr->structure_confirmation mw_verification Correct MW? ms->mw_verification pass Release for Further Use purity_assessment->pass Yes fail Further Purification/ Resynthesis purity_assessment->fail No structure_confirmation->pass Yes structure_confirmation->fail No mw_verification->pass Yes mw_verification->fail No

Caption: Experimental workflow for purity validation.

By employing this comprehensive suite of analytical techniques, researchers can confidently validate the purity and confirm the identity of synthesized this compound, ensuring the quality and reliability of this important pharmaceutical intermediate for subsequent stages of drug development.

References

A Comparative Study of Indazole Isomers in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 1H- and 2H-indazole isomers, supported by experimental data and detailed methodologies.

Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules. The indazole ring exists as two primary regioisomers: 1H-indazole and 2H-indazole, distinguished by the position of the nitrogen atom in the pyrazole ring. This seemingly subtle structural difference can significantly impact the physicochemical properties and, consequently, the biological activity of indazole-based compounds. While the 1H-tautomer is generally more thermodynamically stable, both isomers serve as important pharmacophores in the development of novel therapeutics.[1][2] This guide offers a comparative overview of the bioactivity of these regioisomers, focusing on their roles in oncology and kinase inhibition.

Data Presentation: A Comparative Look at Anticancer Activity

While a systematic head-to-head comparison of a comprehensive series of 1H- and 2H-indazole regioisomers with identical substitution patterns is not extensively available in the literature, we can collate and compare the anticancer activities of representative compounds from different studies. It is a general observation that 1H-indazoles are frequently explored for their antitumor properties, while 2H-indazoles are investigated for a wider array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]

Table 1: Anticancer Activity of Representative 1H-Indazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 2f A549 (Lung)0.89[3]
4T1 (Breast)0.23[3]
HepG2 (Liver)1.15[3]
MCF-7 (Breast)0.43[3]
HCT116 (Colon)0.56[3]
Compound 6o K562 (Leukemia)5.15[4]
A549 (Lung)>40[4]
PC-3 (Prostate)18.3[4]
Hep-G2 (Hepatoma)5.62[4]
Entrectinib ALK-positive cancer0.012 (enzyme assay)[1]
Compound 93 HL60 (Leukemia)0.0083[1]
HCT116 (Colon)0.0013[1]

Table 2: Anticancer and Antimicrobial Activity of Representative 2H-Indazole Derivatives

Compound IDBiological TargetIC50 (µM)Reference
Compound 18 G. intestinalis1.1[5]
E. histolytica2.3[5]
T. vaginalis2.3[5]
Compound 23 G. intestinalis2.1[5]
E. histolytica2.1[5]
T. vaginalis4.2[5]
Various Derivatives WM3629 (Melanoma)Potent antiproliferative activity[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the indazole compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[3]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Indazole compounds (inhibitors)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • 96- or 384-well plates

  • Plate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the indazole compounds in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a multi-well plate, add the kinase, the indazole compound at various concentrations, and the assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format:

    • Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced is measured, which is proportional to kinase activity.

    • Fluorescence-based (e.g., Z'-LYTE™): The phosphorylation of a FRET-based peptide substrate is measured.

    • Radiometric: The incorporation of ³²P from [γ-³²P]ATP into the substrate is quantified.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[3]

Mandatory Visualization

Signaling Pathways Modulated by Indazole Derivatives

Indazole derivatives have been shown to exert their anticancer effects by targeting various protein kinases involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis. A prominent example is the PI3K/AKT/mTOR pathway.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Growth mTOR->Proliferation Stimulation Indazole 1H-Indazole Derivative Indazole->PI3K Inhibition Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of 1H- & 2H-indazole isomers C Add kinase and indazole isomers to wells A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with substrate and ATP C->D E Incubate at 30°C D->E F Stop reaction and add detection reagent E->F G Measure signal (Luminescence/Fluorescence) F->G H Calculate % inhibition and determine IC50 values G->H Isomer_Comparison_Strategy Start Synthesize paired 1H- & 2H-indazole isomers Assays Perform parallel biological assays (e.g., MTT, Kinase) Start->Assays Data Collect quantitative data (IC50, Ki, etc.) Assays->Data Analysis Comparative analysis of structure-activity relationship Data->Analysis Conclusion Identify key structural features for desired activity Analysis->Conclusion

References

2-Methyl-2H-indazole-3-carboxylic Acid: A Superior Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of heterocyclic systems, the indazole nucleus has emerged as a "privileged scaffold," consistently appearing in a wide array of biologically active compounds.[1][2][3] This guide provides a detailed comparison of the 2-Methyl-2H-indazole-3-carboxylic acid scaffold against other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their projects.

Superiority of the 2H-Indazole Regioisomer: An Evidentiary Deep Dive

A significant advantage of the this compound scaffold lies in its specific substitution pattern. The indazole ring can be alkylated at either the N1 or N2 position, leading to 1H- and 2H-regioisomers, respectively. Extensive research has demonstrated that the 2H-indazole scaffold often confers superior biological activity compared to its 1H counterpart.

A compelling example is found in the development of novel prostanoid EP4 receptor antagonists for colorectal cancer immunotherapy.[4] A screening of an in-house small-molecule library identified a 2H-indazole-3-carboxamide derivative as a promising hit. Subsequent structure-activity relationship (SAR) studies unequivocally demonstrated the preference for the 2H-regioisomer for maintaining potent antagonist activity.

Table 1: Comparative Activity of 2H- vs. 1H-Indazole-3-Carboxamide Derivatives as EP4 Antagonists
Compound (2H-isomer)R¹ GroupEP4 IC₅₀ (nM)Compound (1H-isomer)R¹ GroupEP4 IC₅₀ (µM)
7 H68.0 ± 0.817 H> 10
8 4-CF₃1.8 ± 0.118 4-CF₃> 10
9 4-OCF₃3.1 ± 0.219 4-OCF₃> 10
10 4-Cl4.6 ± 0.320 4-Cl> 10
11 4-F5.2 ± 0.421 4-F> 10
12 3-CF₃6.5 ± 0.522 3-CF₃> 10
13 3-Cl8.9 ± 0.723 3-Cl> 10
14 3-F11.2 ± 0.924 3-F> 10
15 2-CF₃15.8 ± 1.225 2-CF₃> 10
16 2-Cl22.4 ± 1.826 2-Cl> 10

Data summarized from a study on EP4 receptor antagonists.[4]

As illustrated in Table 1, the 2H-indazole analogues consistently exhibited low nanomolar antagonistic activity, while their corresponding 1H-isomers were essentially inactive, with IC₅₀ values exceeding 10 µM.[4] This dramatic difference in potency underscores a key advantage of the this compound scaffold.

The Indazole Scaffold: A Privileged Bioisostere

Beyond the advantages of the 2H-substitution pattern, the indazole ring system as a whole offers significant benefits as a bioisosteric replacement for other common scaffolds in medicinal chemistry, such as indoles and phenols.[5]

  • Improved Metabolic Stability: Compared to indoles, which are susceptible to oxidative metabolism, the indazole nucleus can offer enhanced metabolic stability, leading to improved pharmacokinetic profiles.

  • Enhanced Target Interactions: The presence of a second nitrogen atom in the indazole ring, compared to indole, provides an additional hydrogen bond acceptor, which can lead to improved affinity for the target protein.[5]

  • Favorable Physicochemical Properties: As a bioisostere for phenol, indazole tends to be more lipophilic and less susceptible to phase I and II metabolism.[5]

Diverse Biological Applications of the 2H-Indazole Scaffold

The versatility of the 2H-indazole scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. This highlights its potential for application across various therapeutic areas.

  • Antimicrobial and Anti-inflammatory Agents: 2-phenyl-2H-indazole derivatives have shown potent antiprotozoal activity, in many cases exceeding the efficacy of the reference drug metronidazole.[6][7]

  • Anti-cancer Agents: Numerous indazole-containing compounds are in clinical trials for various cancers, and derivatives have been shown to possess potent antiproliferative activities.[3][8]

  • Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors, likely due to its ability to form key interactions with hinge residues in the ATP-binding pocket.[1]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 2H-indazole-3-carboxamide derivatives are crucial for researchers looking to utilize this scaffold.

General Procedure for the Synthesis of 2-Methyl-2H-indazole-3-carboxamides

The synthesis of 2H-indazole-3-carboxamide derivatives typically involves a multi-step process:

  • N-Alkylation of Methyl 1H-indazole-3-carboxylate: Commercially available methyl 1H-indazole-3-carboxylate is reacted with an appropriate alkyl bromide (e.g., methyl bromide) to yield a mixture of 1H- and 2H-regioisomers. These isomers can be separated by silica gel chromatography.[4]

  • Hydrolysis to Carboxylic Acid: The separated methyl 2-alkyl-2H-indazole-3-carboxylate is then hydrolyzed, typically using a base such as sodium hydroxide, to afford the corresponding 2-alkyl-2H-indazole-3-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is coupled with a desired amine using standard peptide coupling reagents such as HOBT and EDC.HCl in the presence of a base like triethylamine (TEA) in a solvent like DMF.[9]

GloSensor™ cAMP Assay for EP4 Receptor Antagonism

This assay is used to determine the potency of compounds in inhibiting the EP4 receptor.

  • Cell Culture: HEK293 cells stably expressing the human EP4 receptor and the pGloSensor™-22F cAMP plasmid are cultured under standard conditions.

  • Assay Procedure:

    • Cells are seeded into 384-well plates.

    • The following day, the medium is replaced with a CO₂-independent medium containing the GloSensor™ cAMP reagent.

    • Cells are incubated with the test compounds at various concentrations for 15 minutes at room temperature.

    • PGE₂ (the natural ligand for EP4) is added to a final concentration of 10 nM.

    • After a 15-minute incubation at room temperature, luminescence is measured using a plate reader.

  • Data Analysis: The IC₅₀ values are calculated from the dose-response curves using appropriate software.[4]

Visualizing the Advantages and Workflow

Signaling Pathway Inhibition

G EP4 Receptor Signaling Pathway Inhibition PGE2 PGE₂ EP4 EP4 Receptor PGE2->EP4 AC Adenylate Cyclase EP4->AC Gsα cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription (e.g., immunosuppression) CREB->Gene Inhibitor 2H-Indazole-3-carboxamide (e.g., Compound 14) Inhibitor->EP4

Caption: Inhibition of the PGE₂/EP4 signaling pathway by 2H-indazole-3-carboxamide derivatives.

Experimental Workflow for Synthesis and Evaluation

G Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Methyl 1H-indazole-3-carboxylate Alkylation N-Alkylation Start->Alkylation Separation Isomer Separation (Chromatography) Alkylation->Separation Hydrolysis Hydrolysis Separation->Hydrolysis 2H-isomer Coupling Amide Coupling Hydrolysis->Coupling Product 2H-Indazole-3-carboxamide Derivatives Coupling->Product Assay GloSensor™ cAMP Assay Product->Assay SAR SAR Analysis Assay->SAR Data IC₅₀ Determination SAR->Data

Caption: Synthetic and evaluative workflow for 2H-indazole-3-carboxamide derivatives.

Logical Relationship of Scaffold Advantages

G Advantages of the this compound Scaffold cluster_bioisostere cluster_activity Scaffold 2-Methyl-2H-indazole- 3-carboxylic Acid Advantage1 Superior Potency vs. 1H-isomer Scaffold->Advantage1 Advantage2 Privileged Bioisostere Scaffold->Advantage2 Advantage3 Versatile Biological Activity Scaffold->Advantage3 Bio1 Improved Metabolic Stability Advantage2->Bio1 Bio2 Enhanced Target Interactions Advantage2->Bio2 Act1 Anti-cancer Advantage3->Act1 Act2 Anti-inflammatory Advantage3->Act2 Act3 Antimicrobial Advantage3->Act3 Act4 Kinase Inhibition Advantage3->Act4

Caption: Key advantages of the this compound scaffold.

References

The Strategic Advantage of 2-Methyl-2H-indazole-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Medicinal Chemistry

Shanghai, China – December 24, 2025 – In the landscape of contemporary drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the privileged heterocyclic structures, 2-Methyl-2H-indazole-3-carboxylic acid has emerged as a cornerstone for the development of novel therapeutics, particularly in the realm of oncology. This guide provides a detailed comparative analysis of the applications of this versatile scaffold, with a focus on its role in the generation of potent prostanoid EP4 receptor antagonists for cancer immunotherapy. We present a comprehensive overview of its synthesis, biological activity, and a comparison with alternative chemical moieties, supported by experimental data and detailed protocols.

The 2-Indazole Scaffold: A Superior Framework for EP4 Antagonism

The indazole nucleus, a bicyclic aromatic heterocycle, is a well-established pharmacophore in medicinal chemistry.[1] The 2-substituted-2H-indazole-3-carboxylic acid motif, in particular, has demonstrated significant potential in the design of selective and potent inhibitors of the prostaglandin E2 receptor 4 (EP4).[2] The EP4 receptor, a G-protein coupled receptor, is a key mediator of inflammation and immunosuppression in the tumor microenvironment, making it a prime target for cancer immunotherapy.[2]

A pivotal study in the Journal of Medicinal Chemistry highlights the successful application of the this compound scaffold in the development of a series of potent 2H-indazole-3-carboxamide derivatives as EP4 receptor antagonists.[2] The optimized compounds from this series exhibited single-nanomolar inhibitory concentrations (IC50) and demonstrated significant anti-tumor efficacy in a syngeneic colon cancer model.[2]

Comparative Analysis of Synthetic Routes

The synthetic accessibility of a chemical scaffold is a crucial factor in its utility for drug discovery. Several methods for the synthesis of the indazole core have been reported, each with its own advantages and limitations. A comparative overview of common synthetic strategies is presented below.

Synthetic Route Typical Starting Materials Key Reagents and Conditions Advantages Disadvantages
N-Alkylation of Indazole-3-carboxylate Methyl 1H-indazole-3-carboxylate, Alkyl halideBase (e.g., KOH), DMFGood yields, readily available starting materials.Formation of N1 and N2 isomers requiring separation.
Cadogan Reaction o-Nitro-N-aryl-methaniminesP(OEt)3One-pot synthesis of 2-aryl-2H-indazoles.Limited to aryl substituents at the 2-position.
Copper-Catalyzed Three-Component Reaction 2-Bromobenzaldehydes, Primary amines, Sodium azideCuI, TMEDA, DMSOHigh functional group tolerance.Requires a metal catalyst.

This table provides a qualitative comparison of different synthetic strategies for the indazole core.

The synthesis of this compound derivatives, as reported in the key study, typically commences with the N-alkylation of methyl 1H-indazole-3-carboxylate. This reaction yields a mixture of the desired N2-alkylated product and the N1-alkylated isomer, which can be separated by silica gel chromatography. Subsequent hydrolysis of the methyl ester affords the target carboxylic acid, which is then coupled with various amines to generate a library of carboxamide derivatives.

Biological Performance: 2H-Indazole-3-Carboxamides as Potent EP4 Antagonists

The biological efficacy of the this compound scaffold is best illustrated by the potent EP4 antagonistic activity of its carboxamide derivatives. The following table summarizes the structure-activity relationship (SAR) data for a selection of these compounds, as determined by the GloSensor™ cAMP assay.

Compound ID R Group IC50 (nM) for human EP4
8 4-(trifluoromethyl)benzyl1.1 ± 0.1
14 4-cyanobenzyl0.8 ± 0.1
29 4-methoxybenzyl2.6 ± 0.3
30 4-chlorobenzyl1.5 ± 0.2

Data extracted from "Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy".[2]

The data clearly indicates that derivatives of this compound can achieve sub-nanomolar to low nanomolar potency against the EP4 receptor. The structure-activity relationship suggests that substitution at the 4-position of the benzyl group significantly influences the inhibitory activity.

Comparison with Alternative Scaffolds

Scaffold Key Features Reported Applications as EP4 Antagonists
2H-Indazole Rigid, bicyclic structure; two nitrogen atoms provide opportunities for hydrogen bonding.Potent and selective antagonists with demonstrated in vivo efficacy.[2]
Indole Bioisostere of indazole; well-established pharmacophore.Used in the design of various kinase inhibitors and other therapeutic agents. A novel series of indole-2-carboxamide derivatives were identified as selective EP4 antagonists.[3]
Pyrazole Five-membered aromatic ring with two adjacent nitrogen atoms.Core scaffold in numerous approved drugs, including celecoxib (a COX-2 inhibitor that reduces prostaglandin production). The pyrazole and indazole alkaloids are related groups of naturally occurring substances with interesting biological properties.[4]

The choice of scaffold often depends on the specific target and the desired physicochemical properties of the final compound. The 2H-indazole core offers a unique combination of structural rigidity and synthetic tractability that has been successfully leveraged for the development of potent EP4 antagonists.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.

Synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate (General Procedure)

A mixture of methyl 1H-indazole-3-carboxylate, an appropriate methylating agent (e.g., methyl iodide or dimethyl sulfate), and a base (e.g., potassium carbonate or sodium hydride) in a suitable solvent (e.g., DMF or acetone) is stirred at room temperature or elevated temperature until the reaction is complete (monitored by TLC). The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue containing a mixture of N1 and N2 isomers is purified by column chromatography on silica gel to afford the desired methyl 2-methyl-2H-indazole-3-carboxylate.

Hydrolysis of Methyl 2-methyl-2H-indazole-3-carboxylate

To a solution of methyl 2-methyl-2H-indazole-3-carboxylate in a mixture of THF and methanol is added an aqueous solution of lithium hydroxide. The reaction mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC). The organic solvents are removed under reduced pressure, and the aqueous residue is acidified with a dilute acid (e.g., 1N HCl). The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.

GloSensor™ cAMP Assay for EP4 Receptor Antagonism

HEK293 cells stably expressing the human EP4 receptor are seeded in 96-well plates. The cells are then transfected with a GloSensor™ cAMP plasmid. After incubation, the cells are treated with the test compounds at various concentrations for a specified period, followed by stimulation with a known EP4 agonist (e.g., PGE2). The luminescence, which is proportional to the intracellular cAMP level, is measured using a luminometer. The IC50 values are calculated from the dose-response curves.

In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

Female BALB/c mice are subcutaneously inoculated with CT26 colon carcinoma cells. When the tumors reach a palpable size, the mice are randomized into vehicle and treatment groups. The test compound, formulated in a suitable vehicle, is administered orally or intraperitoneally at a specified dose and schedule. Tumor volume is measured regularly with calipers. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated to assess the antitumor efficacy.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the EP4 signaling pathway and a general experimental workflow.

EP4_Signaling_Pathway PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., Immunosuppressive factors) CREB->Gene Promotes Antagonist 2H-Indazole-3-carboxamide (Antagonist) Antagonist->EP4 Blocks

Caption: The Prostaglandin E2 (PGE2)/EP4 signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Methyl 1H-indazole-3-carboxylate Alkylation N-Alkylation Start->Alkylation Separation Isomer Separation Alkylation->Separation Hydrolysis Ester Hydrolysis Separation->Hydrolysis Acid This compound Hydrolysis->Acid Coupling Amide Coupling Acid->Coupling Derivatives 2H-Indazole-3-carboxamide Derivatives Coupling->Derivatives InVitro In Vitro Assay (GloSensor™ cAMP) Derivatives->InVitro InVivo In Vivo Model (CT26 Syngeneic) InVitro->InVivo Data IC50 & TGI Data InVivo->Data

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound stands out as a highly valuable and versatile scaffold in modern medicinal chemistry. Its synthetic tractability, coupled with the potent and selective biological activity of its derivatives, makes it an attractive starting point for the development of novel therapeutics, particularly in the competitive field of cancer immunotherapy. This guide provides a comprehensive overview to aid researchers in making informed decisions regarding the selection and application of this privileged chemical framework.

References

Performance Benchmark of 2-Methyl-2H-indazole-3-carboxylic Acid-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance benchmark of 2-Methyl-2H-indazole-3-carboxylic acid-based inhibitors, primarily focusing on their activity as prostanoid EP4 receptor antagonists and cyclooxygenase-2 (COX-2) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against other relevant inhibitors supported by experimental data and detailed protocols.

Introduction to this compound-Based Inhibitors

Indazole derivatives, particularly those based on the this compound scaffold, have emerged as a promising class of therapeutic agents with diverse biological activities. These compounds have been investigated for their potential in treating a range of diseases, including cancer, inflammatory disorders, and microbial infections.[1] Their mechanism of action often involves the inhibition of key signaling pathways implicated in disease progression. This guide will focus on two prominent targets of these inhibitors: the prostanoid EP4 receptor and the cyclooxygenase-2 (COX-2) enzyme.

Performance Against Prostanoid EP4 Receptor

The prostanoid E receptor 4 (EP4) is a G-protein coupled receptor that is activated by prostaglandin E2 (PGE2). The PGE2/EP4 signaling pathway is implicated in various pathological processes, including inflammation and carcinogenesis, particularly in colorectal cancer.[2][3] Consequently, EP4 receptor antagonists are being actively investigated as potential cancer immunotherapies.[4]

A recent study identified a series of 2H-indazole-3-carboxamide derivatives as potent EP4 receptor antagonists.[3] The performance of these compounds was benchmarked against other EP4 antagonists, demonstrating their potential as therapeutic candidates.

Table 1: Comparative Inhibitory Activity (IC50) of 2H-Indazole-3-carboxamide Derivatives and Other Inhibitors against the Prostanoid EP4 Receptor
Compound ID2H-Indazole-3-carboxamide DerivativeOther EP4 AntagonistIC50 (nM)Reference
Compound 14 4-(((2-((4-fluorophenyl)methyl)-2H-indazole-3-carbonyl)amino)methyl)benzoic acid1.1[3]
Compound 8 4-(((2-(benzyl)-2H-indazole-3-carbonyl)amino)methyl)benzoic acid68.0[3]
Grapiprant (CJ-023,423) N,N-dimethyl-2-(4-((4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-1-yl)methyl)phenyl)acetamide12[5]
E7046 4-(1-(2-(4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxamido)cyclopropyl)benzoic acid13.5[6]
ACT-1002-4391 N/A22.2 (human EP4)[7]
Celecoxib 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide>10,000[3]

Note: IC50 values represent the concentration of the inhibitor required to block 50% of the receptor's activity. Lower values indicate higher potency.

Performance Against Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory response by catalyzing the production of prostaglandins.[8] Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are effective in treating pain and inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9] Several indazole derivatives have demonstrated potent and selective COX-2 inhibitory activity.[10]

Table 2: Comparative Inhibitory Activity (IC50) and Selectivity of Indazole-Based COX-2 Inhibitors and Celecoxib
CompoundTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Indazole Derivative 16 COX-20.409>73
Celecoxib COX-20.04~30[8]
Rofecoxib COX-20.018~300[8]

Note: The selectivity index indicates the preference of the inhibitor for COX-2 over COX-1. A higher selectivity index is generally desirable to minimize COX-1 related side effects.

In Vitro Antiproliferative Activity

The anticancer potential of this compound-based inhibitors has been evaluated through in vitro antiproliferative assays against various cancer cell lines.

Table 3: Antiproliferative Activity (IC50) of an Indazole Derivative (Compound 2f) against Various Cancer Cell Lines
Cancer Cell LineIC50 (µM)
4T1 (Breast Cancer)0.23
A549 (Lung Cancer)1.15
HCT116 (Colon Cancer)0.87
PC3 (Prostate Cancer)0.56

Reference:[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Prostanoid EP4 Receptor Inhibition Assays

This assay measures changes in intracellular cyclic AMP (cAMP) levels, a downstream signaling molecule of the EP4 receptor.

Protocol:

  • Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with a pGloSensor™-22F cAMP Plasmid.[12]

  • Cell Plating: Transfected cells are seeded into 96-well plates and incubated overnight.[13]

  • Reagent Equilibration: The culture medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP Reagent and incubated for 2 hours at room temperature.[13]

  • Compound Addition: Test compounds (this compound derivatives or other inhibitors) are added to the wells at various concentrations.

  • Luminescence Measurement: Luminescence is measured immediately after compound addition using a plate reader. The change in luminescence is proportional to the change in cAMP concentration.[14]

This assay measures the activation of the cAMP response element (CRE), a transcriptional element activated by the EP4 signaling pathway.

Protocol:

  • Cell Culture and Transfection: HEK293 cells are co-transfected with an EP4 receptor expression vector and a CRE-luciferase reporter vector.[15]

  • Cell Plating and Serum Starvation: Transfected cells are plated in 96-well plates and serum-starved for 24 hours.

  • Compound Treatment: Cells are pre-treated with the test inhibitors for 30 minutes, followed by stimulation with PGE2 (the natural ligand for EP4) for 6 hours.

  • Luciferase Assay: The luciferase activity is measured using a luciferase assay system. A decrease in luciferase activity in the presence of the inhibitor indicates antagonism of the EP4 receptor.[16]

This assay measures the recruitment of β-arrestin to the activated EP4 receptor, a key event in GPCR desensitization and signaling.

Protocol:

  • Cell Line: A specialized cell line expressing the EP4 receptor fused to a transcription factor and a β-arrestin-protease fusion protein is used.[17]

  • Compound Addition: Test compounds are added to the cells, followed by the addition of PGE2 to stimulate the receptor.

  • Incubation: The cells are incubated for 5 hours to allow for β-arrestin recruitment, protease cleavage, and subsequent reporter gene expression.[17]

  • Signal Detection: A substrate for the reporter enzyme (e.g., β-lactamase) is added, and the resulting signal is measured. Inhibition of the signal indicates that the test compound blocks EP4 receptor activation and subsequent β-arrestin recruitment.[17]

Cyclooxygenase-2 (COX-2) Inhibition Assay

This fluorometric assay measures the peroxidase activity of COX-2.

Protocol:

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme.[18]

  • Inhibitor Incubation: In a 96-well plate, incubate the COX-2 enzyme with the test inhibitor (e.g., indazole derivatives, celecoxib) for 10 minutes at 37°C.[19]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate for COX).[19]

  • Fluorescence Measurement: Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm. The rate of increase in fluorescence is proportional to the COX-2 activity.[20]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each inhibitor.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay assesses cell viability based on the metabolic activity of the cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 4T1, A549) into a 96-well plate and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of the this compound-based inhibitor for 72 hours.[10]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[21]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

PGE2_EP4_Signaling_Pathway PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Inflammation, Proliferation) CREB->Gene Promotes Inhibitor 2-Methyl-2H-indazole- 3-carboxylic acid -based Inhibitor Inhibitor->EP4 Blocks

Caption: PGE2/EP4 Signaling Pathway and Inhibition.

COX2_Signaling_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate for PGH2 Prostaglandin H2 COX2->PGH2 Catalyzes conversion to PGE2 Prostaglandin E2 PGH2->PGE2 Isomerized to Inflammation Inflammation & Pain PGE2->Inflammation Mediates Inhibitor Indazole-based COX-2 Inhibitor Inhibitor->COX2 Inhibits

Caption: COX-2 Signaling Pathway and Inhibition.

Experimental_Workflow_EP4_Inhibition Start Start: EP4 Inhibition Assay CellCulture Cell Culture & Transfection (e.g., HEK293 with EP4) Start->CellCulture Plating Seed Cells into 96-well Plate CellCulture->Plating Treatment Add Test Inhibitors & Stimulate with PGE2 Plating->Treatment Assay Perform Specific Assay (cAMP, CRE, or β-Arrestin) Treatment->Assay Measurement Measure Signal (Luminescence/Fluorescence) Assay->Measurement Analysis Data Analysis: Calculate IC50 Measurement->Analysis End End Analysis->End

Caption: Experimental Workflow for EP4 Inhibition Assays.

Experimental_Workflow_Antiproliferative_Assay Start Start: Antiproliferative Assay CellSeeding Seed Cancer Cells in 96-well Plate Start->CellSeeding Incubation1 Incubate Overnight for Cell Adherence CellSeeding->Incubation1 Treatment Treat with Inhibitors (72 hours) Incubation1->Treatment MTT Add MTT Reagent (4 hours incubation) Treatment->MTT Solubilize Add Solubilization Solution MTT->Solubilize Measurement Measure Absorbance at 570 nm Solubilize->Measurement Analysis Data Analysis: Calculate IC50 Measurement->Analysis End End Analysis->End

Caption: Experimental Workflow for MTT Antiproliferative Assay.

References

Assessing the Novelty of New 2-Methyl-2H-indazole-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a comparative analysis of novel 2-Methyl-2H-indazole-3-carboxylic acid derivatives against existing alternatives in the fields of oncology, anti-inflammatory, and antiprotozoal research. The data presented is compiled from recent studies to aid in the assessment of novelty and potential for further development.

Performance Comparison: Quantitative Bioactivity Data

The following tables summarize the in vitro efficacy of various indazole derivatives and their alternatives against different biological targets.

Table 1: Anticancer Activity of Indazole Derivatives and Standard Chemotherapeutics

CompoundCancer Cell LineTarget/PathwayIC50 (µM)Reference
Indazole Derivative 2f 4T1 (Breast Cancer)Proliferation0.23[1]
HepG2 (Liver Cancer)Proliferation0.80[1]
MCF-7 (Breast Cancer)Proliferation0.34[1]
Compound 14 (2H-indazole-3-carboxamide derivative) HEK293-EP4 cellsEP4 Antagonism0.0011[2]
Entrectinib (Indazole Derivative) -ALK0.012[3]
Compound 89 (1H-indazol-3-amine derivative) K562 (Leukemia)Bcr-AblWT6.50[3]
-Bcr-AblT315I0.45[3]
Compound 109 (1H-indazole derivative) -EGFR T790M0.0053[3]
-EGFR0.0083[3]
Doxorubicin SMMC7721 (Hepatocarcinoma)DNA Intercalation-[4]
HepG2 (Hepatocarcinoma)DNA Intercalation-[4]
Staurosporine MCF-7 (Breast Cancer)Protein Kinase Inhibition>8.029[5]

Table 2: Anti-inflammatory Activity of Indazole Derivatives and Standard Drugs

CompoundTarget/AssayIC50 (µM)Reference
5-Aminoindazole Cyclooxygenase-2 (COX-2)12.32[6]
6-Nitroindazole Cyclooxygenase-2 (COX-2)19.22[6]
Indazole Cyclooxygenase-2 (COX-2)23.42[6]
Compound 18 (2,3-diphenyl-2H-indazole derivative) Cyclooxygenase-2 (COX-2)-[7]
Compound 21 (2,3-diphenyl-2H-indazole derivative) Cyclooxygenase-2 (COX-2)-[7]
Compound 23 (2,3-diphenyl-2H-indazole derivative) Cyclooxygenase-2 (COX-2)-[7]
Compound 26 (2,3-diphenyl-2H-indazole derivative) Cyclooxygenase-2 (COX-2)-[7]
Celecoxib Cyclooxygenase-2 (COX-2)5.10[6]
Diclofenac Carrageenan-induced paw edema-[6]

Table 3: Antiprotozoal Activity of Indazole Derivatives and Standard Drugs

CompoundProtozoanIC50 (µM)Reference
Compound 8 (2-(4-Chlorophenyl)-2H-indazole) G. intestinalis< 1[7]
E. histolytica< 1[7]
T. vaginalis< 1[7]
Compound 10 (Methyl 4-(2H-indazol-2-yl)benzoate) G. intestinalis< 1[7]
E. histolytica< 1[7]
T. vaginalis< 1[7]
Compound 18 (2-(2-Chlorophenyl)-3-phenyl-2H-indazole) G. intestinalis12.8 times more active than Metronidazole[7]
Metronidazole G. intestinalisStandard Therapy[8][9]
Tinidazole G. intestinalisStandard Therapy[8][9]
Nitazoxanide G. intestinalisStandard Therapy[8][9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Antiproliferative Activity (MTT Assay)

This assay is used to assess the cytotoxic effect of compounds on cancer cells.

  • Cell Seeding: Cancer cell lines (e.g., 4T1, MCF-7, A549, Caco-2) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.4 µM to 100 µM) in triplicate and incubated for a further 24-72 hours.[1][10]

  • MTT Addition: After the incubation period, 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.[10]

  • Incubation and Solubilization: The plates are incubated for an additional 2-4 hours at 37°C. Subsequently, the medium is removed, and the formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis in cells treated with the test compounds.

  • Cell Treatment: Cancer cells (e.g., 4T1) are treated with different concentrations of the indazole derivative for a specified time (e.g., 24 hours).[1]

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.[1]

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in the treated samples is compared to that in the untreated control.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Compound Pre-incubation: Human recombinant COX-2 enzyme is pre-incubated with the test compounds at various concentrations for a short period (e.g., 10 minutes) at 37°C in the presence of a COX cofactor.[11]

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid, the substrate for COX-2.[12]

  • Detection: The production of prostaglandins (e.g., PGE2) is measured. This can be done using various methods, including ELISA or fluorometric probes.[12][13]

  • Data Analysis: The inhibitory activity of the test compound is determined by comparing the enzyme activity in the presence of the compound to the activity of a control without the inhibitor. The IC50 value is calculated.[11]

Prostanoid EP4 Receptor Antagonist Assay (cAMP Assay)

This cell-based assay is used to determine the antagonistic activity of compounds on the EP4 receptor.

  • Cell Culture: HEK293 cells stably expressing the human EP4 receptor are used.[2]

  • Compound Treatment: The cells are pre-incubated with the test compound (potential antagonist).

  • Agonist Stimulation: The cells are then stimulated with a known EP4 receptor agonist, such as prostaglandin E2 (PGE2), to induce cAMP production.[14]

  • cAMP Measurement: The intracellular cAMP levels are measured using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a GloSensor cAMP assay.[2][14]

  • Data Analysis: The ability of the test compound to inhibit the PGE2-induced cAMP production is quantified, and the IC50 value is determined.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these novel derivatives.

ROS-Mitochondrial Apoptosis Pathway Indazole_Derivative Indazole Derivative (e.g., 2f) ROS Increased ROS Production Indazole_Derivative->ROS Bax Bax (pro-apoptotic) Indazole_Derivative->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) Indazole_Derivative->Bcl2 Downregulates Mitochondria Mitochondria ROS->Mitochondria MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-Mitochondrial Apoptosis Pathway induced by an indazole derivative.

Prostanoid EP4 Receptor Signaling in Colorectal Cancer PGE2 Prostaglandin E2 (PGE2) EP4_Receptor EP4 Receptor PGE2->EP4_Receptor Gs Gs protein EP4_Receptor->Gs Indazole_Antagonist 2H-indazole-3-carboxamide (e.g., Compound 14) Indazole_Antagonist->EP4_Receptor AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (Immunosuppression, Tumor Progression) CREB->Gene_Expression CD8_T_Cell CD8+ T Cell Gene_Expression->CD8_T_Cell Inhibits function Immune_Response Anti-tumor Immune Response CD8_T_Cell->Immune_Response

Caption: Prostanoid EP4 Receptor signaling pathway and its inhibition.

COX-2 Inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Indazole_Inhibitor Indazole Derivative (COX-2 Inhibitor) Indazole_Inhibitor->COX2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 pathway by an indazole derivative.

Experimental Workflow for Novel Compound Screening cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Compound_Library Indazole Derivative Library Primary_Assay Primary Screening (e.g., Antiproliferative Assay) Compound_Library->Primary_Assay Hit_Compounds Hit Compounds Primary_Assay->Hit_Compounds Secondary_Assay Secondary Screening (e.g., Apoptosis, Enzyme Inhibition) Hit_Compounds->Secondary_Assay Lead_Compounds Lead Compounds Secondary_Assay->Lead_Compounds Animal_Models Animal Models (e.g., Xenograft) Lead_Compounds->Animal_Models Efficacy_Toxicity Efficacy and Toxicity Studies Animal_Models->Efficacy_Toxicity Candidate_Drug Candidate Drug Efficacy_Toxicity->Candidate_Drug

Caption: A typical workflow for the screening and development of novel compounds.

References

Navigating the Landscape of CRAC Channel Inhibitors: A Comparative Guide to Alternatives for 2-Methyl-2H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of Calcium Release-Activated Calcium (CRAC) channel modulators, 2-Methyl-2H-indazole-3-carboxylic acid and its derivatives represent a promising chemical scaffold. This guide provides a comprehensive comparison of alternatives to this compound, focusing on their application as CRAC channel inhibitors. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.

The primary application for this class of compounds discussed in recent literature is the inhibition of CRAC channels, which are critical for calcium signaling in various cell types, particularly immune cells.[1][2][3] Dysregulation of CRAC channel activity is implicated in a range of pathologies, including autoimmune diseases and inflammatory conditions, making them a key therapeutic target.[4]

Comparative Efficacy of Indazole-3-Carboxamide Derivatives as CRAC Channel Inhibitors

Structure-activity relationship (SAR) studies on indazole-3-carboxamides have revealed that specific structural modifications significantly impact their potency as CRAC channel blockers. A key finding is the critical role of the amide linker's regiochemistry. Indazole-3-carboxamides with a 'reversed' amide linker (-CO-NH-Ar) have demonstrated significantly higher potency compared to their isomers.[1][2]

Below is a summary of the in vitro activity of various indazole-3-carboxamide derivatives, highlighting the impact of different substituents on their ability to inhibit calcium influx in RBL-2H3 cells, a commonly used model for studying CRAC channel function.[2]

Compound IDStructureR Group (Ar)IC50 (µM) for Ca2+ Influx Inhibition
12d 1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-pyridyl)-1H-indazole-3-carboxamide3-Fluoro-4-pyridyl0.67
12a 1-(2,4-dichlorobenzyl)-N-(2,6-difluorophenyl)-1H-indazole-3-carboxamide2,6-Difluorophenyl1.51
12b 1-(2,4-dichlorobenzyl)-N-(2-chloro-6-fluorophenyl)-1H-indazole-3-carboxamide2-Chloro-6-fluorophenyl3.23
9c (reverse amide) N-(1-(2,4-dichlorobenzyl)-1H-indazol-3-yl)-3-fluoro-4-pyridylamide3-Fluoro-4-pyridylInactive at 100 µM
12c 1-(2,4-dichlorobenzyl)-N-(2-fluorophenyl)-1H-indazole-3-carboxamide2-Fluorophenyl>30

Data sourced from Bai et al., 2017.[2]

These data clearly indicate that derivatives with specific substitutions on the aryl ring of the carboxamide, such as in compounds 12d and 12a , are potent CRAC channel inhibitors with sub-micromolar to low micromolar IC50 values.[2] In contrast, the reverse amide isomer 9c is inactive, underscoring the importance of the linker orientation.[1][2] While specific data for this compound as a CRAC channel inhibitor is not detailed in these studies, the extensive SAR work on the 1-substituted indazole-3-carboxamide scaffold provides a strong foundation for predicting the activity of related analogs and for designing more potent alternatives.

A Promising Alternative: Indole-3-Carboxamides

A scaffold hopping strategy has led to the development of indole-3-carboxamides as a novel series of CRAC channel blockers with improved potency and drug-like properties.[4] This approach provides a distinct alternative to the indazole-based compounds.

Experimental Protocols

The evaluation of CRAC channel inhibitors relies on precise and reproducible experimental methodologies. The two primary techniques are fluorescence-based calcium imaging to measure store-operated calcium entry (SOCE) and whole-cell patch-clamp electrophysiology to directly measure the CRAC current (ICRAC).[5]

Fluorescence-Based Calcium Influx Assay

This high-throughput method is used for primary screening of CRAC channel modulators.[6]

Cell Preparation and Dye Loading:

  • Seed RBL-2H3 cells in a 384-well plate and incubate for 24 hours.[2]

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a calcium-free buffer for 60 minutes at 37°C.[6]

Compound Addition and CRAC Channel Activation:

  • Add the test compounds at various concentrations to the assay plate and incubate for 10-20 minutes.[6]

  • Activate CRAC channels by introducing a SERCA pump inhibitor like thapsigargin to deplete intracellular calcium stores.[2][6]

  • Initiate calcium influx by adding a calcium-containing solution.[6]

Signal Detection and Data Analysis:

  • Measure the fluorescence intensity kinetically using a fluorescence plate reader.[6]

  • Calculate the change in fluorescence (ΔF) to determine the extent of calcium influx.[6]

  • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.[6]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion current through CRAC channels and is used for confirming hits from primary screens and determining their potency.[5]

Cell Preparation and Recording:

  • Culture cells (e.g., HEK293 cells overexpressing STIM1 and Orai1) on glass coverslips.[5]

  • Use borosilicate glass capillaries to pull micropipettes with a resistance of 2-5 MΩ.[5]

  • Establish a giga-seal between the micropipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.[5]

ICRAC Elicitation and Inhibitor Application:

  • Induce store depletion and activate ICRAC by including a calcium chelator like EGTA in the internal pipette solution.[5]

  • Apply voltage ramps or steps to elicit and measure the ICRAC.[5]

  • Once a stable current is established, apply the test inhibitor at various concentrations to the external solution.[5]

Data Analysis:

  • Record the inhibition of ICRAC at each concentration.[5]

  • Calculate the percentage of inhibition relative to the stable baseline current to determine the IC50 value.[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.

CRAC_Channel_Signaling_Pathway CRAC Channel Signaling Pathway and Point of Inhibition cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus STIM1_inactive STIM1 (Inactive) Ca2+ Sensor STIM1_active STIM1 (Active) Oligomerized STIM1_inactive->STIM1_active leads to Orai1 Orai1 (CRAC Channel) STIM1_active->Orai1 activates Ca_store Ca2+ Store Ca_influx Ca2+ Influx Orai1->Ca_influx Calcineurin Calcineurin NFAT_p NFAT (Phosphorylated) Calcineurin->NFAT_p dephosphorylates NFAT_dp NFAT (Dephosphorylated) NFAT_p->NFAT_dp Gene_Expression Gene Expression (e.g., Cytokines) NFAT_dp->Gene_Expression translocates to nucleus and promotes Ca_depletion ER Ca2+ Depletion (e.g., by Thapsigargin) Ca_depletion->STIM1_inactive senses Ca_influx->Calcineurin activates Inhibitor Indazole-3-Carboxamide Inhibitor Inhibitor->Orai1 blocks

Caption: CRAC Channel Signaling Pathway and Point of Inhibition.

Calcium_Influx_Assay_Workflow Fluorescence-Based Calcium Influx Assay Workflow start Start cell_plating Seed Cells in 384-well Plate start->cell_plating dye_loading Load Cells with Fluo-4 AM cell_plating->dye_loading compound_addition Add Test Compounds dye_loading->compound_addition store_depletion Induce ER Ca2+ Depletion (Thapsigargin) compound_addition->store_depletion ca_addition Add Extracellular Ca2+ store_depletion->ca_addition fluorescence_reading Kinetic Fluorescence Reading ca_addition->fluorescence_reading data_analysis Data Analysis (Calculate ΔF, IC50) fluorescence_reading->data_analysis end End data_analysis->end

Caption: Fluorescence-Based Calcium Influx Assay Workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methyl-2H-indazole-3-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-Methyl-2H-indazole-3-carboxylic acid (CAS No. 34252-44-3), ensuring the protection of personnel and compliance with regulatory standards.

Immediate Safety and Hazard Information

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance that causes skin irritation and serious eye irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated chemical fume hood to minimize exposure.

Key Hazard Information:

Hazard ClassificationGHS Hazard Statement
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste. Do not dispose of this chemical in regular trash or down the drain.

  • Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure you are wearing the following:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

  • Waste Collection:

    • Carefully transfer the solid this compound into a designated and clearly labeled hazardous waste container.

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE) and has a secure, tight-fitting lid.

    • The container should be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Contaminated Materials:

    • Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, should also be placed in the designated hazardous waste container.

    • For contaminated glassware, rinse with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate in a designated liquid hazardous waste container. After decontamination, the glassware can be washed according to standard laboratory procedures.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and under the control of laboratory personnel.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

Spill Cleanup Procedure

In the event of a spill of solid this compound, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE as listed above.

  • Contain the Spill:

    • Gently cover the spill with a slightly damp paper towel to avoid generating dust.[2]

    • Use a plastic scoop or dustpan to carefully collect the spilled material and damp paper towel.[3][4]

    • Place all contaminated materials into a sealed bag or container labeled as hazardous waste.[3][4]

  • Decontaminate the Area:

    • Wipe the spill area with a wet paper towel or sponge and a suitable detergent.[3]

    • Place all cleaning materials into the hazardous waste container.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office as required by your institution's policies.

Disposal Decision Workflow

Disposal Workflow for this compound start Waste Generated: This compound ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe waste_collection Collect solid waste in a labeled, compatible hazardous waste container. ppe->waste_collection contaminated_materials Collect contaminated labware (gloves, paper, etc.) in the same container. waste_collection->contaminated_materials storage Store sealed container in a designated Satellite Accumulation Area. contaminated_materials->storage final_disposal Arrange for pickup by EHS or a licensed waste disposal contractor. storage->final_disposal end Disposal Complete final_disposal->end

Caption: Disposal decision-making workflow.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 2-Methyl-2H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel—including researchers, scientists, and drug development professionals—handling 2-Methyl-2H-indazole-3-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.

Chemical Profile: this compound is a compound that necessitates careful handling due to its potential health hazards. According to its Safety Data Sheet, it is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2] This guide outlines the requisite personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial. The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[3]Protects against splashes and airborne particles, preventing serious eye irritation.[1][3]
Skin Protection Chemical-resistant gloves (e.g., disposable nitrile gloves). A chemical-resistant lab coat must be worn and fully buttoned.[3] Fully enclosed shoes made of a chemical-resistant material are mandatory.[3]Prevents skin contact, which can cause irritation.[1][4] Gloves should be inspected before use and changed immediately upon contamination.[3]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[3] If engineering controls are insufficient, a NIOSH-approved respirator for particulates is required.[5]Minimizes the risk of respiratory tract irritation from airborne particles.[6]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and preventing contamination.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[3]

  • Ventilation Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly.[3]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled hazardous waste containers, before handling the chemical.[3]

2. Donning PPE:

  • Follow the PPE guidelines outlined in the table above. Ensure gloves are the correct size and are inspected for any defects before use.[3]

3. Handling the Compound:

  • Weighing: Carefully weigh the desired amount of the solid compound on a weigh boat inside the chemical fume hood to contain any dust.

  • Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • General Handling: Avoid actions that could generate dust.[7] Do not eat, drink, or smoke in the laboratory area.[3]

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[3]

  • Unused Chemical: Dispose of any unused compound as hazardous waste in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Containers: Handle uncleaned, empty containers as you would the product itself.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations for safely handling this compound.

prep Preparation - Designate Fume Hood - Verify Ventilation - Assemble Materials don_ppe Don PPE - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat prep->don_ppe handling Chemical Handling - Weighing - Dissolving - Experimentation don_ppe->handling post_handling Post-Handling - Decontaminate Workspace - Doff PPE Correctly handling->post_handling disposal Waste Disposal - Segregate Contaminated Waste - Dispose of Unused Chemical - Manage Empty Containers post_handling->disposal wash Hand Washing post_handling->wash

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.